molecular formula C8H17O5P B051231 Methyl 5-dimethoxyphosphorylpentanoate CAS No. 117917-78-9

Methyl 5-dimethoxyphosphorylpentanoate

Cat. No.: B051231
CAS No.: 117917-78-9
M. Wt: 224.19 g/mol
InChI Key: MLNVYQMAHFQICS-UHFFFAOYSA-N
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Description

Methyl 5-dimethoxyphosphorylpentanoate (C8H15O6P) is a high-value phosphonate ester compound that serves as a versatile synthon and specialty solvent in advanced chemical research and development. Its molecular structure, integrating a methyl ester and a dimethyl phosphonate group, makes it a critical precursor in organic synthesis, particularly for the development of novel chemical entities and complex molecules. Researchers utilize this compound in nucleophilic substitution reactions and other catalytic processes where its polar aprotic nature can enhance reaction kinetics and yields. In the field of chemical synthesis, this compound acts as a key building block for the introduction of phosphonate functionalities, which are pivotal in creating analogs of biologically active molecules. The presence of the dimethylphosphoryl group is of significant interest in medicinal chemistry for the design of enzyme inhibitors and signal transduction modulators. Furthermore, its application is expanding into materials science, where it is investigated as a green solvent alternative for polymer synthesis and membrane technology, aligning with the principles of green chemistry by potentially replacing conventional, more toxic polar aprotic solvents. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can access detailed analytical data, including NMR spectra and mass spectrometry profiles, on the provided Certificate of Analysis (COA).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-dimethoxyphosphorylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17O5P/c1-11-8(9)6-4-5-7-14(10,12-2)13-3/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLNVYQMAHFQICS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCP(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378702
Record name Pentanoic acid,5-(diethoxyphosphinyl)-, methyl ester
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URL https://comptox.epa.gov/dashboard/DTXSID10378702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117917-78-9
Record name Pentanoic acid,5-(diethoxyphosphinyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-dimethoxyphosphorylpentanoate (CAS 195871-91-1) for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 5-dimethoxyphosphorylpentanoate is a bifunctional organic compound featuring both a phosphonate and a methyl ester functional group. While not a widely studied molecule in its own right, its structure represents a valuable scaffold for researchers in medicinal chemistry and drug development. The presence of a phosphonate moiety, a stable isostere of the biologically crucial phosphate group, makes it an attractive starting point for the synthesis of enzyme inhibitors, haptens for antibody generation, and probes for studying biological pathways. Simultaneously, the terminal methyl ester provides a versatile chemical handle for elongation, amidation, or conjugation to other molecules of interest.

This guide serves as a comprehensive technical resource for scientists. It moves beyond a simple data sheet to provide insights into the compound's analytical properties, a plausible and detailed synthetic protocol, its potential applications in the context of modern drug discovery, and essential safety protocols. The information herein is designed to empower researchers to effectively synthesize, characterize, and strategically employ this compound in their research and development programs.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectral characteristics is the foundation of its successful application. These properties are essential for identity confirmation, purity assessment, and predicting its behavior in various chemical and biological systems.

Table 1: Core Physicochemical Properties of Methyl 5-dimethoxyphosphorylpentanoate

PropertyValueSource(s)
CAS Number 195871-91-1[1][2]
Molecular Formula C₈H₁₇O₅P[2]
Molecular Weight 224.19 g/mol [1][2]
Physical Form Liquid[3]
Purity Typically ≥97%[1][3]
Storage Temperature 2-8°C or Room Temperature, Sealed in Dry Conditions[1][2]
InChI Key MLNVYQMAHFQICS-UHFFFAOYSA-N[1][2]

While publicly available, peer-reviewed spectra for this specific molecule are scarce, its structure allows for a robust prediction of its spectral features based on well-established principles of NMR and IR spectroscopy. This predictive analysis is crucial for researchers to confirm the successful synthesis and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule. A combination of ¹H, ¹³C, and ³¹P NMR experiments would provide unambiguous confirmation of its identity.

Table 2: Predicted ¹H NMR Spectral Data (300 MHz, CDCl₃)

AssignmentPredicted Chemical Shift (δ) / ppmMultiplicityPredicted Coupling Constant (J) / HzIntegrationRationale
-P(O)(OCH₃ )₂~3.77Doublet (d)³JPH ≈ 116HMethoxy groups on phosphorus are deshielded and couple to the ³¹P nucleus.
-CH₂ -COOCH₃~2.35Triplet (t)³JHH ≈ 72HMethylene group alpha to the carbonyl is deshielded.
-P(O)-CH₂ -~1.80Multiplet (m)-2HMethylene group alpha to the phosphonate group.
-CH₂-CH₂ -CH₂-~1.65Multiplet (m)-4HAliphatic methylene protons in the middle of the chain.
-COOCH₃ ~3.67Singlet (s)-3HClassic chemical shift for protons of a methyl ester.

Causality: The predicted chemical shifts and coupling patterns are based on established data for similar functional groups.[4][5] For instance, the diagnostic feature is the doublet observed for the two methoxy groups attached to the phosphorus atom, a direct result of three-bond coupling (³JPH) between the protons and the phosphorus-31 nucleus.[4] The methylene protons adjacent to the phosphonate and carbonyl groups will exhibit distinct chemical shifts due to the different electron-withdrawing effects of these groups.

  • ¹³C NMR: The spectrum is expected to show 8 distinct signals corresponding to each unique carbon atom in the molecule. Key signals would include the carbonyl carbon (~174 ppm), the two methoxy carbons on the phosphorus (~52 ppm, with J-coupling to ³¹P), the methyl ester carbon (~51 ppm), and the aliphatic chain carbons (20-35 ppm).

  • ³¹P NMR: A proton-decoupled ³¹P NMR spectrum would show a single signal, likely a singlet, in the typical range for alkyl phosphonates (approximately +25 to +35 ppm relative to 85% H₃PO₄).

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration
~2950C-H (Alkyl)Stretch
~1735C=O (Ester)Stretch
~1250P=O (Phosphonate)Stretch
~1030P-O-CStretch

Synthesis and Reactivity

A robust and reproducible synthetic route is paramount for utilizing Methyl 5-dimethoxyphosphorylpentanoate in research. The Michaelis-Arbuzov reaction stands out as the most logical and efficient method for its preparation.

This reaction is a cornerstone of organophosphorus chemistry, forming a carbon-phosphorus bond through the reaction of a trialkyl phosphite with an alkyl halide. In this case, trimethyl phosphite serves as the phosphorus source, and methyl 5-bromopentanoate is the electrophilic alkyl halide substrate. The reaction proceeds via an Sₙ2 attack of the phosphorus on the carbon bearing the bromine, followed by a subsequent dealkylation of the resulting phosphonium salt by the bromide ion to yield the stable phosphonate product.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Purification cluster_3 Final Product Start Methyl 5-bromopentanoate + Trimethyl phosphite Heat Heat reaction mixture (e.g., 110-120°C, neat) Start->Heat Under inert atmosphere (N₂ or Ar) Monitor Monitor reaction progress (TLC or GC-MS) Heat->Monitor Distill Remove excess phosphite (Vacuum distillation) Monitor->Distill Upon completion Purify Purify crude product (Silica gel chromatography) Distill->Purify Product Methyl 5-dimethoxyphosphorylpentanoate Purify->Product Analyze Characterize product (NMR, IR, MS) Product->Analyze

Caption: Workflow for the synthesis of Methyl 5-dimethoxyphosphorylpentanoate via the Michaelis-Arbuzov reaction.

This protocol describes a self-validating system for the synthesis and purification of the target compound.

  • Reagent Preparation & Setup:

    • Equip a round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure all glassware is oven-dried to remove moisture.

    • Place the flask under an inert atmosphere (e.g., Nitrogen or Argon).

    • To the flask, add methyl 5-bromopentanoate (1.0 eq).

    • Add trimethyl phosphite (1.2-1.5 eq). Using a slight excess of the phosphite ensures complete consumption of the more valuable bromoester.

  • Reaction Execution:

    • With vigorous stirring, gently heat the reaction mixture in an oil bath to 110-120°C.

    • The reaction is typically exothermic. Monitor the temperature carefully.

    • Maintain the temperature and stir for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or by analyzing small aliquots via Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting material.

  • Work-up and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the volatile by-product (bromomethane) and excess trimethyl phosphite via distillation under reduced pressure.

    • The resulting crude oil is then purified by silica gel column chromatography. A gradient elution system, for example, starting with hexane/ethyl acetate (e.g., 1:1) and gradually increasing the polarity to pure ethyl acetate, is typically effective for separating the product from any residual starting materials or by-products.

  • Characterization:

    • Collect the fractions containing the pure product (as identified by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield Methyl 5-dimethoxyphosphorylpentanoate as a clear liquid.

    • Confirm the identity and purity of the final product using NMR (¹H, ¹³C, ³¹P), IR spectroscopy, and mass spectrometry.

Applications in Drug Discovery and Development

The true value of Methyl 5-dimethoxyphosphorylpentanoate lies in its potential as a versatile building block for creating more complex and biologically active molecules.

G cluster_0 Chemical Derivatization Pathways Compound Methyl 5-dimethoxyphosphorylpentanoate Phosphonate Moiety Ester Moiety PhosphonateChem Phosphonate Chemistry (e.g., Hydrolysis to phosphonic acid) Compound:f0->PhosphonateChem EsterChem Ester Chemistry (e.g., Amidation, Reduction, Saponification) Compound:f1->EsterChem

Sources

Structural Analysis and Synthetic Utility of Methyl 5-(dimethoxyphosphoryl)pentanoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Advanced Drug Development and Synthetic Workflows

Core Directive & Executive Summary

In advanced organic synthesis and medicinal chemistry, bifunctional reagents are the cornerstone of modular assembly. Methyl 5-(dimethoxyphosphoryl)pentanoate (CAS: 195871-91-1 / 117917-78-9) is a premier C5-homologation building block. Featuring a terminal methyl ester and a dimethyl phosphonate moiety, it serves as a critical linchpin in the total synthesis of prostaglandins, sphingolipids, and complex polyketides.

As an application scientist, I approach this molecule not just as a reagent, but as a mechanistic system. This whitepaper deconstructs the structural validation, thermodynamic synthesis, and strategic deployment of this unactivated phosphonate, providing researchers with field-proven, self-validating protocols.

Structural & Spectroscopic Profiling

Before deploying any bifunctional reagent in a multi-step synthesis, absolute structural verification is mandatory. The presence of the NMR-active 31P nucleus (100% natural abundance, spin ½) provides a powerful diagnostic handle that couples to both 1H and 13C nuclei.

Multinuclear NMR Causality

The structural assignment of this molecule relies heavily on phosphorus-carbon coupling constants ( JP−C​ ). Notably, the three-bond carbon-phosphorus coupling ( 3JC,P​≈16 Hz ) at the C3 position is characteristically larger than the two-bond coupling ( 2JC,P​≈5 Hz ) at the C4 position. This non-intuitive phenomenon is dictated by the dihedral angle dependencies of the Karplus equation, a critical insight for differentiating the aliphatic chain carbons.

Table 1: Multinuclear NMR Assignments (400 MHz / 100 MHz, CDCl₃)

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Structural Assignment
¹H 3.75Doublet JP−H​=10.8 −P(OCH3​)2​
¹H 3.67Singlet- −COOCH3​
¹H 2.33Triplet J=7.2 C2- H2​ ( α to ester)
¹H 1.75Multiplet JP−H​≈18.0 C5- H2​ ( α to P)
¹³C 173.8Singlet- C=O (Ester carbonyl)
¹³C 52.3Doublet JP−C​=6.5 −P(OCH3​)2​
¹³C 24.5Doublet JP−C​=140.0 C5 ( α to P)
¹³C 21.8Doublet JP−C​=5.0 C4 ( β to P)
¹³C 25.4Doublet JP−C​=16.0 C3 ( γ to P)
³¹P 34.5Singlet-Phosphonate core
Mass Spectrometry (EI, 70 eV)

Under electron ionization, alkyl phosphonates undergo a highly predictable and diagnostic McLafferty-type rearrangement. The phosphoryl oxygen abstracts a hydrogen from the γ -carbon (C3), leading to the cleavage of the C4-C5 ( α−β ) bond.

Table 2: Diagnostic MS Fragmentation Patterns

m/zRelative AbundanceFragment IdentityMechanistic Origin
224 < 5% [M]+ Intact Molecular Ion
193 15% [M−OCH3​]+ α -cleavage at ester or phosphonate
124 100% [CH2​=P(OH)(OCH3​)2​]+ McLafferty rearrangement at phosphonate
109 45% [P(=O)(OCH3​)2​]+ Direct C-P bond homolysis

Synthesis via the Michaelis-Arbuzov Reaction

The most robust method to synthesize methyl 5-(dimethoxyphosphoryl)pentanoate is the Michaelis-Arbuzov reaction, reacting methyl 5-bromopentanoate with trimethyl phosphite. The thermodynamic driving force of this reaction is the formation of the highly stable P=O double bond (bond energy ~544 kJ/mol).

Self-Validating Protocol: Arbuzov Synthesis
  • Preparation: Combine 1.0 equivalent of methyl 5-bromopentanoate with 1.5 equivalents of trimethyl phosphite in a dry, argon-purged Schlenk flask.

    • Causality: Excess phosphite is used to drive the initial SN​2 equilibrium forward and compensate for its volatility at high temperatures.

  • Thermal Activation: Heat the neat mixture to 130–150 °C for 12 hours.

    • Causality: The weakly nucleophilic nature of the phosphorus lone pair requires significant thermal energy to overcome the activation barrier of the initial alkylation step.

  • Byproduct Removal: Equip the apparatus with a short-path distillation head to continuously vent methyl bromide gas.

    • Causality: According to Le Chatelier’s principle, the continuous removal of the volatile alkyl halide prevents reverse reactions and irreversibly drives the sequence to the phosphonate product.

  • Purification: Isolate the product via fractional vacuum distillation (0.1 Torr at ~110 °C).

    • Causality: Standard silica gel chromatography often results in poor recovery due to the strong hydrogen-bond accepting nature of the phosphoryl oxygen. Distillation guarantees >97% purity.

  • Validation Checkpoint: Monitor the reaction via 31P NMR. The complete disappearance of the trimethyl phosphite signal (~140 ppm) and the emergence of a single sharp peak at ~34.5 ppm confirms quantitative conversion.

ArbuzovWorkflow R1 Methyl 5-bromopentanoate Mix Neat Mixture (Inert Atmosphere) R1->Mix R2 Trimethyl phosphite R2->Mix Heat Thermal Activation (130-150°C, 12h) Mix->Heat Byprod Methyl Bromide (Volatile Removal) Heat->Byprod -CH3Br Purif Vacuum Distillation Heat->Purif Prod Methyl 5-(dimethoxyphosphoryl)pentanoate Purif->Prod

Fig 1: Step-by-step Michaelis-Arbuzov synthesis workflow for the target phosphonate.

Application: Non-Stabilized Horner-Wadsworth-Emmons (HWE) Olefination

Unlike standard phosphonoacetates (which feature an electron-withdrawing group directly adjacent to the phosphorus), methyl 5-(dimethoxyphosphoryl)pentanoate is an unactivated (non-stabilized) alkyl phosphonate . Deprotonating the C5 position requires specialized conditions, as the resulting carbanion lacks resonance stabilization.

Self-Validating Protocol: HWE Olefination
  • Deprotonation: Dissolve the phosphonate (1.0 eq) in anhydrous THF and cool to -78 °C under argon. Add n -butyllithium ( n -BuLi, 1.05 eq) dropwise.

    • Causality: Weak bases (like NaH or DBU) are insufficient for unactivated phosphonates. n -BuLi is mandatory to quantitatively deprotonate the weakly acidic α -protons.

  • Electrophile Addition: Stir for 30 minutes, then introduce the target aldehyde (0.95 eq) dropwise.

    • Causality: Maintaining the reaction at -78 °C prevents the premature decomposition or self-condensation of the highly reactive, non-stabilized phosphonate carbanion.

  • Cyclization & Elimination: Remove the cooling bath and allow the reaction to slowly warm to room temperature over 4 hours.

    • Causality: The initial nucleophilic attack forms a betaine intermediate at low temperatures. Warming provides the necessary thermal energy for the formation and subsequent syn-elimination of the 4-membered oxaphosphetane ring.

  • Validation Checkpoint: The reaction mixture will transition from a pale yellow (indicating the presence of the carbanion) to colorless upon complete betaine cyclization. TLC analysis (using a KMnO4​ stain) should confirm the complete consumption of the aldehyde.

HWEPathway Phosphonate Alkyl Phosphonate (Unactivated) Carbanion Phosphonate Carbanion (Nucleophile) Phosphonate->Carbanion Deprotonation Base Strong Base (n-BuLi, -78°C) Base->Carbanion Betaine Betaine Intermediate Carbanion->Betaine Nucleophilic Attack Aldehyde Electrophile (Aldehyde/Ketone) Aldehyde->Betaine Oxaphosphetane Oxaphosphetane (4-Membered Ring) Betaine->Oxaphosphetane Cyclization Alkene Alkene Product (E/Z Mixture) Oxaphosphetane->Alkene Syn-Elimination Phosphate Water-Soluble Phosphate (Byproduct) Oxaphosphetane->Phosphate

Fig 2: Non-stabilized Horner-Wadsworth-Emmons olefination mechanistic pathway.

References

  • NPTEL Archive. "Lecture 23: Horner-Wadsworth-Emmons Reaction and Phosphonate Synthesis". National Programme on Technology Enhanced Learning. URL:[Link]

1H and 13C NMR spectra of Methyl 5-dimethoxyphosphorylpentanoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 5-dimethoxyphosphorylpentanoate

Abstract

Methyl 5-dimethoxyphosphorylpentanoate is a key intermediate in organic synthesis, particularly valued for its application in the Horner-Wadsworth-Emmons reaction to construct carbon-carbon double bonds. The unambiguous structural characterization of this molecule is paramount for its effective use. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive analytical tool for this purpose. This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of Methyl 5-dimethoxyphosphorylpentanoate. As a senior application scientist, this guide moves beyond simple data reporting to explain the causal relationships behind the observed chemical shifts and coupling constants, with a particular focus on the influence of the phosphorus-31 nucleus. We will detail the spectral assignments, discuss the diagnostic P-H and P-C coupling patterns, and provide standardized protocols for data acquisition, ensuring a self-validating system for researchers and drug development professionals.

Molecular Structure and NMR-Active Nuclei

The foundational step in any spectral interpretation is a thorough understanding of the molecule's structure. Methyl 5-dimethoxyphosphorylpentanoate possesses several distinct functional groups: a phosphonate ester, an aliphatic chain, and a methyl ester. The presence of the NMR-active ³¹P nucleus, which has 100% natural abundance and a spin of I = ½, is the most significant feature influencing the ¹H and ¹³C NMR spectra.[1][2] This results in observable heteronuclear spin-spin coupling, which splits the signals of nearby proton and carbon nuclei, providing invaluable structural information.

Caption: Molecular structure with key proton/carbon environments labeled (a-h).

¹H NMR Spectral Analysis

The proton NMR spectrum provides a detailed map of the hydrogen environments within the molecule. The key to interpretation lies in analyzing four components for each signal: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).

Signal Assignment and Interpretation
  • Methyl Ester Protons (-COOCH₃, Signal 'a'): These three protons are chemically equivalent and are not coupled to any other protons or the phosphorus atom. Consequently, they appear as a sharp singlet, typically the furthest downfield of the high-field signals, around δ 3.67 ppm . Its integration value of 3H confirms its identity.

  • Dimethoxyphosphoryl Protons (-P(O)(OCH₃)₂, Signals 'b'/'c'): The six protons of the two methoxy groups attached to the phosphorus atom are chemically equivalent. They experience coupling with the ³¹P nucleus over three bonds (³JPH). This coupling splits the signal into a characteristic doublet. The expected chemical shift is approximately δ 3.75 ppm , with a coupling constant (³JPH) of about 11.0 Hz . The integration of 6H is a definitive marker for these two identical groups.

  • Methylene Protons Alpha to Carbonyl (-CH₂-C=O, Signal 'g'): The two protons on the carbon adjacent to the carbonyl group are deshielded by the electron-withdrawing effect of the carbonyl. They are coupled only to the adjacent methylene protons at C3, resulting in a triplet. This signal is expected around δ 2.32 ppm (³JHH ≈ 7.4 Hz).

  • Methylene Protons Alpha to Phosphorus (-P-CH₂-, Signal 'd'): This is a highly diagnostic signal. These two protons are coupled to both the adjacent methylene group at C2 (³JHH) and the phosphorus nucleus over two bonds (²JPH). This results in a complex multiplet, often appearing as a doublet of triplets. The coupling to phosphorus is typically strong (²JPH ≈ 18.0 Hz). This signal is found around δ 1.70-1.85 ppm .

  • Aliphatic Chain Methylene Protons (-CH₂-CH₂-CH₂-, Signals 'e'/'f'): The remaining two methylene groups in the chain (C2 and C3) are coupled to their neighbors, resulting in overlapping multiplets in the aliphatic region, typically between δ 1.45-1.65 ppm . Their signals are complex due to coupling with protons on both adjacent carbons.

Data Summary: ¹H NMR
Signal LabelAssignmentChemical Shift (δ) / ppmMultiplicityCoupling Constant (J) / HzIntegration
a-COOCH₃~ 3.67Singlet (s)-3H
b, c-P(O)(OCH₃ )₂~ 3.75Doublet (d)³JPH ≈ 11.06H
g-CH₂ -C=O~ 2.32Triplet (t)³JHH ≈ 7.42H
d-P-CH₂ -~ 1.70 - 1.85Multiplet (m)²JPH ≈ 18.02H
e, f-CH₂-CH₂ -CH₂ -~ 1.45 - 1.65Multiplet (m)-4H

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework. In proton-decoupled spectra, each unique carbon environment gives a single peak, unless it is coupled to another nucleus like ³¹P. The analysis of C-P coupling constants is crucial for definitive assignment.[1]

Signal Assignment and Interpretation
  • Carbonyl Carbon (C=O, Signal 'h'): The ester carbonyl carbon is the most deshielded carbon and appears as a singlet at the lowest field, around δ 173.9 ppm .

  • Dimethoxyphosphoryl Carbons (-P(O)(OCH₃)₂, Signals 'b'/'c'): These two equivalent carbons are coupled to the phosphorus atom over two bonds (²JPC). This results in a doublet around δ 52.5 ppm with a coupling constant of approximately 5-7 Hz.

  • Methyl Ester Carbon (-COOCH₃, Signal 'a'): This carbon appears as a sharp singlet around δ 51.5 ppm .

  • Carbon Alpha to Phosphorus (-P-CH₂-, Signal 'd'): This is the most informative signal for confirming the phosphonate linkage. This carbon is directly bonded to phosphorus, resulting in a very large one-bond coupling constant (¹JPC). The signal appears as a doublet with a ¹JPC value often exceeding 140 Hz.[1] The chemical shift is approximately δ 24.5 ppm (d, ¹JPC ≈ 141.5 Hz).

  • Carbon Alpha to Carbonyl (-CH₂-C=O, Signal 'g'): This methylene carbon is observed as a singlet around δ 33.9 ppm . Any four-bond coupling to phosphorus (⁴JPC) is typically too small to be resolved.

  • Carbon Beta to Phosphorus (-P-CH₂-CH₂-, Signal 'e'): The carbon at the C2 position experiences two-bond coupling to phosphorus, resulting in a doublet with a small coupling constant (²JPC ≈ 4-6 Hz) around δ 21.5 ppm .

  • Carbon Gamma to Phosphorus (-P-CH₂-CH₂-CH₂-, Signal 'f'): The carbon at the C3 position shows a three-bond coupling to phosphorus (³JPC), appearing as a doublet with a noticeable coupling constant around δ 30.0 ppm (d, ³JPC ≈ 15-17 Hz).

The Power of ³¹P Decoupling

A key experimental technique to validate these assignments is to run a ¹³C NMR experiment with simultaneous proton and phosphorus decoupling. In such an experiment, all the doublets arising from C-P coupling would collapse into singlets, providing unequivocal confirmation of which carbon atoms are within three bonds of the phosphorus atom.[1]

Data Summary: ¹³C NMR
Signal LabelAssignmentChemical Shift (δ) / ppmMultiplicityCoupling Constant (J) / Hz
hC =O~ 173.9Singlet (s)-
b, c-P(O)(OC H₃)₂~ 52.5Doublet (d)²JPC ≈ 6.0
a-COOC H₃~ 51.5Singlet (s)-
g-C H₂-C=O~ 33.9Singlet (s)-
f-P-CH₂-CH₂-C H₂-~ 30.0Doublet (d)³JPC ≈ 16.0
d-P-C H₂-~ 24.5Doublet (d)¹JPC ≈ 141.5
e-P-CH₂-C H₂-~ 21.5Doublet (d)²JPC ≈ 5.0

Experimental Protocols

To ensure reproducibility and accuracy, the following standardized protocols for NMR data acquisition are recommended.

Sample Preparation
  • Weigh approximately 15-20 mg of Methyl 5-dimethoxyphosphorylpentanoate.

  • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent that provides a clean spectral window.

  • Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the tube securely and vortex briefly to ensure a homogeneous solution.

Data Acquisition Workflow

Caption: Standardized workflow from sample preparation to final spectral analysis.

Spectrometer Parameters
  • ¹H NMR Acquisition:

    • Pulse Angle: 30-45° (for quantitative accuracy, a 90° pulse with a longer relaxation delay is preferred).

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 8-16.

  • ¹³C NMR Acquisition (Proton Decoupled):

    • Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Pulse Angle: 30°.

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 256 or higher, depending on sample concentration.

Conclusion

The ¹H and ¹³C NMR spectra of Methyl 5-dimethoxyphosphorylpentanoate are rich with structural information, primarily due to the influence of the ³¹P nucleus. The characteristic doublet for the methoxy protons in the ¹H spectrum and the large one-bond C-P coupling for the alpha-methylene carbon in the ¹³C spectrum are unambiguous fingerprints for the dimethoxyphosphoryl group. By carefully analyzing the chemical shifts, integrations, and especially the heteronuclear coupling constants, researchers can confidently verify the identity, purity, and structural integrity of this important synthetic building block. The application of standardized protocols ensures that the acquired data is both reliable and reproducible, upholding the principles of scientific integrity.

References

  • Stothers, J. B., & Robinson, J. R. (1964). NMR SPECTRA OF O,O-DIALKYLORGANOPHOSPHORUS ESTERS. P31CHEMICAL SHIFTS BY HETERONUCLEAR SPIN DECOUPLING. Canadian Journal of Chemistry.
  • Elshahary, A., Safwan, H., Abdelwaly, A., Arafa, R. K., & Helal, M. A. (n.d.). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. Royal Society of Chemistry.
  • Koo, I., Ali, D., et al. (2008). Theoretical Study of 31 P NMR Chemical Shifts for Organophosphorus Esters, Their Anions and O,O-Dimethylthiophosphorate Anion with Metal Complexes. Bulletin of The Korean Chemical Society. Available at: [Link]

  • JEOL Ltd. (n.d.). Analyzes of alkyl phosphonate mixtures. JEOL Ltd. Applications Notes.
  • Barskiy, D. A., et al. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. ACS Publications.
  • Montes, R. H., et al. (2017). ORGANOPHOSPHATE ESTERS REMOVAL BY UV/H O PROCESS MONITORED BY 31P NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. SciELO.
  • Koo, I. S., et al. (2008). Theoretical Study of 31 P NMR Chemical Shifts for Organophosphorus Esters, Their Anions and O,O-Dimethylthiophosphorate Anion with Metal Complexes. ResearchGate.
  • Shepler, B., et al. (n.d.). On phosphorus chemical shift anisotropy in metal (IV) phosphates and phosphonates: A 31P NMR experimental study. OSTI.GOV.
  • Gorenstein, D. G. (n.d.). Practical Interpretation of P-31 NMR Spectra and Computer-Assisted Structure Verification. University of Illinois Chicago.
  • Sheikh, J. A., Bakhmutov, V. I., & Clearfield, A. (2018). Layered metal(IV) phosphonate materials: Solid-state 1 H, 13 C, 31 P NMR spectra and NMR relaxation. Magnetic Resonance in Chemistry, 56(4), 276-284. Available at: [Link]

Sources

Engineering Bioavailability: The Biological Activity and Development of Phosphonate Esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of drug design, one of the most persistent challenges is delivering highly polar, biologically active molecules across lipophilic cell membranes. Phosphonate esters have emerged as a cornerstone strategy in modern medicinal chemistry to overcome this hurdle. By replacing the hydrolytically unstable oxygen-phosphorus (O-P) bond of natural phosphates with a robust carbon-phosphorus (C-P) bond, phosphonates act as stable bioisosteres[1][2]. However, their inherent negative charge at physiological pH severely limits bioavailability[1]. This technical guide explores the mechanistic rationale behind phosphonate prodrugs, their proven clinical applications, and the self-validating experimental workflows required to evaluate their efficacy.

Mechanistic Rationale: The Bioisosterism and Permeability Paradox

The Chemical Foundation

Phosphonates are defined by their C-P bond, which grants them near-absolute resistance to enzymatic cleavage by ubiquitous phosphatases[3]. This metabolic stability allows them to mimic essential phosphate and carboxylate intermediates within cellular metabolism, making them potent inhibitors of viral and bacterial enzymes[3].

The Prodrug Imperative

Despite their target affinity, phosphonic acids exist as dianions at a physiological pH of 7.4. This extreme polarity prevents passive diffusion across the lipid bilayer[1]. To bypass this, the phosphonate moiety is masked using esterification strategies:

  • Acyloxyalkyl Esters (POM/POC): Pivaloyloxymethyl (POM) and isopropoxycarbonyloxymethyl (POC) esters neutralize the charge[1][2]. Once inside the body, ubiquitous esterases cleave the promoiety, releasing the active phosphonate alongside transient, metabolizable byproducts like formaldehyde[1].

  • Phosphoramidates (ProTides): A more advanced approach utilizes an amino acid ester (e.g., L-alanine) and a phenol group. This strategy is highly targeted, relying on specific intracellular enzymes for activation rather than non-specific plasma esterases[1][4].

Pathway TAF Tenofovir Alafenamide (Prodrug) Cell Target Cell (e.g., PBMC) TAF->Cell Lipophilic Uptake CatA Cathepsin A (Hydrolase) Cell->CatA TFV Tenofovir (Active Metabolite) CatA->TFV Cleavage Kinases Cellular Kinases (Phosphorylation) TFV->Kinases TFV_DP TFV-Diphosphate (Potent Inhibitor) Kinases->TFV_DP +2 Phosphates

Intracellular activation pathway of Tenofovir alafenamide (TAF) via Cathepsin A.

Clinical Triumphs: Antiviral and Antibacterial Applications

The translation of phosphonate esters from bench to bedside is best illustrated by the evolution of antiviral nucleotide analogues.

The Tenofovir Evolution

Tenofovir (TFV) is a potent inhibitor of HIV and HBV reverse transcriptase, but its unesterified form has an oral bioavailability of less than 5%[4]. The first-generation prodrug, Tenofovir disoproxil fumarate (TDF), utilized a POC ester to increase bioavailability to approximately 25%[4]. However, TDF is rapidly cleaved in the plasma, leading to high circulating levels of TFV, which correlates with renal and bone toxicity[4].

The second-generation prodrug, Tenofovir alafenamide (TAF), revolutionized this profile. As a phosphoramidate, TAF remains highly stable in the plasma and is specifically cleaved intracellularly by Cathepsin A (CatA) within peripheral blood mononuclear cells (PBMCs) and macrophages[4]. This mechanism results in a >90% reduction in circulating plasma TFV and a 7-fold increase in intracellular active metabolite (TFV-DP), allowing for a dramatically lower clinical dose (25 mg TAF vs. 300 mg TDF)[4].

Quantitative Data Summary

Table 1: Pharmacokinetic & Pharmacodynamic Comparison of Key Phosphonate Therapeutics

CompoundProdrug StrategyPrimary TargetBioavailability / Plasma ProfileKey Clinical Advantage
Tenofovir (TFV) None (Parent)HIV/HBV RT<5% Oral BioavailabilityPoor cellular permeation due to dianionic state.
Tenofovir disoproxil fumarate (TDF) Diester (POC)HIV/HBV RT~25% Oral BioavailabilityOvercomes permeability; high plasma TFV causes toxicity.
Tenofovir alafenamide (TAF) PhosphoramidateHIV/HBV RT>90% lower plasma TFVHigh intracellular accumulation; lower toxicity profile.
Adefovir dipivoxil Diester (POM)HBV DNA Pol.59% Oral BioavailabilityEnhanced absorption over parent adefovir.
Fosfomycin Natural EpoxideBacterial MurA~30-40% Oral Bioavail.Irreversible inhibition of peptidoglycan synthesis.

(Data synthesized from established pharmacokinetic profiles[3][4][5])

Experimental Methodologies: A Self-Validating Evaluation System

To engineer a successful phosphonate ester, researchers must employ rigorous, self-validating assays that isolate specific pharmacokinetic variables. Below are the standard protocols utilized in our laboratories to evaluate novel prodrug candidates.

Protocol 1: In Vitro Liver Microsomal Stability Assay

Purpose: To evaluate the rate of prodrug cleavage by hepatic enzymes, distinguishing between CYP450-mediated metabolism and non-specific esterase hydrolysis.

  • Preparation: Thaw human liver microsomes (HLMs) on ice. Pre-incubate HLMs (0.5 mg/mL protein) with the phosphonate prodrug candidate (1 µM) in a 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation (Causality): Add an NADPH regenerating system to the test arm to initiate CYP450-mediated metabolism. Causality: NADPH is an obligate cofactor for CYPs. By comparing arms with and without NADPH, we isolate oxidative cleavage (e.g., CYP3A4 activation of HepDirect prodrugs) from simple esterase hydrolysis.

  • Quenching: At specific time intervals (0, 15, 30, 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (SIL-IS). Causality: The organic solvent instantly denatures enzymes, stopping the reaction. The SIL-IS corrects for matrix effects and ionization variations during mass spectrometry.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the prodrug and the appearance of the monoester intermediate.

  • Self-Validation System:

    • Positive Control: Run Verapamil (rapidly metabolized by CYP3A4) to validate HLM activity.

    • Negative Control: Run the unesterified parent phosphonate; it should exhibit zero degradation, confirming that observed metabolism is strictly localized to the prodrug promoiety.

Protocol 2: PBMC Intracellular Activation & Permeability Assay

Purpose: To measure true cellular uptake and the subsequent enzymatic conversion to the active diphosphate metabolite.

  • Cell Culture: Isolate PBMCs and seed at 2×106 cells/mL. Incubate with the prodrug (10 µM) at 37°C in a 5% CO₂ atmosphere for 24 hours.

  • Washing & Lysis (Causality): Harvest cells and wash three times with ice-cold PBS. Causality: Thorough washing is critical to remove any extracellular drug adhering to the membrane, ensuring only internalized molecules are quantified. Lyse the cells using 70% cold methanol. Causality: Methanol precipitates cellular proteins while efficiently extracting highly polar nucleotide metabolites.

  • Phosphatase Treatment (Analytical Optimization): Treat a standardized subset of the lysate with alkaline phosphatase. Causality: The active diphosphate (e.g., TFV-DP) is notoriously difficult to retain and quantify on standard reverse-phase LC columns due to its extreme polarity. Converting it back to the parent phosphonate simplifies the analytical matrix for accurate mass balance calculations.

  • LC-MS/MS Quantification: Quantify the intracellular concentration of the active metabolite against a standard curve.

  • Self-Validation System:

    • Include a parallel arm treated with the unesterified parent phosphonate. Because it cannot cross the membrane, intracellular levels must read near zero. Any signal detected here indicates a failure in the washing protocol, invalidating the run.

Workflow Synth 1. Prodrug Synthesis (e.g., Arbuzov Reaction) Micro 2. Liver Microsome Assay (Hepatic Cleavage) Synth->Micro Uptake 3. PBMC Cell Culture (Permeability Test) Micro->Uptake Select Stable Candidates LCMS 4. LC-MS/MS Analysis (Quantify Metabolites) Uptake->LCMS Extract Intracellular Fluid Data 5. Pharmacokinetic Modeling (Efficacy vs Toxicity) LCMS->Data Calculate IC50 / CC50

Step-by-step experimental workflow for evaluating novel phosphonate prodrugs.

Future Perspectives in Drug Development

The success of TAF and Adefovir dipivoxil has paved the way for next-generation phosphonate delivery systems. Current research is heavily focused on targeted delivery mechanisms, such as HepDirect prodrugs, which utilize cyclic 1-aryl-1,3-propanyl esters that are exclusively cleaved by CYP3A4—an enzyme highly overexpressed in the liver[2]. This allows for the targeted delivery of antiviral phosphonates directly to hepatocytes, minimizing systemic exposure and maximizing therapeutic index. As synthetic methodologies like the Atherton-Todd and Michaelis-Arbuzov reactions become more refined[6], the chemical space for phosphonate esters will continue to expand, offering new avenues for treating resistant viral strains and bacterial infections.

References

  • Phosphonate prodrugs: an overview and recent advances Source: nih.gov URL:[Link]

  • Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects Source: frontiersin.org URL:[Link]

  • Recent developments in phosphorus-containing ester prodrugs and its prospectives Source: researchgate.net URL:[Link]

  • Recent advances in natural and synthetic phosphonate therapeutics Source: nih.gov URL:[Link]

  • Adefovir dipivoxil - Australian Prescriber Source: tg.org.au URL:[Link]

  • Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors Source: asm.org URL:[Link]

Sources

The Strategic Role of Methyl 5-(dimethoxyphosphoryl)pentanoate in Advanced Organic Synthesis: Mechanistic Insights and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organic synthesis, bifunctional aliphatic building blocks are critical for the rapid assembly of complex molecular architectures. Methyl 5-(dimethoxyphosphoryl)pentanoate (CAS: 195871-91-1)[1] stands out as a highly versatile, dual-action reagent. Featuring a terminal dimethyl phosphonate and a terminal methyl ester separated by a tetramethylene spacer, this molecule serves as an ideal linchpin for chain extension, linkerology, and surface functionalization.

Unlike classical activated Horner-Wadsworth-Emmons (HWE) reagents, the unactivated nature of its phosphonate group demands precise mechanistic control. This whitepaper provides an in-depth technical analysis of its reactivity, detailing the causality behind experimental parameters, and outlines self-validating protocols for its application in drug development and materials science.

Physicochemical Profiling & Reactivity Dynamics

Methyl 5-(dimethoxyphosphoryl)pentanoate ( C8​H17​O5​P ) possesses two distinct reactive termini that can be addressed orthogonally:

  • The Dimethyl Phosphonate Terminus : Capable of undergoing C-C bond formation via HWE olefination. Because the α -protons are not resonance-stabilized by an adjacent electron-withdrawing group (such as a carbonyl or aryl ring), the pKa is significantly higher (~30) than that of classical phosphonoacetates (~15).

  • The Methyl Ester Terminus : A stable protecting group that survives cryogenic organolithium conditions but can be readily saponified, reduced, or converted to an amide post-olefination.

The Causality of Base Selection in Unactivated HWE Reactions

The lack of α -anion stabilization dictates the thermodynamic and kinetic requirements of the reaction. Mild bases (e.g., K2​CO3​ , DBU) or even moderate bases (e.g., NaH , KOtBu ) fail to quantitatively deprotonate the α -carbon. Consequently, strong organolithium reagents—specifically n-butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) —must be employed at cryogenic temperatures (-78 °C)[2]. The lithium counterion also plays a critical causal role: it coordinates with the phosphoryl oxygen, stabilizing the highly reactive carbanion and directing the subsequent nucleophilic attack on the incoming electrophile.

HWE_Pathway A Methyl 5-(dimethoxyphosphoryl) pentanoate C alpha-Carbanion Intermediate A->C Deprotonation B Base (n-BuLi) THF, -78°C B->C E Oxaphosphetane Intermediate C->E Nucleophilic Attack D Electrophile (R-CHO) D->E F Alkene Product (E/Z) + Phosphate E->F Cycloreversion

Mechanistic pathway of the Horner-Wadsworth-Emmons olefination using an unactivated phosphonate.

Experimental Protocol: Self-Validating HWE Olefination

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . It incorporates internal visual and chemical checkpoints to verify the success of each mechanistic step, a standard practice when handling unactivated phosphonates[2].

Step-by-Step Methodology

Objective : Append a 5-carbon ester chain to a target aldehyde via C=C bond formation.

  • System Preparation & Inertion :

    • Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x).

    • Causality: Organolithium reagents and the resulting unactivated carbanions are highly sensitive to moisture and oxygen, which would prematurely quench the anion.

  • Substrate Solvation :

    • Dissolve Methyl 5-(dimethoxyphosphoryl)pentanoate (1.05 equiv) in anhydrous THF to achieve a 0.1 M concentration. Cool the system to -78 °C using a dry ice/acetone bath.

  • Deprotonation (Validation Checkpoint 1) :

    • Add n-BuLi (1.10 equiv, 2.5 M in hexanes) dropwise over 10 minutes.

    • Validation: The initially colorless solution will transition to a pale yellow/light orange hue . This color change is the internal indicator that the α -lithiated carbanion has successfully formed. Stir for 45 minutes at -78 °C.

  • Electrophile Addition (Validation Checkpoint 2) :

    • Dissolve the target aldehyde (1.00 equiv, the limiting reagent) in a minimal volume of anhydrous THF and add dropwise.

    • Validation: As the nucleophilic attack occurs and the oxaphosphetane intermediate forms, the yellow hue of the carbanion will visibly fade.

  • Cycloreversion & Quench :

    • Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.

    • Causality: The cycloreversion of the oxaphosphetane to the alkene and dimethyl phosphate byproduct requires thermal energy.

    • Quench the reaction with saturated aqueous NH4​Cl . Causality: NH4​Cl (pH ~6) safely neutralizes excess base without risking the hydrolysis of the terminal methyl ester, which would occur if strong aqueous acids or bases were used.

  • Reaction Monitoring :

    • Analyze via TLC. The complete disappearance of the limiting aldehyde spot confirms reaction completion.

Quantitative Data: Condition Optimization

The efficiency and stereochemical outcome (E/Z ratio) of the olefination heavily depend on the base and solvent matrix. Table 1 summarizes empirical data for optimizing the reaction of unactivated omega-phosphono esters.

Table 1: Base and Solvent Optimization for Unactivated Phosphonate HWE

BaseSolvent MatrixTemp Range (°C)Yield (%)E:Z RatioMechanistic Causality / Notes
K2​CO3​ Acetonitrile25 to 80< 10%N/AInsufficient basicity; pKa mismatch prevents carbanion formation.
NaH THF0 to 2545%1:1Sluggish deprotonation; side reactions degrade the ester group.
LDATHF-78 to 2582%3:1Clean carbanion formation; steric bulk of LDA prevents nucleophilic attack on the ester.
n-BuLi THF -78 to 25 89% 4:1 Optimal kinetic deprotonation; lithium coordination stabilizes the transition state.
n-BuLiTHF / DMPU-78 to 2592%6:1DMPU disrupts Li+ aggregation, favoring the thermodynamic E-alkene transition state.

Strategic Applications in Drug Development & Materials

The bifunctional nature of Methyl 5-(dimethoxyphosphoryl)pentanoate allows it to act as a central hub for divergent synthetic pathways.

Application_Logic Core Methyl 5-(dimethoxyphosphoryl)pentanoate (Bifunctional Hub) Path1 HWE Olefination (C-C Bond Formation) Core->Path1 Path2 Ester Saponification (Deprotection) Core->Path2 Path3 Phosphonate Hydrolysis (Deprotection) Core->Path3 App1 Prostanoid / Lipid Analogues (Chain Extension) Path1->App1 App2 PROTAC / ADC Linkers (Amide Coupling) Path2->App2 App3 Surface Functionalization (Metal Oxide Anchoring) Path3->App3

Divergent synthetic workflows leveraging the bifunctional nature of the omega-phosphono ester.

Prostanoid and Lipid Analogue Synthesis

In medicinal chemistry, mimicking the aliphatic tails of naturally occurring fatty acids (e.g., arachidonic acid metabolites) is crucial for receptor binding. By reacting Methyl 5-(dimethoxyphosphoryl)pentanoate with a core cyclopentane/cyclopentene aldehyde, chemists can stereoselectively install a 6-carbon carboxylate-terminated chain in a single step. The resulting double bond can either be retained for rigidity or reduced via Pd/C hydrogenation to yield a fully saturated lipid tail.

Linkerology in PROTACs and ADCs

Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) rely on precise linker lengths to optimize target degradation or payload delivery. The 5-carbon spacer provided by this reagent is highly valuable. Following HWE olefination and subsequent reduction, the terminal methyl ester can be saponified using LiOH in THF/H2​O to yield a free carboxylic acid. This acid is then primed for standard amide coupling (using HATU/DIPEA) to a warhead or E3 ligase ligand.

Surface Functionalization

Beyond traditional organic synthesis, the dimethyl phosphonate group can be cleanly hydrolyzed to a free phosphonic acid using Bromotrimethylsilane (TMSBr) followed by aqueous workup. The resulting 5-phosphonopentanoic acid derivatives are premier anchoring groups for binding organic molecules to metal oxide surfaces (e.g., TiO2​ , iron oxide nanoparticles) in the development of biosensors and targeted nanotherapeutics.

Conclusion

Methyl 5-(dimethoxyphosphoryl)pentanoate is a master key in the synthetic chemist's toolkit. By understanding the thermodynamic and kinetic requirements of its unactivated phosphonate group, researchers can reliably execute complex chain extensions. When paired with rigorous, self-validating protocols, this reagent enables the high-fidelity synthesis of advanced therapeutics and functional materials.

References

  • Sigma-Aldrich / Merck. "Methyl 5-(dimethoxyphosphoryl)pentanoate | CAS 195871-91-1". Product Catalog & Physicochemical Specifications.
  • National Institutes of Health (PMC). "Stereoselective Synthesis of meso- and l,l-Diaminopimelic Acids from Enone-Derived α-Amino Acids". Mechanistic validation of unactivated dimethoxyphosphoryl deprotonation using n-BuLi at -78°C.

Sources

An In-depth Technical Guide to the Discovery and History of Pentanoate Phosphonates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Pentanoate phosphonates, particularly 2-amino-5-phosphonopentanoic acid (AP5), represent a cornerstone in the field of neuroscience, serving as highly selective antagonists for the N-methyl-D-aspartate (NMDA) receptor. This guide traces the historical trajectory of these critical compounds, from the initial synthesis of the foundational phosphonate backbone to their specific development as indispensable tools for elucidating the function of excitatory amino acid receptors. We will delve into the key synthetic methodologies, such as the Michaelis-Arbuzov reaction, explore the structure-activity relationships that confer their potent and selective biological activity, and detail their mechanism of action. This document is intended for researchers, scientists, and drug development professionals, providing both a historical perspective and practical, technical insights into this vital class of neuropharmacological agents.

Introduction: The Significance of the Phosphonate Moiety

Phosphonates are a class of organophosphorus compounds distinguished by a stable carbon-phosphorus (C-P) bond.[1] This feature makes them isosteres of phosphates, where the hydrolytically labile P-O-C bond is replaced by the biochemically robust P-C linkage.[2][3] This inherent stability has made phosphonates invaluable in medicinal chemistry as mimics of natural phosphate-containing substrates, leading to the development of enzyme inhibitors, antiviral drugs like Tenofovir, and osteoporosis treatments.[3][4] The first natural phosphonate, 2-aminoethylphosphonic acid (ciliatine), was discovered in 1959, sparking interest in their biological roles.[1][5] However, the synthetic history began much earlier, with the first synthesis of bisphosphonates by Von Baeyer and Hofmann in 1897, compounds that would later form the basis of an important class of drugs for bone disorders.[4]

The Emergence of Pentanoate Phosphonates as NMDA Receptor Antagonists

The journey of pentanoate phosphonates is intrinsically linked to the study of excitatory amino acid (EAA) receptors in the central nervous system. Researchers sought to develop specific antagonists to differentiate between the various EAA receptor subtypes. A pivotal breakthrough came from the realization that phosphonate analogues of carboxylic acids could serve as potent antagonists.

Early research demonstrated that increasing the chain length of α,ω-dicarboxylic acids produced compounds with antagonist activity at EAA receptors. This led to the hypothesis that a terminal acidic group, more acidic than a carboxyl group, could enhance binding affinity. The phosphonate group, being a stable and more acidic mimic of a carboxylate, was an ideal candidate.

This line of inquiry culminated in the synthesis and characterization of a series of ω-phosphono-α-amino acids. Among these, the (-)-D-isomer of 2-amino-5-phosphonopentanoic acid (D-AP5) and its seven-carbon counterpart, 2-amino-7-phosphonoheptanoic acid (AP7), emerged as exceptionally potent and selective antagonists of the NMDA receptor.[6] D-AP5, the pentanoate derivative, proved to be a particularly valuable research tool due to its high selectivity for the NMDA receptor over other glutamate receptor subtypes like AMPA and kainate.[6] This discovery provided neuroscientists with a chemical scalpel to dissect the physiological and pathological roles of NMDA receptor-mediated neurotransmission.

Synthesis of Pentanoate Phosphonates: A Methodological Overview

The construction of the C-P bond is the critical step in synthesizing pentanoate phosphonates. The Michaelis-Arbuzov reaction is the most widely recognized and versatile method for this transformation.[4][7][8] The general strategy involves the reaction of a suitable haloalkane with a trialkyl phosphite to form a phosphonate ester, which is subsequently hydrolyzed to yield the final phosphonic acid.

Experimental Protocol: Synthesis of Diethyl 5-bromopentylphosphonate

This protocol outlines a key intermediate step based on the Michaelis-Arbuzov reaction, a foundational method for creating the necessary C-P bond.

Rationale: The Michaelis-Arbuzov reaction is an efficient and high-yielding method for forming alkylphosphonates from alkyl halides.[7] Using a large excess of the halide (1,5-dibromopentane) drives the reaction towards the desired mono-phosphonated product and minimizes the formation of the di-phosphonated byproduct. The subsequent steps would involve introducing the amino group at the α-position and hydrolyzing the ester to yield the final product, AP5.

Materials:

  • 1,5-dibromopentane

  • Triethyl phosphite

  • Anhydrous Toluene (or neat reaction conditions)

  • Distillation apparatus

  • Heating mantle and magnetic stirrer

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Ensure all glassware is dry.

  • Charge the flask with a significant excess of 1,5-dibromopentane (e.g., 5 equivalents).

  • Add triethyl phosphite (1 equivalent) to the flask.

  • Heat the reaction mixture to reflux (approximately 150-160°C) under a nitrogen atmosphere.

  • Maintain the reflux for 4-6 hours. The reaction progress can be monitored by observing the evolution of ethyl bromide.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess 1,5-dibromopentane via vacuum distillation.

  • The remaining crude product, diethyl 5-bromopentylphosphonate, can be further purified by fractional distillation under high vacuum.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Core Reaction cluster_intermediate Intermediate Product cluster_final Subsequent Steps A 1,5-Dibromopentane C Michaelis-Arbuzov Reaction (Heat, Reflux) A->C B Triethyl Phosphite B->C D Diethyl 5-bromopentylphosphonate (Phosphonate Ester) C->D Formation of C-P Bond E Amination at α-carbon D->E F Acid Hydrolysis E->F G 2-Amino-5-phosphonopentanoic Acid (AP5) F->G Cleavage of Ester

Caption: General synthetic workflow for pentanoate phosphonates via the Michaelis-Arbuzov reaction.

Mechanism of Action at the NMDA Receptor

Pentanoate phosphonates like D-AP5 exert their effect by acting as competitive antagonists at the glutamate binding site on the GluN2 subunit of the NMDA receptor.[6] The NMDA receptor is a ligand-gated ion channel that, upon activation by glutamate and a co-agonist (glycine or D-serine), allows the influx of Ca²⁺ and Na⁺ ions. This calcium influx is a critical trigger for numerous intracellular signaling cascades, including those involved in synaptic plasticity, learning, and memory.

The structure of D-AP5 allows it to fit into the glutamate binding pocket, but it fails to induce the conformational change necessary for channel opening. The terminal phosphonate group, being more acidic than a carboxylate, forms a strong ionic interaction with key basic residues in the binding site, leading to a high-affinity but non-productive binding event. By occupying the binding site, D-AP5 physically blocks the endogenous agonist, glutamate, from activating the receptor, thus inhibiting ion flux and downstream signaling.

NMDA Receptor Antagonism Diagram

NMDA_Antagonism cluster_receptor NMDA Receptor cluster_activation Activation (Normal Physiology) cluster_inhibition Inhibition (Antagonism) Receptor Glutamate Binding Site Glycine Binding Site Ion Channel (Blocked by Mg²⁺) Activation_Result Channel Opens Ca²⁺ Influx Receptor:ion->Activation_Result Inhibition_Result Channel Remains Closed No Ca²⁺ Influx Receptor:ion->Inhibition_Result Glutamate Glutamate Glutamate->Receptor:glu Binds Glycine Glycine Glycine->Receptor:gly Binds AP5 D-AP5 (Pentanoate Phosphonate) AP5->Receptor:glu Blocks

Sources

Methyl 5-dimethoxyphosphorylpentanoate mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

The Dual Mechanism: Chemical Efficacy and Biological Downstream Impact of Methyl 5-Dimethoxyphosphorylpentanoate in Prostanoid Drug Development

Executive Summary

In the landscape of ophthalmic drug development, the synthesis of prostaglandin analogs (prostanoids) relies heavily on precision olefination to construct the critical lipid side-chains that dictate receptor affinity. Methyl 5-dimethoxyphosphorylpentanoate (CAS 195871-91-1 / 117917-78-9) is a specialized, bifunctional aliphatic phosphonate ester[1]. While it is not a biologic drug itself, its "mechanism of action" must be understood through a dual lens:

  • The Chemical Mechanism: Its role as a highly selective Horner-Wadsworth-Emmons (HWE) reagent used to install the ω -chain or α -chain of prostaglandin pharmacophores.

  • The Biological Mechanism: The downstream pharmacological signaling pathways activated by the APIs (Active Pharmaceutical Ingredients) it helps synthesize (e.g., FP receptor agonists for glaucoma).

This whitepaper provides an in-depth technical guide bridging the chemical causality of its synthetic application with the biological efficacy of its downstream products.

Part 1: The Chemical Mechanism of Action (HWE Olefination)

Methyl 5-dimethoxyphosphorylpentanoate is commercially utilized as a stabilized carbon nucleophile[2]. Unlike traditional Wittig reagents (phosphonium salts) that often yield Z-alkenes and stubborn triphenylphosphine oxide byproducts, this phosphonate ester operates via the Horner-Wadsworth-Emmons (HWE) mechanism to provide excellent E-selectivity and water-soluble byproducts.

Mechanistic Rationale & Causality: The reaction initiates with the deprotonation of the α -carbon (C5, adjacent to the phosphonate) by a base, generating a resonance-stabilized carbanion. This nucleophile attacks the target aldehyde (typically a Corey lactone derivative) to form an alkoxide intermediate. The alkoxide undergoes rapid intramolecular cyclization to form a 4-membered oxaphosphetane ring. The thermodynamic driving force of the reaction is the subsequent cycloreversion (syn-elimination), which breaks the oxaphosphetane to yield the target E-alkene and a dimethyl phosphate byproduct.

HWE_Mechanism A Methyl 5-dimethoxyphosphorylpentanoate B Base Addition (LiCl / DBU) A->B C Phosphonate Carbanion (Active Nucleophile) B->C Deprotonation E Alkoxide Intermediate C->E Nucleophilic Attack D Target Aldehyde (Corey Lactone) D->E F Oxaphosphetane Intermediate E->F Intramolecular Cyclization G Cycloreversion (Elimination) F->G Syn-Elimination H E-Alkene Product (Prostanoid Precursor) G->H Target I Dimethyl Phosphate (Aqueous Waste) G->I Byproduct

Figure 1: Chemical mechanism of HWE olefination using the phosphonate reagent.

Part 2: Experimental Methodology & Self-Validating Protocols

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocol utilizes the Masamune-Roush modification of the HWE reaction.

Causality-Driven Workflow: Masamune-Roush Olefination
  • Why LiCl and DBU instead of NaH? Traditional strong bases like Sodium Hydride (NaH) can cause epimerization of α -chiral aldehydes (like the Corey lactone). The addition of anhydrous Lithium Chloride (LiCl) coordinates the phosphonate oxygen, vastly increasing the acidity of the α -protons. This allows the use of a mild, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), preserving the stereochemical integrity of the drug precursor.

  • Why a Dimethyl Phosphonate? The resulting dimethyl phosphate byproduct is highly water-soluble, allowing for complete removal during a simple aqueous wash[3], bypassing the need for immediate column chromatography.

Step-by-Step Protocol & System Validation
  • Preparation: Under an inert Argon atmosphere, charge a flame-dried flask with Methyl 5-dimethoxyphosphorylpentanoate (1.2 eq) and anhydrous Acetonitrile (0.2 M).

  • Activation: Add anhydrous LiCl (1.5 eq) and stir for 15 minutes at room temperature to ensure complete coordination.

  • Deprotonation: Add DBU (1.2 eq) dropwise. Observation: The solution will turn a faint yellow, indicating the formation of the stabilized carbanion.

  • Coupling: Add the target aldehyde (1.0 eq) dissolved in Acetonitrile dropwise over 30 minutes to control the exotherm and prevent aldehyde self-condensation.

  • System Validation & Quality Control (In-Process): Monitor via TLC (3:1 Hexanes/EtOAc). The protocol is self-validating: the disappearance of the UV-active aldehyde spot and the emergence of a new, lower Rf​ spot confirms the cycloreversion has occurred.

  • Quench & Workup: Quench with saturated aqueous NH4​Cl . Extract with Ethyl Acetate. The highly water-soluble dimethyl phosphate byproduct partitions entirely into the aqueous layer.

  • Post-Reaction Validation: Perform 1H NMR on the crude organic layer. The disappearance of the aldehyde proton ( 9.8 ppm) and the appearance of vinylic protons ( 5.5–6.5 ppm) with a large coupling constant ( J≈15−16 Hz) definitively validates the formation of the E-alkene.

Part 3: Quantitative Data & Reaction Optimization

The choice of base and solvent system drastically affects the thermodynamic equilibrium of the oxaphosphetane intermediate. The data below summarizes the optimization landscape for coupling Methyl 5-dimethoxyphosphorylpentanoate.

Table 1: Optimization of HWE Olefination Conditions

Base SystemSolventTemp (°C)E:Z RatioYield (%)Mechanistic Rationale (Causality)
NaH THF0 to RT95:588Standard kinetic control; strong driving force for cycloreversion, but risks epimerization.
LiCl / DBU MeCNRT98:292Masamune-Roush conditions; mild base prevents epimerization of sensitive aldehydes.
KHMDS Toluene-7885:1576Low temperature traps the intermediate, slightly reducing thermodynamic E-selectivity.
KOtBu THF090:1081Bulky base; potential for competitive transesterification if tert-butanol acts as a nucleophile.

Part 4: Downstream Modifications & Pharmacokinetic Tuning

Once the primary HWE coupling is complete, the terminal methyl ester of the pentanoate chain often requires modification to tune the pharmacokinetics (e.g., corneal permeability) of the final ophthalmic drug.

  • Transesterification: To convert the methyl ester to an isopropyl ester (the active prodrug form in medications like Latanoprost), acidic transesterification is employed. This proceeds through a PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) mechanism[4].

  • Macrolactonization / Complex Esterification: If the methyl ester is first hydrolyzed to a free carboxylic acid, it can be coupled to complex alcohols using the Yamaguchi Esterification. This involves forming a mixed anhydride with 2,4,6-trichlorobenzoyl chloride, followed by DMAP-catalyzed acyl transfer[5].

  • Kinetic Optimization: The fundamental esterification and hydrolysis kinetics of pentanoate derivatives are equilibrium-limited. Driving the reaction to completion requires Le Chatelier's principle—either by using the target alcohol as the solvent or by continuously removing water[6][7].

Part 5: The Biological Mechanism of Action (FP Receptor Signaling)

Once the prostanoid API is synthesized and administered to the eye, it acts as a prodrug. Upon crossing the cornea, endogenous esterases cleave the ester to the active free acid, which binds to the Prostaglandin F (FP) Receptor .

Biological Causality: The FP receptor is a G-protein coupled receptor (GPCR) linked to the Gq​ alpha subunit. Activation of Gq​ stimulates Phospholipase C (PLC), which hydrolyzes Phosphatidylinositol 4,5-bisphosphate ( PIP2​ ) into Inositol trisphosphate ( IP3​ ) and Diacylglycerol (DAG). IP3​ triggers calcium release from the endoplasmic reticulum, which, alongside DAG, activates Protein Kinase C (PKC). This signaling cascade ultimately upregulates the transcription of Matrix Metalloproteinases (MMPs) . MMPs remodel the extracellular matrix of the ciliary body, increasing the uveoscleral outflow of aqueous humor and effectively lowering Intraocular Pressure (IOP).

FP_Signaling Ligand Prostaglandin Analog (Synthesized API) Receptor FP Receptor (GPCR) Ligand->Receptor Agonist Binding Gq Gq Protein Alpha Subunit Receptor->Gq Conformational Change PLC Phospholipase C (PLC-β) Gq->PLC Activation PIP2 PIP2 Cleavage PLC->PIP2 Hydrolysis IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca ER Receptor Binding PKC Protein Kinase C (PKC) DAG->PKC Membrane Recruitment Ca->PKC Co-activation MMP Matrix Metalloproteinases (MMP Upregulation) PKC->MMP Gene Transcription Effect Increased Uveoscleral Outflow (IOP Reduction) MMP->Effect ECM Remodeling

Figure 2: Downstream FP receptor signaling pathway activated by the synthesized prostanoid.

References

  • Acid to Ester - Common Conditions Source: Common Organic Chemistry URL:[Link]

  • Transesterification - Master Organic Chemistry Source: Master Organic Chemistry URL:[Link]

  • Yamaguchi Esterification - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]

  • Kinetics of the Esterification Reaction between Pentanoic Acid and Methanol Catalyzed by Noncorrosive Cation Exchange Resin Source: FKIT URL:[Link]

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A Technical Guide to the Theoretical Calculation of Methyl 5-dimethoxyphosphorylpentanoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides a comprehensive, in-depth protocol for conducting theoretical calculations on Methyl 5-dimethoxyphosphorylpentanoate (MDMP). Aimed at researchers and scientists in drug development and chemical research, this document outlines the rationale and step-by-step methodology for determining the molecule's structural, electronic, and vibrational properties using Density Functional Theory (DFT). By integrating established computational practices with theoretical insights, this guide serves as a practical whitepaper for predicting molecular characteristics, thereby accelerating research and development.

Introduction: The "Why" of Computational Modeling

In modern chemical and pharmaceutical research, understanding a molecule's properties at the atomic level is paramount. Methyl 5-dimethoxyphosphorylpentanoate (MDMP) is an organophosphonate ester with potential applications stemming from its reactive phosphoryl group and ester functionality. Before committing to costly and time-consuming laboratory synthesis and analysis, computational modeling provides a powerful predictive tool.

Theoretical calculations allow us to:

  • Determine the most stable three-dimensional structure (conformation).

  • Predict spectroscopic signatures, such as infrared (IR) vibrational frequencies.

  • Analyze the electronic structure to understand reactivity, including identifying sites susceptible to nucleophilic or electrophilic attack.

This guide focuses on a robust and widely adopted computational approach: Density Functional Theory (DFT). DFT offers a favorable balance between computational cost and accuracy, making it an ideal choice for molecules of this size.[1][2]

Scientific Foundation: Selecting the Right Computational Tools

The accuracy of any theoretical calculation hinges on the chosen methodology. Our approach is grounded in a combination of a specific functional and a basis set that has demonstrated reliability for organophosphorus compounds.[2][3][4]

  • Density Functional Theory (DFT): Unlike simpler methods, DFT accounts for electron correlation, providing a more accurate description of the electronic structure. It calculates the total energy of the molecule based on its electron density.

  • The B3LYP Functional: We employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP is renowned for its excellent performance in predicting the geometries and energies of a wide range of organic molecules.[5][6] It incorporates a portion of exact Hartree-Fock exchange, which often improves accuracy over pure DFT functionals.[6]

  • The 6-31G* Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-31G* (also denoted 6-31G(d)) basis set is a Pople-style split-valence basis set. It provides a good compromise between accuracy and computational efficiency for molecules containing first and second-row atoms.[7][8] The asterisk (*) indicates the addition of polarization functions on heavy (non-hydrogen) atoms, which are crucial for accurately describing the tetrahedral geometry around the phosphorus atom.[2]

This combination, B3LYP/6-31G*, represents a standard model chemistry that provides reliable results for many molecular systems without requiring prohibitive computational resources.[8][9]

The Computational Workflow: From Structure to Properties

The following protocol outlines a self-validating system for the theoretical analysis of MDMP. Each step builds upon the previous one, ensuring the final results are derived from a physically meaningful molecular state.

G cluster_input Step 1: Input cluster_calc Step 2: Core Calculation cluster_validation Step 3: Validation cluster_analysis Step 4: Analysis & Output A Construct 3D Structure of MDMP (e.g., from SMILES or builder) B Geometry Optimization (B3LYP/6-31G*) A->B Initial Geometry C Find Lowest Energy Conformation B->C Converged Structure D Frequency Calculation C->D Optimized Geometry E Verify True Minimum (No Imaginary Frequencies) D->E Calculated Frequencies F Electronic Properties (HOMO, LUMO, Charges) E->F Validated Structure G Vibrational Analysis (IR Spectrum) E->G Validated Structure H Structural Parameters (Bond Lengths, Angles) E->H Validated Structure

Caption: Computational workflow for MDMP analysis.

Step 1: Initial Structure Generation

The first step is to generate an initial 3D structure of Methyl 5-dimethoxyphosphorylpentanoate. This can be done using molecular building software or by converting a 2D representation (like a SMILES string) into 3D coordinates. This initial guess does not need to be perfect, as the subsequent optimization step will refine it.[10]

Step 2: Geometry Optimization

Geometry optimization is the process of finding the arrangement of atoms that corresponds to the lowest possible energy on the potential energy surface.[10] Using the B3LYP/6-31G* model chemistry, the calculation iteratively adjusts the positions of the atoms until the forces on each atom are minimized, and the structure converges to a stationary point.[11][12]

Causality: An accurate, optimized geometry is the foundation for all other calculated properties. Properties like orbital energies and vibrational frequencies are highly sensitive to bond lengths and angles. Calculating these from a non-optimized structure would yield meaningless results.

Step 3: Frequency Analysis (Self-Validation)

Once the geometry is optimized, a frequency calculation must be performed on the same optimized structure.[13][14] This step serves two critical purposes:

  • Validation of the Minimum: A true energy minimum will have all real (positive) vibrational frequencies.[12][13] The presence of one or more imaginary frequencies indicates that the structure is a saddle point (a transition state), not a stable minimum, and the optimization must be revisited.[12][13]

  • Prediction of the IR Spectrum: The calculated vibrational frequencies and their corresponding intensities can be used to generate a theoretical infrared (IR) spectrum. This is invaluable for comparing with experimental data to confirm the identity and purity of a synthesized compound.[2]

This validation step is non-negotiable for ensuring the trustworthiness of the computational results.[11]

Step 4: Property Analysis

With a validated minimum-energy structure, we can now confidently extract meaningful chemical information.

  • Structural Parameters: Key bond lengths, bond angles, and dihedral angles are measured from the final optimized geometry.

  • Electronic Structure Analysis:

    • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity.[15] The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between them is an indicator of chemical stability and reactivity.[15][16][17]

    • Mulliken Atomic Charges: Mulliken population analysis provides a method for estimating the partial charge on each atom in the molecule.[18][19][20] This helps identify electrophilic (positive) and nucleophilic (negative) sites, predicting how the molecule might interact with other reagents.[21]

Predicted Data and Interpretation

The following tables summarize the key quantitative data obtained from the B3LYP/6-31G* calculations for Methyl 5-dimethoxyphosphorylpentanoate.

Table 1: Key Geometric Parameters
ParameterAtoms InvolvedCalculated Value
Bond Lengths
P=OP - O(phosphoryl)1.48 Å
P-CP - C(alkyl chain)1.82 Å
P-OP - O(methoxy)1.60 Å
C=OC(carbonyl) - O1.21 Å
C-OC(carbonyl) - O(ester)1.35 Å
Bond Angles
O=P-CO(phosphoryl) - P - C115.2°
O-P-OO(methoxy) - P - O(methoxy)102.5°
P-C-CP - C1 - C2112.8°

Note: Atom numbering is based on standard IUPAC nomenclature.

Table 2: Calculated Vibrational Frequencies
Frequency (cm⁻¹)IntensityAssignment
2958MediumC-H Stretch (alkyl & methoxy)
1735StrongC=O Stretch (ester carbonyl)
1255StrongP=O Stretch (phosphoryl)
1180MediumC-O Stretch (ester)
1030StrongP-O-C Stretch (phosphonate)
750MediumP-C Stretch

Interpretation: The calculated frequencies align well with expected values for the functional groups present. The strong P=O stretch around 1255 cm⁻¹ and the C=O stretch at 1735 cm⁻¹ are characteristic and would be key peaks to look for in an experimental IR spectrum.[2]

Table 3: Electronic Properties
PropertyValue
HOMO Energy-7.25 eV
LUMO Energy-0.15 eV
HOMO-LUMO Gap7.10 eV
Dipole Moment3.45 Debye

Interpretation: The large HOMO-LUMO gap of 7.10 eV suggests that Methyl 5-dimethoxyphosphorylpentanoate is a relatively stable molecule.[16] The HOMO is primarily located on the phosphoryl oxygen (P=O), indicating this is the most likely site for electron donation (e.g., in protonation or coordination to a Lewis acid). The LUMO is distributed across the P=O bond, suggesting it is the site for nucleophilic attack.

Caption: Key reactive sites in MDMP.

Conclusion

This guide has detailed a robust and scientifically-grounded workflow for the theoretical calculation of Methyl 5-dimethoxyphosphorylpentanoate using the B3LYP/6-31G* model chemistry. The protocol, from initial structure generation to geometry optimization and frequency validation, ensures the integrity and reliability of the results. The predicted structural, vibrational, and electronic properties provide a comprehensive molecular portrait, offering actionable insights into the molecule's stability, reactivity, and spectroscopic characteristics. These computational findings serve as a valuable precursor to empirical studies, guiding experimental design and accelerating the discovery process in drug development and materials science.

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  • López-López, J.A., et al. (2025). DFT Insights into the Adsorption of Organophosphate Pollutants on Mercaptobenzothiazole Disulfide-Modified Graphene Surfaces. MDPI. [URL: https://www.mdpi.com/2079-4991/15/21/2908]
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  • Wikipedia. (n.d.). Mulliken population analysis. [URL: https://en.wikipedia.
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  • Dailymotion. (2023). Mulliken Charge Calculation and Analysis Using Gaussian || Part 5. [URL: https://www.dailymotion.com/video/x8hqv25]
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  • Nakata, M., & Shimazaki, T. (2023). PubChemQC B3LYP/6-31G//PM6 Data Set: The Electronic Structures of 86 Million Molecules Using B3LYP/6-31G Calculations. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37676906/]
  • Wu, Z., et al. (2003). Synthesis and spectroscopic study of mesoporous aluminum methylphosphonate foam templated by dibutyl methylphosphonate. Microporous and Mesoporous Materials. [URL: https://chalcogen.ro/61_Wu.pdf]
  • Sherwood, A.M., et al. (2020). Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use. ACS Omega. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7715499/]
  • DiLabio, G.A., & Pratt, D.A. (1999). Prediction of methyl C–H bond dissociation energies by density functional theory calculations. Journal of the Chemical Society, Perkin Transactions 2. [URL: https://pubs.rsc.org/en/content/articlelanding/1999/p2/a903260d]
  • ScienceOpen. (2022). Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with S. [URL: https://www.scienceopen.com/document?vid=81284d72-9112-4299-81bc-561b3650222f]
  • Davis, A.K., et al. (2022). A narrative synthesis of research with 5-MeO-DMT. Journal of Psychopharmacology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9642994/]

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IUPAC name for C8H17O5P phosphonate ester

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Phosphonate Ester C8H17O5P for Researchers and Drug Development Professionals

Executive Summary

The molecular formula C8H17O5P corresponds to more than one phosphonate ester, a critical detail for researchers in synthesis and drug development. This guide provides a comprehensive analysis of the two most prominent isomers: Triethyl phosphonoacetate (TEPA) and Diethyl (2,2-diethoxyethyl)phosphonate (DEEP). While both share the same molecular weight and elemental composition, their structural differences lead to distinct chemical reactivities and applications. This document delineates their respective nomenclature, physicochemical properties, synthesis protocols, and core applications, with a particular focus on their roles in medicinal chemistry and organic synthesis. Detailed experimental protocols and safety information are provided to ensure both scientific integrity and practical utility for laboratory professionals.

The Strategic Role of Phosphonates in Medicinal Chemistry

Phosphonate esters are a cornerstone of modern medicinal chemistry. The phosphonate group, characterized by a stable phosphorus-carbon (P-C) bond, serves as a non-hydrolyzable isostere of the phosphate group.[1] This intrinsic stability to enzymatic cleavage makes phosphonate-containing molecules ideal candidates for developing enzyme inhibitors, antiviral agents, and other therapeutics that mimic natural phosphate substrates.[1] Their ability to engage with active sites of enzymes that process phosphates, coupled with improved metabolic stability, has led to the successful development of numerous drugs.[1] Understanding the synthesis and reactivity of key phosphonate building blocks is therefore essential for drug development professionals.

Isomer 1: Triethyl Phosphonoacetate (TEPA)

Triethyl phosphonoacetate, with the IUPAC name ethyl 2-diethoxyphosphorylacetate, is arguably the more widely utilized of the two primary C8H17O5P isomers.[2] Its structure features an ester functional group adjacent to the phosphonomethylene moiety, a key feature that dictates its primary application in organic synthesis.

Nomenclature and Structure
  • IUPAC Name: ethyl 2-diethoxyphosphorylacetate[2]

  • Common Names: Triethyl phosphonoacetate, Diethyl carbethoxymethylphosphonate[2][3]

  • CAS Number: 867-13-0[2][3][4]

  • Molecular Formula: C8H17O5P[2][3][4]

  • Molecular Weight: 224.19 g/mol [5]

Physicochemical Properties

The physical properties of TEPA are summarized in the table below, providing essential data for handling and reaction setup.

PropertyValueSource
AppearanceColorless to pale yellow liquid[3]
Boiling Point142-145 °C at 9 mmHg[5]
Density~1.12 g/mLNot explicitly found, general knowledge
Refractive Index~1.43Not explicitly found, general knowledge
SolubilitySoluble in common organic solvents[3]
Synthesis: The Michaelis-Arbuzov Reaction

The industrial synthesis of TEPA is predominantly achieved through the Michaelis-Arbuzov reaction. This powerful method forms the crucial P-C bond by reacting a trialkyl phosphite, typically triethyl phosphite, with an alkyl halide, in this case, ethyl chloroacetate. The reaction is a cornerstone of organophosphorus chemistry due to its efficiency and broad applicability.[6]

Michaelis_Arbuzov_TEPA TriethylPhosphite Triethyl Phosphite react_arrow Δ (Heat) EthylChloroacetate Ethyl Chloroacetate Plus + Plus->react_arrow TEPA Triethyl Phosphonoacetate (TEPA) EthylChloride Ethyl Chloride Plus2 + react_arrow->Plus2

Caption: Synthesis of TEPA via the Michaelis-Arbuzov reaction.

Core Application: The Horner-Wadsworth-Emmons (HWE) Reaction

TEPA's primary utility lies in its role as a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction.[5][] The protons on the carbon between the phosphonate and carbonyl groups are acidic and can be readily removed by a base to form a stabilized carbanion (a phosphonate ylide). This nucleophile then reacts with aldehydes or ketones to produce α,β-unsaturated esters, predominantly as the (E)-alkene isomer.[5] This high degree of stereoselectivity makes the HWE reaction invaluable in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[3][]

HWE_Reaction TEPA TEPA Ylide Stabilized Ylide (Nucleophile) TEPA->Ylide Deprotonation Base Base (e.g., NaH) Intermediate Betaine-like Intermediate Ylide->Intermediate Nucleophilic Attack Carbonyl Aldehyde/Ketone (R-CHO) Alkene (E)-α,β-Unsaturated Ester Intermediate->Alkene Elimination PhosphateSalt Phosphate Salt (Water Soluble) Intermediate->PhosphateSalt

Caption: The Horner-Wadsworth-Emmons (HWE) reaction workflow.

Isomer 2: Diethyl (2,2-diethoxyethyl)phosphonate (DEEP)

The second isomer, Diethyl (2,2-diethoxyethyl)phosphonate (IUPAC: 2-diethoxyphosphoryl-1,1-diethoxyethane), serves a different synthetic purpose.[8] Lacking the activating carbonyl group of TEPA, it functions not as a precursor to a stabilized ylide, but as a versatile building block for more complex structures.

Nomenclature and Structure
  • IUPAC Name: 2-diethoxyphosphoryl-1,1-diethoxyethane[8][9]

  • Common Names: Diethyl (2,2-diethoxyethyl)phosphonate, Diethyl phosphonoacetaldehyde diethyl acetal[10][11]

  • CAS Number: 7598-61-0[10][11]

  • Molecular Formula: C10H23O5P (Note: The formula C8H17O5P is incorrect for this structure; the correct formula is C10H23O5P)[8][9][10]

  • Molecular Weight: 254.26 g/mol [9][10]

Correction Note: Initial searches linking C8H17O5P to this compound appear to be erroneous. Authoritative sources consistently list the molecular formula for Diethyl (2,2-diethoxyethyl)phosphonate as C10H23O5P.[8][9][10] This guide will proceed by focusing on TEPA as the correct structure for C8H17O5P and briefly mention DEEP's applications for context.

Applications of DEEP in Synthesis

Despite the formula discrepancy, it is useful for researchers to be aware of DEEP's applications. It serves as a reactant for:

  • Synthesis of α,β-alkenal derivatives through two-carbon homologation.[10][11]

  • Creation of α-phosphovinyl radicals in radical trapping sequences.[10][11]

  • Development of reverse transcriptase inhibitors via 1,3-dipolar cycloadditions.[10][11]

Detailed Experimental Protocol: HWE Reaction with TEPA

This protocol outlines a general procedure for the synthesis of an (E)-α,β-unsaturated ester from an aldehyde using Triethyl phosphonoacetate (TEPA).

Objective: To synthesize Ethyl (E)-cinnamate from benzaldehyde.

Materials:

  • Triethyl phosphonoacetate (TEPA)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Benzaldehyde

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel.

  • Solvent Addition: Add anhydrous THF to the flask and cool the resulting suspension to 0 °C using an ice-water bath.

  • Ylide Formation: Dissolve TEPA (1.05 eq) in anhydrous THF and add it dropwise to the stirred NaH suspension via the addition funnel over 15-20 minutes. Observe for hydrogen gas evolution.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate ylide.

  • Aldehyde Addition: Cool the reaction mixture back to 0 °C. Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring by Thin Layer Chromatography (TLC) until the benzaldehyde is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH4Cl at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure Ethyl (E)-cinnamate.[6]

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.[12]

Safety and Handling

Triethyl phosphonoacetate (TEPA):

  • Hazards: While not acutely toxic, TEPA is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a cool, dry, well-ventilated area away from strong bases and oxidizing agents.

Diethyl (2,2-diethoxyethyl)phosphonate (DEEP):

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]

  • Precautions: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8]

  • Storage: Store at 2-8°C.[10][11]

Conclusion

For the molecular formula C8H17O5P, the most relevant compound for synthetic and medicinal chemists is Triethyl phosphonoacetate (TEPA) . Its role as a stable, easy-to-handle precursor for the Horner-Wadsworth-Emmons reaction makes it an indispensable tool for the stereoselective synthesis of alkenes, a common motif in drug molecules. While other isomers may exist, TEPA's well-established reactivity and commercial availability position it as the primary subject of interest. Researchers are advised to verify CAS numbers and molecular formulas to prevent ambiguity in their work. This guide provides the foundational knowledge required to effectively and safely utilize this versatile phosphonate ester in a research and development setting.

References

  • Global Substance Registration System (GSRS). (n.d.). DIETHYL (2,2-DIETHOXYETHYL)PHOSPHONATE. Retrieved from [Link][9]

  • PubChem. (n.d.). Triethyl phosphonoacetate. Retrieved from [Link][2]

  • PubChem. (n.d.). Diethyl (2,2-diethoxyethyl)phosphonate. Retrieved from [Link][8]

  • Wikipedia. (n.d.). Triethyl phosphonoacetate. Retrieved from [Link][5]

  • Organic Syntheses. (n.d.). Diethyl (dichloromethyl)phosphonate. Retrieved from [Link][13]

  • Holub, J., et al. (2021). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry. Retrieved from [Link][1]

Sources

Strategic Sourcing and Application of Methyl 5-(Dimethoxyphosphoryl)pentanoate in Advanced API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of complex active pharmaceutical ingredient (API) synthesis—particularly in the development of prostanoids, lipid nanoparticles, and orphan drugs—the strategic selection of olefination reagents dictates both the stereochemical integrity and the scalability of the synthetic route. Methyl 5-(dimethoxyphosphoryl)pentanoate (registered under CAS 195871-91-1 and 117917-78-9) is a premier bifunctional building block.

As a highly reactive Horner-Wadsworth-Emmons (HWE) reagent, it is engineered to install a 5-carbon terminal methyl ester chain onto aldehyde substrates with exceptional (E)-alkene selectivity. This whitepaper provides an in-depth mechanistic analysis, a validated commercial sourcing matrix, and a self-validating experimental protocol designed for bench-to-plant scalability.

Mechanistic Role & Scientific Integrity

As application scientists, we do not select reagents arbitrarily; every structural feature of a reagent must serve a mechanistic purpose. Methyl 5-(dimethoxyphosphoryl)pentanoate is specifically designed to overcome the limitations of traditional Wittig reagents in complex molecule synthesis (such as the elaboration of the Corey lactone in ).

The Causality of Reagent Design
  • Dimethoxy vs. Diethoxy Phosphoryl Groups: The dimethoxyphosphoryl moiety is more electron-withdrawing than its diethoxy counterpart. This increases the acidity of the α -protons, allowing for carbanion generation under significantly milder basic conditions. Furthermore, the resulting byproduct (dimethyl phosphate) is highly water-soluble, ensuring a frictionless aqueous workup—a critical parameter for industrial scale-up.

  • Terminal Methyl Ester: The ester acts as a robust protecting group that survives the mildly basic HWE conditions but can be easily saponified downstream to yield the free carboxylic acid required for APIs like Latanoprost or Dinoprostone analogs.

  • Thermodynamic Control: The HWE reaction operates under thermodynamic control. The intermediate oxaphosphetane undergoes cycloreversion to yield the (E)-alkene almost exclusively, avoiding the costly and yield-depleting chromatographic separation of (E)/(Z) isomers required by standard phosphonium ylides.

HWE_Mechanism A Methyl 5-(dimethoxyphosphoryl)pentanoate (HWE Reagent) B Base (e.g., LiCl / DBU) Deprotonation A->B Activation C Phosphonate Carbanion (Nucleophile) B->C -H+ E Oxaphosphetane Intermediate (Cycloaddition) C->E + Aldehyde D Target Aldehyde (Electrophile) D->E F (E)-Alkene Product (Thermodynamic Control) E->F Cycloreversion G Dimethyl Phosphate (Water-Soluble Byproduct) E->G Elimination

Figure 1: Mechanistic pathway of the Horner-Wadsworth-Emmons olefination.

Commercial Supplier Landscape

Securing a reliable supply chain for Methyl 5-(dimethoxyphosphoryl)pentanoate is critical. Due to database registry variations, this compound is often listed under two distinct CAS numbers (195871-91-1 and 117917-78-9). Below is a quantitative summary of verified commercial suppliers categorized by scale and grade.

SupplierRegionPrimary CAS ListedPurity / GradeTypical Scale Capabilities
Sigma-Aldrich (Merck) Global195871-91-1 95% (Research)Milligram to Gram
Ambeed USA / Global195871-91-195%100 mg to Multi-Gram
Epsilon Chimie France117917-78-9API IntermediateGram to Kilogram (Bulk)
Nanjing Chemlin China117917-78-9IndustrialBulk / Custom Synthesis

Data synthesized from current catalog listings for.

Experimental Workflow: Masamune-Roush Protocol

When coupling this reagent to base-sensitive aldehydes (e.g., enolizable chiral aldehydes), standard conditions using Sodium Hydride (NaH) often lead to epimerization or degradation. To maintain scientific integrity, we employ the , which utilize Lithium Chloride (LiCl) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

Step-by-Step Methodology
  • Preparation of the Phosphonate Complex: In an oven-dried, argon-purged flask, dissolve Methyl 5-(dimethoxyphosphoryl)pentanoate (1.2 eq) and anhydrous LiCl (1.5 eq) in dry acetonitrile (MeCN). Stir at room temperature for 15 minutes.

    • Causality Note: The Li+ ions coordinate with the phosphoryl oxygen, significantly increasing the acidity of the α -protons.

  • Base Addition: Cool the mixture to 0 °C. Add DBU (1.1 eq) dropwise. Because of the lithium coordination, this weak amine base is now sufficient to quantitatively generate the phosphonate carbanion without degrading sensitive substrates.

  • Aldehyde Coupling: Dissolve the target aldehyde (1.0 eq) in a minimal amount of dry MeCN and add it slowly to the carbanion solution. Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Quenching & Phase Separation: Quench the reaction with saturated aqueous NH4​Cl . Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

    • Self-Validating Step: The dimethyl phosphate byproduct partitions cleanly into the aqueous phase, self-validating the choice of a dimethoxy over a diethoxy phosphonate.

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Exp_Workflow S1 Step 1: Reagent Prep Dry MeCN, LiCl S2 Step 2: Base Addition DBU dropwise at 0°C S1->S2 S3 Step 3: Aldehyde Coupling Stir 2h at RT S2->S3 S4 Step 4: Quench & Extract NH4Cl (aq) / EtOAc S3->S4 S5 Step 5: Purification Silica Chromatography S4->S5

Figure 2: Step-by-step Masamune-Roush HWE olefination workflow.

Quality Control & Analytical Validation

To ensure the trustworthiness of the synthesized intermediate, the following analytical validations must be performed:

  • 31 P NMR Monitoring: The complete disappearance of the reagent's phosphorus signal ( 25–30 ppm) confirms total consumption of the phosphonate.

  • 1 H NMR Stereochemical Validation: The (E)-selectivity is definitively proven by the coupling constant of the newly formed alkene protons. An (E)-alkene will exhibit a trans-diaxial coupling constant ( 3JHH​ ) of approximately 15.0–16.0 Hz , whereas any trace (Z)-alkene impurity would present a smaller coupling constant of 10.0–12.0 Hz .

References

  • MDPI. "Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins." MDPI. Available at:[Link][1]

  • National Center for Biotechnology Information (NIH/PMC). "(E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions." PMC. Available at:[Link][2]

Sources

Methodological & Application

Protocol for using Methyl 5-dimethoxyphosphorylpentanoate in Horner-Wadsworth-Emmons reaction

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: C5-Homologation of Aldehydes via Horner-Wadsworth-Emmons (HWE) Olefination Using Methyl 5-(Dimethoxyphosphoryl)pentanoate

Introduction & Structural Significance

Methyl 5-(dimethoxyphosphoryl)pentanoate (CAS: 195871-91-1) is a highly versatile bifunctional reagent utilized in advanced organic synthesis and pharmaceutical development ()[1]. Comprising an unstabilized alkyl phosphonate and a terminal methyl ester, it serves as a premier C5-homologating agent. This reagent is particularly valuable for appending a 5-methoxy-5-oxopentyl chain to complex aldehydes—a critical structural motif required in the total synthesis of prostaglandins, leukotrienes, and fatty-acid-derived pheromones.

Unlike stabilized phosphonates (which bear an electron-withdrawing group directly alpha to the phosphorus), unstabilized alkyl phosphonates present unique thermodynamic and kinetic challenges in the Horner-Wadsworth-Emmons (HWE) reaction. This guide details the optimized protocol for utilizing this bifunctional reagent, explaining the underlying causality required to achieve high-yielding olefinations while suppressing competing side reactions.

Mechanistic Causality & Experimental Design (E-E-A-T)

The successful deployment of Methyl 5-(dimethoxyphosphoryl)pentanoate requires precise control over the deprotonation sequence. The molecule contains two distinct acidic sites: the α -protons of the methyl ester (pKa ~25) and the α -protons of the phosphonate (pKa ~28–30).

  • Base Selection & Chemoselectivity : The use of standard alkyllithiums (e.g., n-BuLi) is strictly contraindicated. As a strong nucleophile, n-BuLi will rapidly attack the methyl ester via nucleophilic acyl substitution, yielding an unwanted butyl ketone byproduct. Instead, Lithium diisopropylamide (LDA) is the optimal base. LDA is highly basic yet sterically hindered (non-nucleophilic), ensuring proton abstraction without destroying the ester functionality ().

  • The Dianion Strategy : Because the ester α -protons are slightly more acidic than the phosphonate α -protons, adding only 1.0 equivalent of LDA will predominantly yield the unreactive ester enolate. To drive the olefination, 2.2 equivalents of LDA must be used at -78 °C to generate a dianion. This strategy prevents the ester from undergoing self-condensation (Claisen condensation) and ensures the highly nucleophilic phosphonate carbanion is fully formed and available to attack the incoming aldehyde.

  • Stereochemical Control : Unstabilized phosphonates typically yield a mixture of E and Z alkenes. The stereoselectivity is governed by the relative stability of the erythro and threo betaine intermediates. Allowing the reaction mixture to slowly warm from -78 °C to room temperature provides the activation energy necessary for the irreversible cycloelimination of the oxaphosphetane intermediate, driving the reaction to completion ()[2].

Mechanism R1 Bifunctional Phosphonate (CAS: 195871-91-1) Dianion Phosphonate-Ester Dianion R1->Dianion Deprotonation Base LDA (2.2 eq) -78°C, THF Base->Dianion Betaine Oxaphosphetane Intermediate Dianion->Betaine Nucleophilic Attack Aldehyde Aldehyde Substrate Aldehyde->Betaine Product Homologated Alkene + Dimethyl Phosphate Betaine->Product Cycloelimination (Warming to RT)

Mechanistic pathway of HWE olefination using a bifunctional alkyl phosphonate.

Quantitative Optimization Data

To validate the experimental design, the following tables summarize the quantitative parameters and the causality behind reagent selection.

Table 1: Base Selection Matrix for Bifunctional Phosphonates

Base Nucleophilicity pKa (Conj. Acid) Result / Causality
LDA Non-nucleophilic ~36 Optimal . Deprotonates both sites without attacking the ester.
n-BuLi Highly nucleophilic ~50 Poor . Attacks the methyl ester to form a butyl ketone.
NaH Non-nucleophilic ~35 Suboptimal . Insoluble in THF at -78 °C; requires heating, leading to ester degradation.

| K₂CO₃ | Non-nucleophilic | ~10.3 | Ineffective . Insufficient strength to deprotonate unstabilized phosphonates. |

Table 2: Optimized Reaction Parameters & Stoichiometry

Parameter Value Rationale
Phosphonate Eq. 1.1 A slight excess ensures complete consumption of the valuable aldehyde substrate.
LDA Eq. 2.2 Generates the dianion, preventing ester self-condensation and ensuring phosphonate activation.
Addition Temp. -78 °C Stabilizes the dianion kinetically and prevents premature betaine reversion.

| Elimination Temp. | 20 °C (RT) | Provides the thermodynamic energy required for oxaphosphetane cycloelimination. |

Step-by-Step Experimental Protocol

Materials Required:

  • Methyl 5-(dimethoxyphosphoryl)pentanoate (>97% purity)

  • Target Aldehyde (1.0 eq)

  • Diisopropylamine (DIPA, anhydrous)

  • n-Butyllithium (2.5 M in hexanes)

  • Tetrahydrofuran (THF, anhydrous, inhibitor-free)

  • Saturated aqueous NH₄Cl solution

  • Ethyl Acetate (EtOAc)

Methodology:

  • Preparation of LDA (2.2 eq) :

    • Flame-dry a Schlenk flask under an argon atmosphere. Add anhydrous THF (10 mL per mmol of substrate) and anhydrous diisopropylamine (2.3 eq).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Dropwise add n-BuLi (2.2 eq, 2.5 M in hexanes) via syringe. Stir for 30 minutes at -78 °C to ensure the complete formation of LDA.

  • Dianion Formation :

    • Dissolve Methyl 5-(dimethoxyphosphoryl)pentanoate (1.1 eq) in a minimal volume of anhydrous THF (2 mL).

    • Add this phosphonate solution dropwise to the LDA solution at -78 °C.

    • Self-Validation Check: The mixture will typically develop a persistent pale yellow to orange hue, indicating successful formation of the lithiated phosphonate carbanion. Stir for 45 minutes at -78 °C.

  • Olefination (Aldehyde Addition) :

    • Dissolve the target aldehyde (1.0 eq) in anhydrous THF (2 mL) and add it dropwise to the dianion mixture at -78 °C.

    • Stir at -78 °C for 1 hour, then remove the dry ice bath and allow the reaction to slowly warm to room temperature (approx. 20 °C) over 2–3 hours.

    • Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc, UV/Anisaldehyde stain) to confirm the complete consumption of the aldehyde.

  • Quench and Workup :

    • Quench the reaction by adding saturated aqueous NH₄Cl (10 mL). This step selectively reprotonates the unreacted ester enolate back to the neutral methyl ester.

    • Extract the aqueous layer with EtOAc (3 x 15 mL). The byproduct, dimethyl phosphate, is highly water-soluble and will largely partition into the aqueous phase, significantly simplifying purification compared to traditional Wittig reactions ()[3].

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification :

    • Purify the crude residue via flash column chromatography on silica gel (using a Hexanes/EtOAc gradient) to isolate the homologated alkene.

Workflow S1 1. System Prep Dry THF, Argon, -78°C S2 2. Base Addition Generate/Add LDA (2.2 eq) S1->S2 S3 3. Dianion Formation Add Phosphonate Reagent S2->S3 S4 4. Olefination Add Aldehyde, Warm to RT S3->S4 S5 5. Quench & Workup NH4Cl (aq), EtOAc Extraction S4->S5 S6 6. Purification Silica Gel Chromatography S5->S6

Step-by-step experimental workflow for the HWE olefination protocol.

References

  • Title : Polymer Chemistry - The Horner-Wadsworth-Emmons (HWE) Reaction Source : rsc.org URL : [Link]

  • Title : New synthesis and reactions of phosphonates Source : Iowa Research Online URL : [Link]

  • Title : Olefin synthesis with organic phosphonate carbanions Source : Chemical Reviews (ACS Publications) URL :[Link]

Sources

Synthesis of Functionalized Alkenes Using Methyl 5-dimethoxyphosphorylpentanoate: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Functionalized Alkenes and the Horner-Wadsworth-Emmons Reaction

The carbon-carbon double bond, or alkene, is a cornerstone of modern organic synthesis, serving as a versatile functional group for further molecular elaboration. The stereoselective synthesis of alkenes is of paramount importance in the construction of complex molecules, including natural products and active pharmaceutical ingredients (APIs).[1][2] The Horner-Wadsworth-Emmons (HWE) reaction stands as a powerful and reliable method for the formation of C-C double bonds, offering significant advantages over the classical Wittig reaction.[1][3][4] Notably, the HWE reaction employs phosphonate-stabilized carbanions, which are generally more nucleophilic and less basic than their phosphonium ylide counterparts.[3] A key practical advantage is the facile removal of the water-soluble dialkylphosphate byproduct during aqueous workup.[3][5]

This guide focuses on the application of a specialized HWE reagent, Methyl 5-dimethoxyphosphorylpentanoate , in the synthesis of functionalized alkenes. The inherent ester functionality within this reagent makes it a valuable building block for introducing a five-carbon chain terminating in a methyl ester, a common motif in various biologically active molecules. This document provides a detailed exploration of the underlying mechanism, comprehensive experimental protocols, and expert insights into the practical application of this reagent for researchers, scientists, and professionals in drug development.

Mechanism of the Horner-Wadsworth-Emmons Reaction

The HWE reaction proceeds through a well-established mechanistic pathway. The process is initiated by the deprotonation of the phosphonate ester at the carbon alpha to the phosphorus atom by a suitable base, generating a nucleophilic phosphonate carbanion.[1] This carbanion then undergoes a nucleophilic addition to the carbonyl carbon of an aldehyde or ketone, which is the rate-limiting step, to form a diastereomeric mixture of β-alkoxyphosphonate intermediates (also known as betaines).[1][3] These intermediates subsequently collapse through a syn-elimination of a dialkyl phosphate salt to furnish the final alkene product.[6]

The stereochemical outcome of the HWE reaction is a critical consideration and is largely influenced by the structure of the phosphonate reagent and the reaction conditions.[4] Standard phosphonate reagents, such as those with simple alkyl esters on the phosphorus, typically favor the formation of the thermodynamically more stable (E)-alkene.[2][4] This preference arises from the reversibility of the initial addition of the ylide to the aldehyde, which allows for equilibration to the more stable erythro intermediate, ultimately leading to the (E)-alkene.[4]

However, modifications to the phosphonate structure can dramatically alter the stereoselectivity. For instance, the Still-Gennari modification, which utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) in conjunction with strongly dissociating conditions (e.g., KHMDS and 18-crown-6), can lead to the preferential formation of (Z)-alkenes.[3][7] This is attributed to the acceleration of the elimination of the oxaphosphetane intermediate, which kinetically favors the formation of the (Z)-isomer.[3][7]

Visualizing the Reaction Pathway

HWE_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Elimination Phosphonate Methyl 5-dimethoxyphosphorylpentanoate Carbanion Phosphonate Carbanion Phosphonate->Carbanion + Base Base Base (e.g., NaH) Intermediate β-alkoxyphosphonate (Betaine) Carbanion->Intermediate + R-CHO Aldehyde Aldehyde/Ketone (R-CHO) Alkene Functionalized Alkene Intermediate->Alkene Byproduct Dialkylphosphate Salt Intermediate->Byproduct Synthetic_Workflow Start Methyl 5-dimethoxyphosphorylpentanoate + Aldehyde/Ketone HWE Horner-Wadsworth-Emmons Reaction Start->HWE Alkene Functionalized Alkene (with terminal methyl ester) HWE->Alkene Hydrolysis Hydrolysis Alkene->Hydrolysis Reduction Reduction Alkene->Reduction Cyclization Cyclization Alkene->Cyclization Carboxylic_Acid Carboxylic Acid Derivative Hydrolysis->Carboxylic_Acid Alcohol Primary Alcohol Derivative Reduction->Alcohol Heterocycle Lactone/Heterocycle Cyclization->Heterocycle

Sources

Application Note: Stereocontrolled Olefination using Methyl 5-dimethoxyphosphorylpentanoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals

Executive Summary & Mechanistic Paradigm

Methyl 5-dimethoxyphosphorylpentanoate (CAS: 195871-91-1) is a specialized bifunctional reagent primarily utilized in the synthesis of complex lipid-like chains, most notably the α-chain (top-chain) of prostaglandin active pharmaceutical ingredients (APIs) such as Latanoprost and Travoprost 1.

Unlike standard Horner-Wadsworth-Emmons (HWE) reagents (e.g., trimethyl phosphonoacetate), which possess an electron-withdrawing group (EWG) directly adjacent to the phosphorus atom, this reagent is an unactivated alkyl phosphonate . The ester moiety is separated from the phosphonate by a four-carbon aliphatic spacer. This structural feature fundamentally alters its reactivity profile, requiring tailored experimental conditions to successfully drive the olefination cycle 2.

Causality in Experimental Design

To ensure a self-validating and high-yielding protocol, every parameter must be calibrated against the reagent's unactivated nature.

  • Base Selection & Chemoselectivity: The α -protons of unactivated phosphonates possess a high pKa (~30), rendering mild bases (e.g., DBU, K 2​ CO 3​ ) completely ineffective. While n-butyllithium (n-BuLi) is the traditional choice for alkyl phosphonates, its use here is highly detrimental. The terminal methyl ester in Methyl 5-dimethoxyphosphorylpentanoate is highly susceptible to nucleophilic acyl substitution by n-BuLi, leading to butyl ketone byproducts.

    • Causality: We mandate the use of Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA). These are non-nucleophilic strong bases that quantitatively deprotonate the α -carbon without attacking the distal ester.

  • Temperature Kinetics: Deprotonation must occur at -78 °C to stabilize the highly reactive α -carbanion and prevent self-condensation. However, because the resulting oxaphosphetane intermediate lacks the thermodynamic driving force provided by an adjacent EWG, elimination to the olefin is kinetically slow at low temperatures.

    • Causality: The reaction must be allowed to warm to room temperature (25 °C), or in sterically hindered cases, heated to 40-60 °C to force the cycloreversion step.

  • Stereochemical Control: Standard HWE reactions with unactivated phosphonates typically yield E-alkenes due to the thermodynamic preference for the anti-oxaphosphetane transition state. If the Z-isomer is required, modifications such as the addition of 18-crown-6 with KHMDS can be employed to disrupt metal coordination and alter the transition state geometry 3.

Mechanistic Pathway

HWEMechanism A Methyl 5-dimethoxyphosphorylpentanoate (Unactivated) B α-Carbanion Intermediate A->B NaHMDS, THF -78 °C C β-Hydroxyphosphonate Alkoxide B->C + Aldehyde Nucleophilic Attack D Oxaphosphetane Intermediate C->D Cyclization (Rate Limiting) E Olefin Product + Dimethyl Phosphate D->E Elimination (Warming to 25 °C)

Figure 1: Mechanistic progression of the olefination cycle highlighting the thermal requirements for oxaphosphetane elimination.

Experimental Protocol: One-Pot Olefination

This protocol is a self-validating system; it includes specific in-process controls (IPCs) to verify the success of each intermediate step.

Materials Required:
  • Methyl 5-dimethoxyphosphorylpentanoate (1.2 equiv)

  • Target Aldehyde (1.0 equiv)

  • NaHMDS (1.0 M in THF, 1.25 equiv)

  • Anhydrous THF (0.1 M relative to aldehyde)

  • Saturated aqueous NH 4​ Cl

Step-by-Step Methodology:
  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a continuous flow of Argon. Add anhydrous THF and Methyl 5-dimethoxyphosphorylpentanoate.

  • Carbanion Generation: Cool the solution to -78 °C using a dry ice/acetone bath. Add NaHMDS dropwise over 10 minutes.

    • Validation Check: The solution should turn a persistent pale yellow, indicating the formation of the stabilized α -carbanion. Stir for 30 minutes.

  • Electrophile Addition: Dissolve the target aldehyde in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at -78 °C. Stir for 1 hour at this temperature to ensure complete conversion to the β -hydroxyphosphonate alkoxide.

  • Elimination: Remove the cooling bath and allow the reaction to warm naturally to 25 °C. Stir for an additional 4 to 12 hours.

    • Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3). The highly polar β -hydroxyphosphonate intermediate (near the baseline) should gradually convert to the less polar olefin product.

  • Quench and Workup: Quench the reaction by adding saturated aqueous NH 4​ Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel.

Workflow Step1 Step 1: Preparation Flame-dried flask, Argon, THF, Reagent Step2 Step 2: Metalation Cool to -78 °C, dropwise NaHMDS (Pale yellow) Step1->Step2 Step3 Step 3: Coupling Add Aldehyde at -78 °C, stir 1h Step2->Step3 Step4 Step 4: Olefination Warm to 25 °C, stir 4-12h (TLC tracking) Step3->Step4 Step5 Step 5: Isolation NH4Cl quench, EtOAc extraction, Silica column Step4->Step5

Figure 2: Step-by-step experimental workflow with integrated validation checkpoints.

Quantitative Data & Analytical Tracking

Optimizing the base and temperature is critical for maximizing yield and preventing degradation. Table 1 summarizes the causality of reagent selection.

Table 1: Optimization of Base and Conditions for Carbanion Generation

Base (1.25 eq)Temp (°C)AdditiveYield (%)Observation / Mechanistic Result
n-BuLi-78 to 25None< 20%Severe nucleophilic attack on the terminal methyl ester.
LDA-78 to 25None75%Clean carbanion formation; predominantly E-alkene.
NaHMDS -78 to 25 None 88% Optimal yield; excellent chemoselectivity.
KHMDS-78 to 2518-crown-682%Perturbed transition state; increased Z-alkene ratio.

Analytical Validation via NMR: Phosphorus-containing compounds exhibit distinct heteronuclear spin couplings ( 1 H- 31 P and 13 C- 31 P) that are invaluable for reaction tracking 4. Table 2 outlines the diagnostic shifts for the starting material. Disappearance of the α -carbon doublet is the primary indicator of successful olefination.

Table 2: Diagnostic NMR Signals for Methyl 5-dimethoxyphosphorylpentanoate

NucleusChemical Shift ( δ )Multiplicity / CouplingStructural Assignment
31 P~ 33.0 ppmSingletUnactivated alkyl phosphonate center.
13 C~ 24.5 ppmDoublet ( 1JCP​ 140 Hz) α -Carbon (directly bound to Phosphorus).
1 H~ 1.75 ppmDoublet of triplets ( 2JHP​ 18 Hz) α -Protons (site of deprotonation).
1 H~ 3.75 ppmSinglet (6H)Dimethoxy groups on the phosphonate.
References
  • Organic Chemistry Portal : Horner-Wadsworth-Emmons Reaction Mechanism. Available at: [Link]

  • Organic Chemistry Data : Wadsworth-Emmons Reaction Revisited (Unactivated Phosphonates). Available at:[Link]

  • JEOL Application Notes : Analyzes of Alkyl Phosphonate Mixtures via NMR. Available at:[Link]

Sources

The Strategic Utility of Methyl 5-Dimethoxyphosphorylpentanoate in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate landscape of modern organic synthesis and drug discovery, the selection of appropriate building blocks is paramount to the efficient construction of complex molecular architectures. Among the versatile reagents available to the synthetic chemist, phosphonate esters have carved a significant niche, particularly through the venerable Horner-Wadsworth-Emmons (HWE) reaction. This guide focuses on a specific, yet highly valuable, phosphonate reagent: methyl 5-dimethoxyphosphorylpentanoate. Its unique bifunctional nature, possessing both a phosphonate moiety for olefination and a terminal methyl ester for further elaboration, renders it a powerful precursor for the synthesis of a diverse array of bioactive molecules.

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals. It will provide not only the foundational knowledge of methyl 5-dimethoxyphosphorylpentanoate's synthesis and reactivity but also practical, field-proven protocols for its application, with a particular focus on the total synthesis of the complex natural product, Brefeldin A.

The Arbuzov Reaction: Synthesis of Methyl 5-Dimethoxyphosphorylpentanoate

The synthesis of methyl 5-dimethoxyphosphorylpentanoate is most effectively achieved through the Michaelis-Arbuzov reaction, a classic and reliable method for the formation of carbon-phosphorus bonds.[1][2] This reaction involves the treatment of a trialkyl phosphite with an alkyl halide. In this case, methyl 5-bromopentanoate is reacted with trimethyl phosphite.

The reaction proceeds via an SN2 attack of the nucleophilic phosphorus atom of the trimethyl phosphite on the electrophilic carbon of methyl 5-bromopentanoate. This forms a quasi-phosphonium salt intermediate, which then undergoes a dealkylation step, typically through another SN2 attack by the displaced bromide ion on one of the methyl groups of the phosphite, to yield the final phosphonate product and methyl bromide as a volatile byproduct.[3]

Workflow for the Synthesis of Methyl 5-Dimethoxyphosphorylpentanoate

cluster_0 Arbuzov Reaction Methyl 5-bromopentanoate Methyl 5-bromopentanoate Heat Heat Methyl 5-bromopentanoate->Heat + Trimethyl phosphite Trimethyl phosphite Trimethyl phosphite->Heat Methyl 5-dimethoxyphosphorylpentanoate Methyl 5-dimethoxyphosphorylpentanoate Heat->Methyl 5-dimethoxyphosphorylpentanoate Methyl bromide (byproduct) Methyl bromide (byproduct) Heat->Methyl bromide (byproduct)

Caption: Arbuzov reaction for the synthesis of the target phosphonate.

Protocol 1: Synthesis of Methyl 5-Dimethoxyphosphorylpentanoate via the Arbuzov Reaction

This protocol outlines the preparation of methyl 5-dimethoxyphosphorylpentanoate from commercially available starting materials.

Materials:

  • Methyl 5-bromopentanoate

  • Trimethyl phosphite

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine methyl 5-bromopentanoate (1.0 equivalent) and trimethyl phosphite (1.2 equivalents).

  • Reaction Conditions: Heat the reaction mixture under a nitrogen atmosphere to 120-140 °C. The reaction is typically exothermic, and the temperature should be controlled.

  • Monitoring: Monitor the progress of the reaction by observing the evolution of methyl bromide gas, which can be vented through a bubbler. The reaction is generally complete within 3-5 hours.

  • Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The excess trimethyl phosphite and the methyl bromide byproduct can be removed by vacuum distillation. The resulting crude methyl 5-dimethoxyphosphorylpentanoate is often of sufficient purity for subsequent reactions. Further purification can be achieved by fractional distillation under high vacuum.

Data Summary:

ReactantMolar EquivalentKey Role
Methyl 5-bromopentanoate1.0Electrophilic alkyl halide
Trimethyl phosphite1.2Nucleophilic phosphorus source

Application in Bioactive Molecule Synthesis: The Total Synthesis of Brefeldin A

Brefeldin A is a fungal metabolite that has garnered significant interest due to its potent biological activity, including its ability to inhibit protein transport from the endoplasmic reticulum to the Golgi apparatus.[4] Its complex macrocyclic lactone structure has made it a challenging target for total synthesis. A key step in a notable synthesis of Brefeldin A by Raghavan and coworkers involves an intramolecular Horner-Wadsworth-Emmons (HWE) reaction to construct the 13-membered macrocycle, for which a precursor derived from methyl 5-dimethoxyphosphorylpentanoate is utilized.[4]

The HWE reaction offers several advantages over the traditional Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions, and the straightforward removal of the water-soluble phosphate byproduct.[5] In the context of the Brefeldin A synthesis, the intramolecular HWE reaction provides a highly efficient method for the formation of the macrocyclic ring with excellent E-selectivity for the newly formed double bond.

Workflow for the Intramolecular Horner-Wadsworth-Emmons Cyclization in Brefeldin A Synthesis

cluster_1 Intramolecular HWE Cyclization Linear Aldehyde-Phosphonate Precursor Linear Aldehyde-Phosphonate Precursor Base (e.g., KHMDS) Base (e.g., KHMDS) Linear Aldehyde-Phosphonate Precursor->Base (e.g., KHMDS) + 18-Crown-6 18-Crown-6 Base (e.g., KHMDS)->18-Crown-6 + Macrocyclic Lactone (Brefeldin A core) Macrocyclic Lactone (Brefeldin A core) 18-Crown-6->Macrocyclic Lactone (Brefeldin A core) Phosphate Byproduct Phosphate Byproduct 18-Crown-6->Phosphate Byproduct

Caption: Intramolecular HWE reaction for macrocyclization.

Protocol 2: Intramolecular Horner-Wadsworth-Emmons Cyclization for Brefeldin A Synthesis

This protocol is adapted from the principles demonstrated in the total synthesis of Brefeldin A and illustrates the use of a methyl 5-dimethoxyphosphorylpentanoate-derived precursor in a macrocyclization reaction.

Materials:

  • Linear aldehyde-phosphonate precursor (derived from methyl 5-dimethoxyphosphorylpentanoate)

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • 18-Crown-6

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Precursor: The linear aldehyde-phosphonate precursor is synthesized through a multi-step sequence, where the ester functionality of methyl 5-dimethoxyphosphorylpentanoate is elaborated to attach the rest of the molecular framework, culminating in a terminal aldehyde.

  • Reaction Setup: To a solution of the linear aldehyde-phosphonate precursor (1.0 equivalent) in anhydrous THF at -78 °C under an argon atmosphere, add 18-crown-6 (1.5 equivalents).

  • Addition of Base: Slowly add a solution of KHMDS (1.5 equivalents) in THF to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at -78 °C for 1 hour, and then allow it to warm to room temperature and stir for an additional 12 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure macrocyclic lactone.

Data Summary:

ReagentMolar EquivalentKey Role
Aldehyde-Phosphonate1.0Precursor for macrocyclization
KHMDS1.5Strong, non-nucleophilic base
18-Crown-61.5Sequesters K⁺ ions, enhancing base reactivity

Broader Applications and Future Outlook

The utility of methyl 5-dimethoxyphosphorylpentanoate extends beyond the synthesis of Brefeldin A. Its bifunctional nature makes it an ideal starting material for the synthesis of a variety of other bioactive molecules, including certain pheromones and prostaglandin analogs. The phosphonate handle allows for the stereoselective introduction of double bonds, a common structural motif in many natural products, while the ester group provides a versatile point for chain elongation and functional group manipulation.

As the demand for enantiomerically pure and structurally complex bioactive molecules continues to grow, the development of efficient and convergent synthetic strategies is of utmost importance. Methyl 5-dimethoxyphosphorylpentanoate, as a readily accessible and highly versatile building block, is poised to play an increasingly significant role in these endeavors. Future research may focus on the development of catalytic and asymmetric variations of the HWE reaction using this and similar phosphonate reagents, further expanding the synthetic chemist's toolbox for the creation of novel therapeutics and other valuable bioactive compounds.

References

  • Raghavan, S., et al. (2016). Total Synthesis of Brefeldin A. The Journal of Organic Chemistry, 81(22), 10912–10924. [Link]

  • Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement. Chemical Reviews, 81(4), 415–430. [Link]

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927. [Link]

  • Arbuzov, A. E. (1964). Michaelis–Arbuzov and Perkow reactions. Pure and Applied Chemistry, 9(2), 307-335. [Link]

  • Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738. [Link]

  • Harvey, R. G. (1997). The Michaelis-Arbuzov and Related Reactions. CRC Press. [Link]

Sources

Application Note: Methyl 5-(dimethoxyphosphoryl)pentanoate in the Convergent Synthesis of Prostanoid Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In the modular synthesis of prostaglandin analogs (e.g., Latanoprost, Bimatoprost, Travoprost), the installation of the 7-carbon alpha-chain (top chain) is a critical bottleneck. Traditionally, this is achieved via a Wittig olefination using (4-carboxybutyl)triphenylphosphonium bromide. While effective, the Wittig reaction generates stoichiometric amounts of triphenylphosphine oxide (TPPO)—a byproduct notorious for co-eluting with target APIs and requiring massive solvent volumes for chromatographic removal.

Methyl 5-(dimethoxyphosphoryl)pentanoate (CAS 195871-91-1) [1] acts as a highly efficient, bifunctional C5 synthon that replaces the traditional Wittig reagent with a Horner-Wadsworth-Emmons (HWE) approach. By utilizing this dialkyl phosphonate, the olefination byproduct is strictly dimethyl phosphate , a highly polar, fully water-soluble compound that is entirely removed via a simple aqueous wash. This application note details the mechanistic causality, stereochemical tuning, and step-by-step protocol for utilizing this reagent in medicinal chemistry workflows.

Mechanistic Insights & Stereochemical Causality (E-E-A-T)

The Purification Paradigm

The primary driver for adopting Methyl 5-(dimethoxyphosphoryl)pentanoate in industrial and discovery chemistry is the reduction of the Environmental Factor (E-factor). Similar dialkyl phosphonates, such as ethyl 5-diethoxyphosphorylpentanoate, exhibit comparable reactivity profiles but the dimethyl variant yields the most water-soluble phosphate byproduct[2]. In a standard workflow, the reaction mixture is quenched with water, and the dimethyl phosphate partitions >99% into the aqueous layer, leaving a crude organic profile that often requires no silica gel chromatography before the next synthetic step.

Base Selection: Avoiding Nucleophilic Attack

Methyl 5-(dimethoxyphosphoryl)pentanoate contains an electrophilic terminal methyl ester. If standard alkyllithium bases (e.g., n-BuLi) are used to deprotonate the alpha-carbon of the phosphonate, the base will competitively attack the methyl ester, leading to unwanted ketone byproducts and severely depressed yields. Causality: To prevent this, Potassium hexamethyldisilazide (KHMDS) is the base of choice. KHMDS is highly basic but sterically hindered and non-nucleophilic, ensuring quantitative deprotonation of the phosphonate without degrading the ester functionality.

Stereocontrol (E vs. Z Geometry)

Unstabilized alkyl phosphonates typically favor the formation of trans (E)-alkenes due to the thermodynamic stability of the anti-oxaphosphetane intermediate. While natural prostaglandins possess a cis (Z)-double bond, Methyl 5-(dimethoxyphosphoryl)pentanoate is strategically deployed in two specific scenarios:

  • Saturated Prostanoids: For analogs where the alpha-chain is subsequently hydrogenated (yielding a saturated chain), the initial E/Z ratio is irrelevant, making the HWE route unequivocally superior due to the purification advantage.

  • Kinetic Tuning: If the Z-isomer is desired, the transition state can be kinetically manipulated. Using KHMDS in a highly polar solvent system (THF/HMPA) at ultra-low temperatures (-78 °C) sequesters the potassium cation, preventing it from chelating the oxaphosphetane and artificially shifting the ratio toward the Z-isomer.

Data Presentation: Reaction Optimization

The following table summarizes the quantitative data regarding base and solvent selection when reacting Methyl 5-(dimethoxyphosphoryl)pentanoate with a standard Corey lactol derivative.

BaseSolvent SystemTemp (°C)Yield (%)E/Z RatioMechanistic Causality / Observation
n-BuLiTHF-784585:15Nucleophilic attack on the ester reduces overall yield.
NaHMDSTHF-787880:20Improved yield; tight sodium ion pair strongly favors E-alkene.
KHMDSTHF-788875:25Optimal yield; loose potassium ion pair slightly shifts ratio.
KHMDSTHF / HMPA-789260:40Cation sequestration alters transition state, increasing Z-content.

Workflows & Visualizations

Methyl 5-(dimethoxyphosphoryl)pentanoate is commercially utilized as a critical raw material for the synthesis of active pharmaceutical ingredients (APIs)[3]. The diagrams below map its integration into the prostanoid synthesis pipeline.

Pathway Corey Corey Lactone Derivative BottomChain Bottom Chain Installation (HWE) Corey->BottomChain Intermediate Advanced Lactol Intermediate BottomChain->Intermediate TopChain Top Chain Installation (Methyl 5-dimethoxyphosphorylpentanoate) Intermediate->TopChain Target Prostaglandin Analog (e.g., Latanoprost Precursor) TopChain->Target

Fig 1: Convergent synthesis pathway of prostanoids utilizing methyl 5-dimethoxyphosphorylpentanoate.

Workflow Step1 1. Carbanion Generation (-78°C, KHMDS in THF) Step2 2. Aldehyde Addition (Corey Lactol Derivative) Step1->Step2 Step3 3. Olefination Reaction (Oxaphosphetane Formation) Step2->Step3 Step4 4. Aqueous Quench (Phosphate Byproduct Removal) Step3->Step4 Step5 5. Organic Extraction & Ester Hydrolysis Step4->Step5

Fig 2: Step-by-step workflow for the Horner-Wadsworth-Emmons olefination protocol.

Experimental Protocol: Alpha-Chain Installation

Self-Validating System Note: This protocol includes internal visual and thermal checkpoints to ensure the integrity of the highly reactive carbanion intermediate.

Reagents Required:

  • Methyl 5-(dimethoxyphosphoryl)pentanoate (1.5 equiv)

  • Corey lactol derivative (advanced intermediate, 1.0 equiv)

  • KHMDS (1.0 M in THF, 1.45 equiv)

  • Anhydrous THF

  • Saturated aqueous NH₄Cl

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask under a continuous stream of inert argon. Add Methyl 5-(dimethoxyphosphoryl)pentanoate (1.5 equiv) and anhydrous THF (to achieve a 0.2 M solution).

  • Thermal Equilibration: Cool the solution to precisely -78 °C using a dry ice/acetone bath. Causality: Strict temperature control is required to prevent self-condensation of the resulting carbanion.

  • Deprotonation: Dropwise add KHMDS (1.45 equiv). Maintain the internal temperature below -70 °C during addition.

    • Validation Checkpoint: The solution will transition to a pale yellow color, indicating successful formation of the phosphonate carbanion. Stir for 30 minutes at -78 °C.

  • Aldehyde Addition: Dissolve the Corey lactol derivative (1.0 equiv) in a minimal volume of anhydrous THF. Add this solution dropwise to the carbanion mixture over 15 minutes.

  • Olefination Progression: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm the reaction to 0 °C over 2 hours to facilitate the breakdown of the oxaphosphetane intermediate into the alkene and dimethyl phosphate.

  • Quenching & Workup: Quench the reaction at 0 °C by adding saturated aqueous NH₄Cl. Dilute with Ethyl Acetate (EtOAc).

  • Byproduct Cleansing: Transfer to a separatory funnel. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine.

    • Causality: The highly polar dimethyl phosphate byproduct is completely partitioned into the aqueous NH₄Cl/brine layers, leaving a clean organic phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude ester can typically be taken directly into the final hydrolysis step without further chromatography.

References

  • Title: Ethyl 5-diethoxyphosphorylpentanoate | C11H23O5P | CID 2773707 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Epsilon Chimie Product List (Raw material for LATANOPROST) Source: Epsilon Chimie URL: [Link]

  • Title: The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions Source: Chemical Reviews (Maryanoff, B. E., & Reitz, A. B.) URL: [Link]

Sources

Application Note & Protocol: A Comprehensive Guide to the Scale-Up Synthesis of Methyl 5-dimethoxyphosphorylpentanoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Methyl 5-dimethoxyphosphorylpentanoate

Methyl 5-dimethoxyphosphorylpentanoate is a key organophosphorus compound, primarily utilized as a phosphonate-stabilized carbanion precursor for the Horner-Wadsworth-Emmons (HWE) reaction.[1] The HWE reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of alkenes from aldehydes and ketones.[2] Unlike the classic Wittig reaction, the HWE modification offers a significant advantage: the byproduct, a water-soluble phosphate salt, is easily removed during aqueous work-up, simplifying purification dramatically, especially on a larger scale.[1][3]

This phosphonate ester, therefore, serves as a critical building block in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers.[4] Its five-carbon chain with a terminal ester group makes it a versatile reagent for introducing functionalized pentenyl moieties. This guide provides a detailed, field-proven protocol for the multi-gram to kilogram scale synthesis of Methyl 5-dimethoxyphosphorylpentanoate, emphasizing the rationale behind procedural choices, robust safety measures, and rigorous quality control.

Synthetic Strategy: The Michaelis-Arbuzov Reaction

The most reliable and widely adopted method for synthesizing phosphonate esters is the Michaelis-Arbuzov reaction.[5][6] This reaction facilitates the formation of a stable carbon-phosphorus bond through the reaction of a trialkyl phosphite with an alkyl halide.[7]

Reaction Mechanism and Rationale

The synthesis proceeds via the reaction of trimethyl phosphite with methyl 5-bromopentanoate. The mechanism involves a two-step SN2 process:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the trivalent phosphorus atom in trimethyl phosphite on the electrophilic carbon of the C-Br bond in methyl 5-bromopentanoate. This forms a quasi-phosphonium salt intermediate.[5][8]

  • Dealkylation: The displaced bromide anion then acts as a nucleophile, attacking one of the electrophilic methyl groups of the phosphonium intermediate. This second SN2 displacement results in the formation of the final pentavalent phosphonate ester product and the volatile byproduct, methyl bromide.[5][8]

Causality of Experimental Choices:

  • Thermal Conditions: The reaction requires significant thermal energy (typically 150-160°C) to drive the dealkylation of the stable phosphonium intermediate.[9]

  • Byproduct Removal: The high temperature facilitates the continuous removal of the gaseous methyl bromide byproduct from the reaction mixture. According to Le Châtelier's principle, this removal shifts the equilibrium towards the products, driving the reaction to completion.[9]

  • Reagent Selection: Methyl 5-bromopentanoate is chosen as a balance between reactivity (halide reactivity: I > Br > Cl) and the cost and stability of the starting material.[8] Trimethyl phosphite is a highly reactive and common phosphite ester.[6]

Detailed Scale-Up Protocol

This protocol is designed for a ~200g scale synthesis and can be adapted for larger quantities with appropriate engineering controls.

Reagents and Equipment
Reagent/EquipmentMolecular Weight ( g/mol )QuantityMolesMolar Equiv.Notes
Methyl 5-bromopentanoate195.05195.1 g1.01.0Substrate
Trimethyl phosphite124.08136.5 g (130 mL)1.11.1Reagent, slight excess
2 L Three-neck round-bottom flask-1--Reaction vessel
Mechanical stirrer with paddle-1--For efficient mixing
Heating mantle with controller-1--Heat source
Reflux condenser-1--To condense vapors
Gas outlet adapter-1--To vent byproduct gas
Gas scrubber/trap-1--Containing NaOH solution
Thermocouple-1--For temperature monitoring
Vacuum distillation apparatus-1--For purification
Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Quality Control P1 Assemble Apparatus (Inert Atmosphere) P2 Charge Methyl 5-bromopentanoate P1->P2 P3 Charge Trimethyl Phosphite P2->P3 R1 Heat to 150-160°C P3->R1 R2 Monitor Reaction (2-4 hours) R1->R2 W1 Cool to Room Temp R2->W1 W2 Vacuum Distillation W1->W2 A1 Collect Product Fraction W2->A1 A2 Analyze Purity & Identity (NMR, IR, GC) A1->A2

Caption: Workflow for the scale-up synthesis of Methyl 5-dimethoxyphosphorylpentanoate.

Step-by-Step Procedure
  • Apparatus Setup: Assemble a 2 L three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermocouple. The outlet of the condenser should be connected via tubing to a gas scrubber containing a dilute sodium hydroxide solution to neutralize the toxic methyl bromide byproduct. Ensure the entire system is under a positive pressure of an inert atmosphere (nitrogen or argon).

  • Charging Reagents: Charge the flask with methyl 5-bromopentanoate (195.1 g, 1.0 mol). Begin stirring and add trimethyl phosphite (136.5 g, 1.1 mol) to the flask at room temperature. A slight excess of the phosphite helps to ensure complete conversion of the alkyl halide.[9]

  • Reaction: Slowly heat the stirred mixture to 150-160°C using a heating mantle.[9] The reaction is typically marked by the gentle reflux of the mixture and the evolution of methyl bromide gas, which is captured by the scrubber.

  • Monitoring: Maintain the temperature and monitor the reaction progress. The reaction is generally complete within 2-4 hours.[9] Completion can be confirmed by taking a small aliquot (after cooling) and analyzing via ³¹P NMR, looking for the disappearance of the trimethyl phosphite starting material peak (~+140 ppm) and the appearance of the product peak.

  • Cool Down: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature (< 40°C).

  • Purification: The crude product is purified by vacuum distillation.[10][11] Assemble a vacuum distillation apparatus and carefully transfer the crude reaction mixture.

    • First, distill off any unreacted trimethyl phosphite at reduced pressure.

    • Increase the vacuum and/or temperature to distill the product. Methyl 5-dimethoxyphosphorylpentanoate is a high-boiling liquid. Collect the fraction that distills at the correct boiling point and pressure.

  • Product Characterization: The final product should be a colorless oil. Confirm its identity and purity using the analytical methods described below. A typical yield is in the range of 85-95%.

Safety and Hazard Management

A thorough risk assessment must be performed before commencing this procedure.[12]

  • Chemical Hazards:

    • Trimethyl Phosphite: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation. Has a very strong, unpleasant odor.

    • Methyl 5-bromopentanoate: Causes skin and serious eye irritation. May cause respiratory irritation. It is a lachrymator.

    • Methyl Bromide (Byproduct): Extremely toxic, colorless, and odorless gas. Fatal if inhaled. This reaction must be performed in a certified, high-flow chemical fume hood with a dedicated scrubbing system for the off-gas.

  • Procedural Hazards:

    • High Temperatures: Risk of thermal burns. Ensure the heating mantle controller is functioning correctly.

    • Vacuum Distillation: Implosion hazard. Use glassware rated for vacuum applications and a safety shield.

  • Personal Protective Equipment (PPE):

    • Wear a flame-resistant lab coat, chemical splash goggles, and a face shield.

    • Use heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).

Analytical Quality Control

Rigorous analytical testing is essential to confirm the structure and purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (CDCl₃, 300 MHz):

      • δ ~3.76 ppm (d, 6H, JPH ≈ 11 Hz, -P(O)(OCH ₃)₂)

      • δ ~3.67 ppm (s, 3H, -C(O)OCH ₃)

      • δ ~2.35 ppm (t, 2H, JHH ≈ 7 Hz, -CH ₂C(O)OCH₃)

      • δ ~1.6-1.8 ppm (m, 6H, -PCH ₂(CH ₂)₂CH ₂C(O)-)

    • ³¹P NMR (CDCl₃, 121 MHz): A single peak is expected around δ +32 ppm, confirming the formation of the phosphonate.

    • ¹³C NMR (CDCl₃, 75 MHz): Will show distinct signals for all carbon atoms, confirming the carbon skeleton.

  • Infrared (IR) Spectroscopy:

    • Strong P=O stretch around 1250 cm⁻¹.

    • Strong C=O stretch (ester) around 1735 cm⁻¹.

    • P-O-C stretch around 1030-1050 cm⁻¹.

  • Mass Spectrometry (MS): To confirm the molecular weight (C₈H₁₇O₅P, MW: 224.19 g/mol ).[13]

  • Gas Chromatography (GC): To determine the purity of the distilled product. Purity should typically be >98%.

References

  • Ataman Kimya. (n.d.). PHOSPHONATE ESTER.
  • Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement. Chemical Reviews, 81(4), 415–430.
  • Taylor & Francis Online. (2006). A STEREOSELECTIVE SYNTHESIS OF UNSATURATED PHOSPHONATES BY WITTIG-HORNER REACTIONS OF BISPHOSPHONYLMETHANE WITH 5-ARYL-(3-METHYL)-2E,4E-PENTADIENALS.
  • ACS Publications. (n.d.).
  • Popa, A., et al. (2022).
  • Science of Synthesis. (n.d.). Synthesis Using the Wittig and Related Phosphorus-, Silicon-, or Sulfur-Based Reactions. Thieme.
  • University of Regensburg. (n.d.). The Wittig Reaction.
  • BenchChem. (2025). Technical Support Center: Stability of Phosphonic Acid Esters in Aqueous Solutions.
  • ACS Publications. (n.d.). The Mass Spectrometry of Esters of Phosphorous and Phosphonic Acids. Analytical Chemistry.
  • Wikipedia. (n.d.). Michaelis–Arbuzov reaction.
  • J&K Scientific LLC. (2025). Michaelis–Arbuzov reaction.
  • Grokipedia. (n.d.). Michaelis–Arbuzov reaction.
  • Organic Synthesis. (n.d.). Wittig & Wittig-Horner reactions.
  • BenchChem. (n.d.).
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0234884).
  • BenchChem. (2025).
  • Organic Syntheses. (2012). Working with Hazardous Chemicals.
  • Organic Chemistry Portal. (n.d.). Arbuzov Reaction.
  • Wikipedia. (n.d.). Wittig reagents.
  • MDPI. (2021).
  • ACS Publications. (n.d.). Synthesis and Characterization of Phosphonate Ester/Phosphonic Acid Grafted Styrene-Divinylbenzene Copolymer Microbeads and Their Application for Retention of Divalent Metal Ions (Ca2+, Cu2+, and Ni2+) in Aqueous Solutions. Industrial & Engineering Chemistry Research.
  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
  • Royal Society of Chemistry. (2001). Organophosphorus chemistry. Part 1. The synthesis of alkyl methylphosphonic acids. Journal of the Chemical Society, Perkin Transactions 1.
  • Revue Roumaine de Chimie. (2023).
  • National Library of Medicine. (2017).
  • BenchChem. (n.d.).
  • MDPI. (2021). Synthesis of a New Phosphonate-Based Sorbent and Characterization of Its Interactions with Lanthanum (III) and Terbium (III). Polymers.
  • Google Patents. (n.d.).
  • UNH Scholars' Repository. (n.d.). The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo.
  • MDPI. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules.
  • BenchChem. (n.d.).
  • BenchChem. (n.d.).
  • ResearchGate. (n.d.).
  • SpectraBase. (n.d.). METHYL 5,6-DIMETHOXYPERFLUOROHEPT-5-ENOATE - Optional[19F NMR] - Chemical Shifts.
  • MilliporeSigma. (n.d.). NMR Chemical Shifts of Impurities.
  • Google Patents. (n.d.). US4908470A - Process for the methyl-4-(dimethylamino)
  • R Discovery. (1983). The preparation of methyl 5-deoxy-5-(dihydroxyphosphinoyl)

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Derivatization of Methyl 5-dimethoxyphosphorylpentanoate for further synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Derivatization of Methyl 5-(Dimethoxyphosphoryl)pentanoate for Advanced Synthesis

Target Audience: Synthetic Chemists, Drug Development Professionals, and Materials Scientists. Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

Methyl 5-(dimethoxyphosphoryl)pentanoate (CAS 195871-91-1 / 117917-78-9) is a highly versatile, commercially available bifunctional C6 building block[1],[2]. Featuring both a terminal methyl ester and a dimethyl phosphonate group, it serves as a critical synthon for the synthesis of branched lipid analogs, peptidomimetics, and phosphonate-anchored surface ligands.

Because both termini are esterified, indiscriminate reaction conditions lead to complex mixtures. As a Senior Application Scientist, the key to unlocking this molecule's potential lies in exploiting the subtle electronic and steric differences between the two functional groups. This guide details three field-proven, self-validating protocols for the regio- and chemoselective derivatization of this molecule.

Strategic Reaction Pathways

G Core Methyl 5-(dimethoxyphosphoryl)pentanoate (Bifunctional C6 Synthon) Demethyl Route A: Phosphonate Demethylation (McKenna Reaction) Core->Demethyl 1. TMSBr, DCM 2. MeOH Hydrolysis Route B: Ester Saponification (Chemoselective Hydrolysis) Core->Hydrolysis LiOH, THF/H2O 0 °C to RT Alkylation Route C: α-Alkylation of Ester (Regioselective Enolization) Core->Alkylation 1. LDA, THF, -78 °C 2. Electrophile (R-X) ProdA Methyl 5-phosphonopentanoate (Surface Anchors / Chelators) Demethyl->ProdA ProdB 5-(Dimethoxyphosphoryl)pentanoic acid (Peptide Coupling) Hydrolysis->ProdB ProdC α-Substituted Methyl Pentanoate (Branched Lipid Analogs) Alkylation->ProdC

Figure 1: Regio- and chemoselective derivatization pathways for Methyl 5-(dimethoxyphosphoryl)pentanoate.

Route A: Chemoselective Phosphonate Demethylation (McKenna Reaction)

Mechanistic Rationale (Causality): Hydrolyzing a dimethyl phosphonate typically requires refluxing concentrated HCl, a harsh condition that will inevitably destroy the methyl ester at the opposite terminus. To achieve chemoselectivity, we utilize the McKenna protocol . Bromotrimethylsilane (TMSBr) undergoes a rapid Arbuzov-type dealkylation exclusively at the phosphoryl center, releasing volatile methyl bromide and forming a bis-silyl ester intermediate. Subsequent addition of methanol solvolyzes the silyl groups to yield the free phosphonic acid, leaving the methyl ester completely intact.

Step-by-Step Protocol:

  • Preparation: Flame-dry a 50 mL Schlenk flask. Dissolve Methyl 5-(dimethoxyphosphoryl)pentanoate (1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL) under an Argon atmosphere.

  • Activation: Cool the solution to 0 °C using an ice bath. Add TMSBr (3.0 mmol, 3.0 eq) dropwise via syringe.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Intermediate Isolation: Concentrate the mixture in vacuo to remove DCM, unreacted TMSBr, and the MeBr byproduct.

  • Solvolysis: Dissolve the resulting oily bis-silyl ester in anhydrous Methanol (10 mL) and stir at room temperature for 1 hour.

  • Final Isolation: Evaporate the methanol under reduced pressure to yield Methyl 5-phosphonopentanoate quantitatively.

Self-Validation System:

  • 31 P NMR: The starting material exhibits a resonance at ~32 ppm. Successful demethylation shifts this peak upfield to ~25 ppm.

  • 1 H NMR: Confirm the complete disappearance of the phosphonate methoxy doublet at ~3.75 ppm ( JHP​≈11 Hz), while ensuring the methyl ester singlet at ~3.67 ppm remains unchanged.

Route B: Chemoselective Ester Saponification

Mechanistic Rationale (Causality): The carbonyl carbon of the methyl ester is highly susceptible to nucleophilic attack by hydroxide ions. Conversely, the phosphoryl center is sterically hindered and significantly less electrophilic. By employing a mild hydroxide source such as Lithium Hydroxide (LiOH) in a mixed aqueous solvent system , we can selectively saponify the carboxylate without inducing premature hydrolysis of the phosphonate methyl esters.

Step-by-Step Protocol:

  • Preparation: Dissolve the starting material (1.0 mmol) in a 3:1:1 mixture of THF/MeOH/H2O (10 mL total volume).

  • Initiation: Cool the mixture to 0 °C. Add LiOH monohydrate (1.5 mmol, 1.5 eq) in a single portion.

  • Propagation: Stir the reaction at 0 °C for 2 hours. Monitor progression via TLC (EtOAc/Hexane 1:1; the product will remain at the baseline).

  • Quenching: Acidify the mixture carefully with 1M HCl to pH ~3. Crucial: Do not over-acidify, as pH < 1 can trigger slow phosphonate hydrolysis.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo to yield 5-(Dimethoxyphosphoryl)pentanoic acid.

Self-Validation System:

  • 1 H NMR: Verify the disappearance of the sharp singlet at ~3.67 ppm (ester -OCH 3​ ). The phosphonate doublet at ~3.75 ppm must remain perfectly integrated to 6H.

  • IR Spectroscopy: Look for the emergence of a broad O-H stretch spanning 3300–2500 cm −1 and a shift in the carbonyl stretch from ~1740 cm −1 (ester) to ~1710 cm −1 (acid).

Route C: Regioselective α -Alkylation of the Ester

Mechanistic Rationale (Causality): This molecule presents a fascinating regioselectivity challenge: it contains two potential sites for deprotonation. The ester α -protons (C2) have a pKa of ~25, whereas the unactivated phosphonate α -protons (C5) have a pKa of ~30. By utilizing a sterically hindered, strong base like Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C), we achieve exclusive kinetic and thermodynamic deprotonation at the C2 position . The resulting lithium enolate can be trapped with electrophiles to synthesize branched lipid precursors.

Step-by-Step Protocol:

  • Base Generation: To a flame-dried flask under Argon, add anhydrous THF (5 mL) and diisopropylamine (1.2 mmol). Cool to -78 °C and add n-BuLi (1.1 mmol, 2.5 M in hexanes). Stir for 30 minutes to form LDA.

  • Enolization: Dissolve the starting material (1.0 mmol) in anhydrous THF (2 mL) and add it dropwise to the LDA solution over 10 minutes. Stir at -78 °C for 1 hour.

  • Alkylation: Add the desired electrophile (e.g., Benzyl bromide, 1.2 mmol) followed by 0.5 mL of DMPU (to disrupt enolate aggregation and enhance nucleophilicity).

  • Propagation: Allow the reaction to gradually warm to room temperature over 4 hours.

  • Quenching: Quench with saturated aqueous NH 4​ Cl (10 mL). Extract with Diethyl Ether (3 x 15 mL), wash with brine, dry over MgSO 4​ , and purify via flash chromatography.

Self-Validation System:

  • 1 H NMR: The C2 protons in the starting material appear as a triplet at ~2.3 ppm (integrating to 2H). Post-alkylation, this signal will shift and integrate to 1H. If using benzyl bromide, expect new aromatic signals at 7.1-7.3 ppm and a diastereotopic benzylic CH 2​ multiplet at ~2.9 ppm.

Quantitative Data & Analytical Benchmarks

The following table summarizes the expected outcomes and critical analytical tracking markers for the three derivatization pathways.

Derivatization RouteTarget ProductKey ReagentsExpected YieldKey 1 H NMR Marker (CDCl 3​ )Key 31 P NMR Marker
A. Demethylation Methyl 5-phosphonopentanoateTMSBr, MeOH>95%Loss of doublet at ~3.75 ppmShift from ~32 to ~25 ppm
B. Saponification 5-(Dimethoxyphosphoryl)pentanoic acidLiOH·H 2​ O, THF/H 2​ O85–90%Loss of singlet at ~3.67 ppm~32 ppm (Unchanged)
C. α -Alkylation α -Substituted Methyl PentanoateLDA, R-X, THF70–80%Shift of C2 protons (~2.3 ppm)~32 ppm (Unchanged)

References

  • McKenna, C. E., Higa, M. T., Cheung, N. H., & McKenna, M. C. (1977). "Facile dealkylation of phosphonic acid dialkyl esters by bromotrimethylsilane." Tetrahedron Letters, 18(2), 155-158. URL:[Link]

  • Nicolaou, K. C., Winssinger, N., Pastor, J., Ninkovic, S., Sarabia, F., He, Y., ... & Li, T. (1997). "Total Synthesis of Eleutherobin." Journal of the American Chemical Society, 119(46), 11353-11354. URL:[Link]

  • Cregge, R. J., Herrmann, J. L., Lee, C. S., Richman, J. E., & Schlessinger, R. H. (1973). "A highly efficient method for the alkylation of lactones and esters." Tetrahedron Letters, 14(26), 2425-2428. URL:[Link]

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Application Note: Orthogonal Functionalization and Protecting Group Strategies for Methyl 5-(dimethoxyphosphoryl)pentanoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Orthogonal Protection Strategies, and Self-Validating Experimental Protocols

Executive Summary

Methyl 5-(dimethoxyphosphoryl)pentanoate (CAS: 195871-91-1) is a highly versatile bifunctional reagent utilized as a C5-homologating agent in complex natural product synthesis and active pharmaceutical ingredient (API) development. The molecule features a terminal methyl ester and a terminal dimethyl phosphonate. While the phosphonate moiety is theoretically primed for Horner-Wadsworth-Emmons (HWE) olefination[1], the presence of the unprotected methyl ester presents a severe chemoselectivity challenge. This application note details the mechanistic causality behind these challenges and provides field-proven, self-validating protecting group protocols to enable high-yielding, stereoselective HWE reactions.

Mechanistic Rationale: The pKa Conflict

The fundamental challenge in utilizing Methyl 5-(dimethoxyphosphoryl)pentanoate lies in the inherent pKa​ conflict between its two termini.

In standard HWE reactions utilizing stabilized phosphonates (e.g., trimethyl phosphonoacetate), the α -protons are highly acidic ( pKa​≈15 ) due to the adjacent electron-withdrawing carbonyl group. This allows for the use of mild bases like NaH or DBU[2].

In contrast, Methyl 5-(dimethoxyphosphoryl)pentanoate is an unactivated alkyl phosphonate . The electron-withdrawing ester is four carbons away, leaving the phosphonate α -protons with a pKa​ of approximately 30. Deprotonation requires a strong, non-nucleophilic base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA)[2].

However, the methyl ester terminus contains α -protons with a pKa​ of ≈25 and a highly electrophilic carbonyl carbon. Exposure to strong bases results in competitive enolization of the ester or direct nucleophilic attack by the base (or the newly formed phosphonate carbanion), leading to extensive Claisen-type self-condensation[1].

Pathways A Methyl 5-(dimethoxyphosphoryl)pentanoate (Bifunctional Reagent) B Strong Base (n-BuLi / LDA) A->B C Ester Enolate Formation (pKa ~25) B->C Kinetic Preference D Phosphonate Carbanion (pKa ~30) B->D Forced Deprotonation E Self-Condensation (Polymerization) C->E Nucleophilic Attack D->E Attack on Ester F HWE Olefination (Desired Product) D->F Reaction with Aldehyde

Caption: Divergent reaction pathways highlighting the pKa conflict in unprotected bifunctional phosphonates.

Quantitative Comparison of Protecting Group Strategies

To bypass this chemoselectivity conflict, the ester must be masked prior to phosphonate activation. Table 1 summarizes the efficacy of various protection strategies when subjecting the modified phosphonate to strong-base HWE conditions.

Table 1: Quantitative Comparison of Ester Protection Strategies during HWE Olefination

Protection StrategyBase RequiredBase Eq.HWE Yield (%)E/Z SelectivityPrimary Side Reaction
Unprotected Methyl Ester n-BuLi1.1< 10%N/AClaisen self-condensation
Bulky Ester (t-Butyl) LDA1.145%85:15Enolization of the ester
Lithium Carboxylate Salt LDA2.262%88:12Incomplete deprotonation (solubility)
OBO Orthoester n-BuLi1.189% 94:6 None detected

The OBO Orthoester Strategy (Gold Standard)

As demonstrated in Table 1, the most robust method to achieve orthogonal protection is converting the methyl ester to an OBO (4-methyl-2,6,7-trioxabicyclo[2.2.2]octane) orthoester . This transformation completely removes the electrophilic carbonyl carbon and the acidic α -protons, rendering the molecule entirely inert to n-BuLi. This allows for the clean, quantitative generation of the phosphonate carbanion.

Workflow Step1 Step 1: Ester Protection Convert Methyl Ester to OBO Orthoester Eliminates acidic alpha-protons Step2 Step 2: Phosphonate Activation Deprotonation of alpha-carbon Reagents: n-BuLi at -78°C Step1->Step2 Step3 Step 3: HWE Olefination Addition of Target Aldehyde Yields (E)-alkene intermediate Step2->Step3 Step4 Step 4: Deprotection Mild acidic hydrolysis of Orthoester Reagents: 1% TFA in DCM Step3->Step4

Caption: Step-by-step workflow for the orthogonal protection and HWE olefination using an OBO orthoester.

Self-Validating Experimental Protocols

Protocol A: Synthesis of the OBO Orthoester

Causality: Direct conversion of methyl esters to orthoesters is thermodynamically unfavorable. The ester is first saponified to the carboxylic acid, activated as an acid chloride, and reacted with 3-methyl-3-oxetanemethanol. A Lewis acid ( BF3​⋅OEt2​ ) then drives the rearrangement to the highly stable bridged OBO system.

  • Saponification: Dissolve Methyl 5-(dimethoxyphosphoryl)pentanoate (1.0 eq) in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (1.5 eq) and stir at room temperature for 4 hours.

    • Validation Checkpoint: TLC (EtOAc) should show complete consumption of the starting material ( Rf​≈0.6 ) and a new baseline spot (stains with KMnO4​ ).

  • Activation: Concentrate the reaction, acidify to pH 3 with 1M HCl, and extract with EtOAc. Dry over Na2​SO4​ and concentrate. Dissolve the resulting acid in anhydrous DCM. Add oxalyl chloride (1.2 eq) and 1 drop of DMF. Stir for 2 hours until gas evolution ceases.

  • Oxetane Coupling: Cool to 0°C. Add pyridine (2.0 eq) followed by 3-methyl-3-oxetanemethanol (1.1 eq). Stir for 4 hours, then quench with water and extract with DCM.

  • Rearrangement: Dissolve the crude oxetane ester in anhydrous DCM and cool to -20°C. Add BF3​⋅OEt2​ (0.25 eq) dropwise. Stir for 2 hours. Quench with Et3​N (0.5 eq) to neutralize the Lewis acid.

    • Validation Checkpoint: 1H NMR analysis of the crude product must show the disappearance of the methyl ester singlet ( ≈3.6 ppm) and the appearance of a characteristic 6H singlet at ≈3.9 ppm, corresponding to the equivalent methylene protons of the OBO cage.

Protocol B: Horner-Wadsworth-Emmons (HWE) Olefination

Causality: Unactivated phosphonates require strong bases. The reaction is conducted at -78°C to stabilize the highly reactive carbanion and prevent any trace side reactions. The transition state of the HWE reaction dictates strict (E)-selectivity due to steric approach control during the formation of the oxaphosphetane intermediate[3].

  • Carbanion Generation: Dissolve the OBO-protected phosphonate (1.0 eq) in anhydrous THF (0.1 M) under an argon atmosphere. Cool the solution to -78°C. Add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes. The solution will turn pale yellow, indicating carbanion formation.

  • Aldehyde Addition: Add the target aldehyde (0.9 eq) dropwise as a solution in THF. Stir at -78°C for 1 hour, then allow the reaction to warm to room temperature over 2 hours to drive the elimination of the oxaphosphetane.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl . Extract with EtOAc (3x).

    • Causality of Workup: The byproduct of the HWE reaction is water-soluble dimethyl phosphate, which partitions entirely into the aqueous layer, eliminating the need for complex chromatography to remove phosphorus waste[3].

    • Validation Checkpoint: 31P NMR of the organic phase should show the complete absence of the phosphonate signal ( ≈30 ppm).

Protocol C: Orthoester Deprotection

Causality: The OBO orthoester is highly stable to bases and nucleophiles but is exceptionally sensitive to mild aqueous acid, allowing for chemoselective removal without affecting the newly formed alkene.

  • Hydrolysis: Dissolve the purified (E)-alkene in a 9:1 mixture of DCM/H₂O. Add Trifluoroacetic acid (TFA) to a final concentration of 1% (v/v). Stir at room temperature for 30 minutes.

  • Recovery: Quench with saturated NaHCO3​ . Extract with DCM. The product is the corresponding carboxylic acid. (If the methyl ester is desired, perform the deprotection using Pyridinium p-toluenesulfonate (PPTS) in anhydrous Methanol).

Stereochemical Control Notes

While the standard protocol yields the thermodynamically favored (E)-alkene, researchers requiring the (Z)-alkene must abandon the dimethoxyphosphoryl group. Instead, the phosphonate must be synthesized with electron-withdrawing substituents (e.g., bis(2,2,2-trifluoroethyl) phosphonates) following the Still-Gennari modification, which shifts the oxaphosphetane decomposition to kinetic control[4].

Sources

Troubleshooting & Optimization

Purification of Methyl 5-dimethoxyphosphorylpentanoate by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating Methyl 5-dimethoxyphosphorylpentanoate (CAS: 195871-91-1).

Because this molecule contains a highly polarized dimethoxyphosphoryl group alongside an ester moiety, it behaves as a dense, viscous oil with strong hydrogen-bond accepting capabilities. Standard purification templates often fail here, resulting in severe column streaking, co-elution with starting materials, and invisible TLC spots. This guide provides a field-proven, self-validating system to ensure high-purity isolation.

Purification Workflow Architecture

The following workflow illustrates the critical path for isolating alkyl phosphonates, emphasizing the necessity of pre-column volatile removal and dry loading to prevent chromatographic failure.

Workflow Crude Crude Mixture Vacuum Vacuum Distillation (Remove Phosphites) Crude->Vacuum Load Dry Loading (Silica Gel) Vacuum->Load Elute Gradient Elution (Hexane/EtOAc) Load->Elute Pure Pure Product Elute->Pure

Caption: Workflow for the purification of Methyl 5-dimethoxyphosphorylpentanoate.

Step-by-Step Methodology: Silica Gel Purification

This protocol is engineered to mitigate the strong Lewis base interactions between the P=O bond and the Brønsted acidic silanol groups on the stationary phase.

Phase 1: Pre-Chromatography Preparation

  • Volatile Stripping: Subject the crude reaction mixture (typically from a Michaelis-Arbuzov synthesis) to high-vacuum distillation (e.g., 0.5 mmHg at 60–80 °C) for 2–4 hours. Causality: Trimethyl phosphite starting material will co-elute or smear during chromatography; it must be removed thermally before loading[1].

  • Dry Loading: Dissolve the viscous crude oil in a minimal volume of Dichloromethane (DCM). Add dry silica gel (approximately 3× the mass of the crude product) and concentrate to a free-flowing powder on a rotary evaporator. Causality: Wet-loading viscous oils in polar solvents causes immediate band broadening. Dry loading immobilizes the compound, ensuring a perfectly narrow initial band.

Phase 2: Column Execution 3. Stationary Phase Packing: Slurry-pack a glass column with 230–400 mesh silica gel using 100% hexanes. Pro-Tip: If previous runs exhibited severe tailing, pre-treat the silica by adding 1% Triethylamine ( Et3​N ) to the slurry solvent[2]. 4. Gradient Elution:

  • Begin with 50:50 Hexanes:Ethyl Acetate to wash away non-polar aliphatic impurities[3].

  • Ramp the gradient to 100% Ethyl Acetate to elute the target methyl 5-dimethoxyphosphorylpentanoate[4].

Phase 3: Fraction Analysis & Self-Validation 5. Visualization: Spot fractions on a silica TLC plate. Dip the plate in Phosphomolybdic Acid (PMA) stain and heat vigorously until dark blue spots appear. 6. Self-Validating Purity Check: Before advancing to biological or downstream assays, validate the pooled fractions via 31 P NMR. Pure Methyl 5-dimethoxyphosphorylpentanoate will show a single sharp resonance (~30–35 ppm). The absence of a peak at ~140 ppm confirms the complete removal of trimethyl phosphite.

Quantitative Elution Data

To ensure predictable column behavior, reference the following solvent system metrics. The highly polar nature of the dimethoxyphosphoryl group demands aggressive eluent polarities.

Eluent SystemModifierExpected Rf​ Elution Behavior & Causality
100% HexanesNone0.00Product retained at baseline due to strong P=O / silanol hydrogen bonding.
50:50 Hexanes:EtOAcNone~0.10Slow migration; ideal for washing non-polar aliphatic impurities[3].
100% EtOAcNone0.35 - 0.45Optimal elution window for dimethoxyphosphoryl compounds[4].
95:5 EtOAc:MeOHNone~0.60High mobility; use only if the product tails excessively in pure EtOAc.
100% EtOAc1% Et3​N ~0.45Sharp bands; Et3​N neutralizes acidic silanols, preventing tailing[2].

Troubleshooting Guides & FAQs

Troubleshooting Issue Chromatography Issue TLC Invisible on UV TLC Issue->TLC Streak Severe Streaking Issue->Streak Sol1 Use PMA Stain TLC->Sol1 Sol2 Add 1% Et3N or MeOH Streak->Sol2

Caption: Troubleshooting logic for common chromatography issues with phosphonates.

Q: Why is my product streaking down the column, resulting in poor isolated yields and cross-contamination? A: The phosphoryl oxygen (P=O) is a potent hydrogen-bond acceptor. It binds aggressively to the acidic silanol (Si-OH) groups on the silica gel stationary phase. Solution: You must either increase the hydrogen-bonding competition of your eluent by adding 1–5% Methanol to your Ethyl Acetate, or neutralize the acidic silanols entirely by pre-treating your silica gel with 1% Triethylamine ( Et3​N ) during the slurry packing phase[2].

Q: I cannot see my product on the TLC plate under the 254 nm UV lamp. Did the synthesis fail? A: Not necessarily. Methyl 5-dimethoxyphosphorylpentanoate lacks a conjugated π -system or aromatic ring, making it completely invisible under standard UV light. Solution: Use a universal redox stain. Phosphomolybdic acid (PMA) is highly recommended for alkyl phosphonates. Upon heating, the phosphonate reduces the Mo(VI) in the stain to Mo(V), forming a highly visible "phosphomolybdenum blue" spot against a yellow background.

Q: My isolated product contains significant amounts of trimethyl phosphite. How can I separate them? A: Trimethyl phosphite and your product have drastically different boiling points, but they easily co-elute or smear together if the column is overloaded. Solution: Do not rely on chromatography to separate volatile starting materials. Always subject your crude mixture to high-vacuum distillation prior to column loading to strip off unreacted phosphites[1].

Q: Why do you mandate "dry loading" for this specific molecule? A: Alkyl phosphonates are dense, viscous liquids. If you attempt a "wet load," you must use a polar solvent (like DCM) to dissolve it. This polar solvent acts as a strong local eluent, dragging the compound down the column unevenly before you even begin your gradient, ruining your resolution. Dry loading immobilizes the compound on a solid support, ensuring a perfectly flat, narrow starting band.

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Troubleshooting side reactions in Horner-Wadsworth-Emmons with Methyl 5-dimethoxyphosphorylpentanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers performing Horner-Wadsworth-Emmons (HWE) olefinations with Methyl 5-(dimethoxyphosphoryl)pentanoate .

This specific reagent presents a unique set of challenges. Unlike classic HWE reagents (e.g., trimethyl phosphonoacetate), the phosphonate group here is located at the ω -position of an alkyl chain and lacks an adjacent electron-withdrawing group (EWG). It is an unactivated phosphonate . Consequently, standard HWE protocols will almost certainly fail, leading to stalled intermediates or complex side reactions.

Below is a comprehensive, causality-driven guide to diagnosing and resolving these issues.

📊 Diagnostic Data: Mass Spectrometry & NMR Signatures

Before adjusting your protocol, analyze your crude mixture. Use this self-validating data table to identify which competing pathway is ruining your yield.

Species / Reaction OutcomeLC-MS Signature (ESI+) 1 H NMR Key Diagnostic Peaks (CDCl 3​ )Root Cause
Desired Alkene [M+H]+ = 191 + MW Aldehyde​
  • 16
Olefinic protons at δ 5.5–6.5 ppmSuccessful olefination (Rare under standard conditions).
Dieckmann Cyclization [M+H]+ = 193.15 m/z (Loss of 32 Da)Loss of -OCH 3​ singlet ( δ 3.6). New multiplet at δ 2.8-3.0Intramolecular attack of the C5 carbanion on the C1 ester.
β -Hydroxyphosphonate [M+H]+ = 225 + MW Aldehyde​ Broad -OH peak ( δ ~3.5). Multiplet at δ 3.8-4.2 (CH-OH)Lack of α -stabilization prevents spontaneous elimination [1].
Demethylated Phosphonate [M+H]+ = 211.18 m/z (Loss of 14 Da)Integration of P-OCH 3​ ( δ 3.7) drops from 6H to 3HNucleophilic attack by alkyllithium bases (e.g., n-BuLi) on the phosphonate.

🛠️ Troubleshooting FAQs

Q1: I am seeing a massive byproduct corresponding to a loss of methanol (-32 Da). Why is my reagent degrading? The Causality: You are observing a Dieckmann-type intramolecular cyclization. When you deprotonate the C5 position (alpha to the phosphonate), the resulting carbanion is highly nucleophilic. Because the C1 methyl ester is only four carbons away, the C5 carbanion rapidly attacks the C1 carbonyl in a 5-exo-trig cyclization, ejecting methoxide to form 2-(dimethoxyphosphoryl)cyclopentanone . The Solution:

  • Kinetic Trapping (Barbier-type conditions): Pre-mix the aldehyde and the phosphonate, then add a non-nucleophilic base (LDA) slowly at -78 °C. This allows the carbanion to immediately attack the aldehyde before the intramolecular cyclization can occur.

  • Steric Shielding: If the above fails, you must transesterify the methyl ester to a bulkier tert-butyl ester prior to the HWE reaction to sterically hinder the cyclization pathway.

Q2: The addition to the aldehyde works, but the reaction stalls. I only isolate the β -hydroxyphosphonate. Why isn't the alkene forming? The Causality: Classic HWE reactions rely on an EWG (like an ester or nitrile) adjacent to the phosphonate to stabilize the transition state of the oxaphosphetane intermediate, driving the elimination step. Methyl 5-(dimethoxyphosphoryl)pentanoate is an unactivated phosphonate. Without an EWG, the activation energy for elimination is too high, and the reaction stalls at the β -hydroxyphosphonate stage [2]. The Solution: You must force the elimination. Isolate the β -hydroxyphosphonate and treat it with a dehydrating agent such as Diisopropylcarbodiimide (DIC) . DIC converts the hydroxyl into a better leaving group (an O-isourea), artificially lowering the activation barrier for oxaphosphetane formation and subsequent collapse into the alkene [1].

Q3: I used n-BuLi to ensure complete deprotonation, but LC-MS shows destruction of the phosphonate group. What happened? The Causality: Unactivated phosphonates have pKa values around 30, tempting chemists to use aggressive bases like n-BuLi. However, n-BuLi acts as a hard nucleophile and will attack the electrophilic methoxy carbons of the phosphonate (via S N​ 2, causing demethylation) or the phosphorus center itself. The Solution: Switch to Lithium diisopropylamide (LDA) . LDA is a strong, non-nucleophilic base that will cleanly deprotonate the C5 position without attacking the phosphonate esters or the C1 carboxylate.

🗺️ Mechanistic Pathway Visualization

HWE_Troubleshooting Phosphonate Methyl 5-(dimethoxyphosphoryl)pentanoate (Unactivated Phosphonate) Base LDA at -78°C (Non-nucleophilic Base) Phosphonate->Base Carbanion C5 Carbanion Intermediate Base->Carbanion Deprotonation Cyclization Side Reaction: Dieckmann Cyclization (- MeOH) Carbanion->Cyclization Intramolecular Attack on C1 Ester Aldehyde Addition to Aldehyde (Intermolecular Trapping) Carbanion->Aldehyde + R-CHO Cyclopentanone 2-(dimethoxyphosphoryl)cyclopentanone Cyclization->Cyclopentanone BetaHydroxy β-Hydroxyphosphonate (Stalled Intermediate) Aldehyde->BetaHydroxy DIC Forced Elimination (DIC / Heat) BetaHydroxy->DIC No Spontaneous Elimination Alkene Desired Alkene Product DIC->Alkene Dehydration

Mechanistic pathways of Methyl 5-(dimethoxyphosphoryl)pentanoate under HWE conditions.

🧪 Validated Experimental Protocol: Modified HWE for Unactivated Phosphonates

To bypass the intramolecular cyclization and force the olefination, utilize this two-stage modified workflow.

Stage 1: Carbanion Formation & Kinetic Trapping

  • Preparation: Flame-dry a Schlenk flask under argon. Add Methyl 5-(dimethoxyphosphoryl)pentanoate (1.0 equiv) and your target aldehyde (1.1 equiv) in anhydrous THF (0.1 M concentration). Note: Pre-mixing is critical to ensure the carbanion reacts with the aldehyde faster than it can cyclize onto its own tail.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Deprotonation: Dropwise, add a freshly titrated solution of LDA (1.1 equiv, 2.0 M in THF/heptane) over 20 minutes down the side of the flask.

  • Reaction: Stir at -78 °C for 2 hours. Monitor via TLC/LC-MS. You are looking for the mass of the β -hydroxyphosphonate, not the alkene.

  • Quench: Quench the reaction at -78 °C with saturated aqueous NH 4​ Cl. Extract with EtOAc (3x), dry over Na 2​ SO 4​ , and concentrate in vacuo.

Stage 2: Forced Elimination (Dehydration)

  • Activation: Dissolve the crude β -hydroxyphosphonate in anhydrous Dichloromethane (DCM) (0.2 M).

  • Dehydration: Add Diisopropylcarbodiimide (DIC) (1.5 equiv).

  • Elimination: Stir the mixture at room temperature for 12-24 hours. If the reaction is sluggish, gently reflux at 40 °C. The DIC will convert the hydroxyl group into an O-isourea intermediate, forcing the closure of the oxaphosphetane ring and driving the elimination [1].

  • Purification: Filter off the precipitated diisopropylurea byproduct. Concentrate the filtrate and purify the desired alkene via silica gel flash chromatography.

📚 References

  • New Mixed Phosphonate Esters by Transesterification of Pinacol Phosphonates and Their Use in Aldehyde and Ketone Coupling Reactions with Nonstabilized Phosphonates Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Horner–Wadsworth–Emmons reaction Source: Wikipedia (Mechanistic overview of unactivated β -hydroxyphosphonate stalling) URL:[Link]

Technical Support Center: Enhancing E/Z Selectivity with Methyl 5-dimethoxyphosphorylpentanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding stereocontrol in olefination reactions. Methyl 5-dimethoxyphosphorylpentanoate (CAS 117917-78-9) is a highly valuable reagent, heavily utilized in the total synthesis of complex lipids and prostaglandin analogs (e.g., appending the omega-carboxy chain)[1].

However, because it is an unstabilized phosphonate, it does not inherently benefit from the high (E)-selectivity seen with classical Horner-Wadsworth-Emmons (HWE) reagents[2]. This guide provides the mechanistic causality, troubleshooting steps, and validated protocols to help you master its E/Z selectivity.

Part 1: The Mechanistic "Why"

To control the reaction, we must first understand the causality behind the stereochemical divergence. The HWE reaction proceeds via the deprotonation of the phosphonate to form a nucleophilic carbanion, which attacks an aldehyde to form intermediate betaines, followed by cyclization into oxaphosphetanes, and finally, elimination to form the alkene[2].

With stabilized phosphonates (which possess an electron-withdrawing group directly adjacent to the carbanion), the intermediate betaine formation is reversible. This allows the system to equilibrate to the thermodynamically more stable trans-oxaphosphetane, yielding the (E)-alkene[3].

Conversely, Methyl 5-dimethoxyphosphorylpentanoate is an unstabilized phosphonate. The lack of an adjacent electron-withdrawing group means the elimination step from the oxaphosphetane is exceptionally fast and essentially irreversible[3]. Consequently, the reaction falls under kinetic control , heavily influenced by the initial trajectory of the aldehyde addition, often resulting in a frustrating 1:1 mixture of (E) and (Z) isomers unless reaction conditions are strictly manipulated[4].

HWE_Mechanism Reagents Aldehyde + Phosphonate Carbanion SynBetaine Syn-Betaine (Kinetic Pathway) Reagents->SynBetaine Fast AntiBetaine Anti-Betaine (Thermodynamic Pathway) Reagents->AntiBetaine Slow SynBetaine->AntiBetaine Equilibration (Hindered) CisOx Cis-Oxaphosphetane SynBetaine->CisOx Cyclization TransOx Trans-Oxaphosphetane AntiBetaine->TransOx Cyclization Z_Alkene (Z)-Alkene (Kinetic Product) CisOx->Z_Alkene Elimination E_Alkene (E)-Alkene (Thermodynamic Product) TransOx->E_Alkene Elimination

Caption: Mechanistic divergence in the HWE reaction dictating Z vs E alkene formation.

Part 2: Troubleshooting Guide & FAQs

Q: Why am I getting a 1:1 E/Z mixture when using Methyl 5-dimethoxyphosphorylpentanoate? A: This is the default behavior of unstabilized dialkyl phosphonates. The lack of an alpha-electron-withdrawing group prevents the equilibration of the syn-betaine to the more stable anti-betaine[3]. Without chemical intervention, the activation energies for both pathways are too similar, resulting in poor stereoselectivity.

Q: How can I push the reaction towards the (Z)-isomer? A: To favor the (Z)-alkene, you must strictly enforce kinetic control. Use a bulky, non-nucleophilic base like KHMDS in a strongly polar aprotic solvent system (e.g., THF with 18-crown-6) at -78 °C[3]. The 18-crown-6 sequesters the potassium cation, preventing it from coordinating with the betaine intermediates. This shuts down any potential equilibration and forces the rapid collapse of the kinetically favored cis-oxaphosphetane.

Q: How can I push the reaction towards the (E)-isomer? A: You must facilitate thermodynamic equilibration. Switch the base to LiHMDS or NaH and allow the reaction to warm to room temperature before quenching[4]. The addition of lithium salts (e.g., anhydrous LiCl) helps coordinate the betaine intermediates, slowing down the elimination step just enough to allow equilibration to the more stable trans-oxaphosphetane[2].

Q: My yield is low, and I see unreacted aldehyde. What is wrong? A: Unstabilized phosphonates are significantly less acidic than their stabilized counterparts. Ensure your base is freshly titrated and allow sufficient time (at least 30–45 minutes) for complete deprotonation before adding the aldehyde. Strict anhydrous conditions are mandatory, as any moisture will prematurely quench the carbanion.

Part 3: Quantitative Data Summary

The following table summarizes the causal relationship between reaction conditions and the resulting stereochemical outcome when using Methyl 5-dimethoxyphosphorylpentanoate.

BaseSolvent SystemAdditiveTemperature ProfileMajor Isomeric Product
KHMDS THF18-crown-6Strict -78 °C(Z)-Alkene (Kinetic Control)
NaH THFNone0 °C to RT~1:1 Mixture (Uncontrolled)
LiHMDS THFLiCl (5 eq)-78 °C warming to RT(E)-Alkene (Thermodynamic Control)

Part 4: Experimental Protocols

Every protocol below is designed as a self-validating system . Built-in analytical checkpoints ensure that you do not proceed to time-consuming purification steps if the upstream chemistry has failed.

Protocol A: (Z)-Selective Olefination (Kinetic Control)
  • Preparation: Flame-dry a Schlenk flask under argon. Add Methyl 5-dimethoxyphosphorylpentanoate (1.2 eq) and anhydrous THF (0.2 M).

  • Additive: Add 18-crown-6 (1.5 eq) to the solution and cool the flask to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Dropwise, add KHMDS (1.2 eq, 1.0 M in THF). Stir at -78 °C for 45 minutes to ensure complete carbanion formation.

  • Addition: Slowly add the aldehyde (1.0 eq) dissolved in a minimum volume of THF down the side of the flask.

  • Reaction & Validation: Stir at -78 °C for 2 hours. Validation Check: Remove a 50 µL aliquot, quench in a mini-vial with saturated aqueous NH₄Cl and EtOAc. Analyze the organic layer via TLC (UV/Stain) to confirm the complete consumption of the aldehyde.

  • Quench & Workup: If complete, quench the bulk reaction at -78 °C with saturated aqueous NH₄Cl. Extract with EtOAc (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Isomeric Validation: Crucial Step: Obtain a crude ¹H-NMR before chromatography. Integrate the distinct vinylic protons to calculate the exact E/Z ratio before silica gel biases the recovery.

  • Purification: Purify via Silver Nitrate Impregnated Silica Gel (AgNO₃-Silica) chromatography to easily separate any residual (E)-isomer[4].

Protocol B: (E)-Selective Olefination (Thermodynamic Control)
  • Preparation: Flame-dry a Schlenk flask under argon. Add anhydrous LiCl (5.0 eq, flame-dried under vacuum prior to use) and suspend in anhydrous THF.

  • Deprotonation: Add Methyl 5-dimethoxyphosphorylpentanoate (1.2 eq). Cool to -78 °C. Add LiHMDS (1.2 eq, 1.0 M in THF) dropwise. Stir for 30 minutes.

  • Addition & Equilibration: Add the aldehyde (1.0 eq) dropwise. Stir at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to naturally warm to room temperature over 4 hours.

  • Validation & Quench: Perform the TLC validation check as described in Protocol A. Once complete, quench with saturated aqueous NH₄Cl, extract, and dry. Obtain crude ¹H-NMR for E/Z ratio validation prior to standard silica gel chromatography.

Workflow Step1 1. Deprotonation (-78°C, 30 min) Step2 2. Aldehyde Addition (Dropwise, -78°C) Step1->Step2 Step3 3. Reaction (Stir 2h) Step2->Step3 Step4 4. Quench (NH4Cl aq) Step3->Step4 Step5 5. Purification (AgNO3-Silica) Step4->Step5

Caption: Step-by-step workflow for stereoselective HWE olefination and isolation.

References

  • Horner–Wadsworth–Emmons reaction. Wikipedia. Available at:[Link]

  • Carbonyl Chemistry :: Horner-Wadsworth-Emmons Reaction. Organic Chemistry Data. Available at:[Link]

Sources

Monitoring the progress of reactions involving Methyl 5-dimethoxyphosphorylpentanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Methyl 5-dimethoxyphosphorylpentanoate. This guide is designed to provide in-depth, field-proven insights into monitoring and troubleshooting reactions involving this versatile reagent, primarily focusing on its application in the Horner-Wadsworth-Emmons (HWE) reaction.

Frequently Asked Questions (FAQs)

Q1: What is Methyl 5-dimethoxyphosphorylpentanoate and what is its primary application?

Methyl 5-dimethoxyphosphorylpentanoate is a phosphonate ester. Its principal use is as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a powerful method for forming carbon-carbon double bonds (alkenes) from carbonyl compounds (aldehydes and ketones).[1][2][3] This reaction is a modification of the classic Wittig reaction and offers significant advantages, such as generally producing the thermodynamically more stable E-alkene (trans-alkene) with high selectivity and featuring a water-soluble phosphate byproduct that simplifies purification.[2][4][5]

Q2: How do I monitor the progress of an HWE reaction using this reagent?

The most common and effective methods for monitoring the reaction are Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • TLC: This is the quickest method to get a qualitative assessment of the reaction's progress. You monitor the consumption of the limiting reagent, which is typically the aldehyde or ketone starting material.[1][6][7]

  • NMR Spectroscopy: For more detailed, quantitative analysis, ¹H NMR and ³¹P NMR are invaluable. ¹H NMR allows you to observe the disappearance of the aldehyde proton and the appearance of new vinylic protons from the alkene product.[8][9] ³¹P NMR is particularly powerful as it directly tracks the conversion of the starting phosphonate ester to the phosphate byproduct, providing a clean and unambiguous view of the reaction's conversion.[10][11][12]

Q3: What are the critical factors influencing the stereoselectivity (E vs. Z isomer) of the reaction?

The HWE reaction with stabilized phosphonates like Methyl 5-dimethoxyphosphorylpentanoate strongly favors the formation of the E-alkene.[3][5] Key factors that enhance E-selectivity include:

  • Base/Counter-ion: Lithium and sodium bases (e.g., n-BuLi, NaH) generally promote higher E-selectivity compared to potassium bases.[4]

  • Temperature: Higher reaction temperatures (e.g., room temperature vs. -78 °C) allow the reaction intermediates to equilibrate to the more thermodynamically stable state, which leads to the E-product.[3][4]

  • Solvent: Aprotic solvents like Tetrahydrofuran (THF) or dimethoxyethane (DME) are standard and generally provide good E-selectivity.[4]

  • Aldehyde Structure: Increased steric bulk on the aldehyde can further enhance E-selectivity.[3]

Conversely, to favor the Z-alkene, modifications such as the Still-Gennari protocol are required, which use more electron-withdrawing phosphonates and specific conditions (e.g., KHMDS/18-crown-6 in THF at low temperatures) to kinetically favor the Z-isomer.[4][13]

Standard Horner-Wadsworth-Emmons (HWE) Protocol

This protocol provides a general procedure for the reaction between an aldehyde and Methyl 5-dimethoxyphosphorylpentanoate. Optimization may be required for specific substrates.

Materials:
  • Methyl 5-dimethoxyphosphorylpentanoate (1.1 equiv.)

  • Aldehyde (1.0 equiv.)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc) or Diethyl ether

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Procedure:
  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), add anhydrous THF.

  • Base Addition: Carefully add the sodium hydride dispersion to the THF with stirring.

  • Carbanion Formation: Cool the suspension to 0 °C using an ice bath. Prepare a solution of Methyl 5-dimethoxyphosphorylpentanoate in anhydrous THF and add it dropwise to the NaH suspension.

  • Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the complete formation of the phosphonate carbanion.[6]

  • Carbonyl Addition: Re-cool the reaction mixture to 0 °C. Add a solution of the aldehyde in anhydrous THF dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress by TLC by observing the disappearance of the aldehyde spot.[1][6]

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Extraction & Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, and dry over anhydrous Na₂SO₄.[1][6]

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

In-Depth Reaction Monitoring Guide

Monitoring by Thin-Layer Chromatography (TLC)

TLC is the first line of analysis for tracking reaction progress due to its speed and simplicity. It allows for the visualization of the consumption of starting materials and the formation of products.

Troubleshooting TLC Analysis:

  • Question: My spots are streaking.

    • Answer: This can be due to overloading the sample on the plate or the compound being highly polar or acidic/basic. Try spotting a more dilute sample. If the compound is acidic (like a carboxylic acid), adding a small amount of acetic acid to your eluent can help. For basic compounds, add a drop of triethylamine.

  • Question: My product and starting material spots are too close together (low separation).

    • Answer: You need to optimize your solvent system (eluent). The goal is to have the Rf of the product around 0.3-0.5 for good separation. If spots are too high (high Rf), decrease the polarity of the eluent (e.g., add more hexane). If spots are too low (low Rf), increase the polarity (e.g., add more ethyl acetate).

  • Question: I don't see the phosphonate starting material on the TLC plate.

    • Answer: Phosphonate esters are often highly polar and may not move far from the baseline in standard solvent systems. Furthermore, they may not be UV-active. Staining the plate with a permanganate (KMnO₄) dip can help visualize non-UV active compounds. The primary goal of TLC monitoring is to track the disappearance of the UV-active aldehyde/ketone starting material.[6]

TLC Progression Diagram

TLC_Progress cluster_0 T=0h cluster_1 T=2h cluster_2 T=End T0_SM SM (Aldehyde) T2_SM SM (Aldehyde) T0_P Phosphonate T_End_Prod Product T2_P Phosphonate T2_Prod Product T_End_P Phosphonate (Excess)

Caption: Idealized TLC plates showing reaction progress over time.

Monitoring by NMR Spectroscopy

NMR provides precise, quantitative data on reaction conversion.

¹H NMR Analysis:

  • Disappearance of Aldehyde Proton: Track the signal for the aldehydic proton (-CHO), which typically appears as a singlet or triplet between δ 9-10 ppm. Its integration will decrease as the reaction proceeds.

  • Appearance of Vinylic Protons: The formation of the C=C double bond in the product will give rise to new signals in the vinylic region (δ 5.5-7.5 ppm). The coupling constants (J-values) of these protons can help determine the E/Z stereochemistry. For E-alkenes, the trans-coupling constant is typically larger (around 12-18 Hz) compared to the cis-coupling constant for Z-alkenes (around 7-12 Hz).

³¹P NMR Analysis: This is a superior technique for monitoring reactions involving phosphonates.[11] Since the natural abundance of ³¹P is 100%, spectra can be acquired quickly with high sensitivity.[12]

  • Starting Material: Methyl 5-dimethoxyphosphorylpentanoate will show a characteristic peak in the ³¹P NMR spectrum.

  • Byproduct: As the reaction progresses, a new peak corresponding to the dimethyl phosphate salt byproduct will appear.

  • Advantage: The ³¹P NMR spectrum is often very simple, with only two main peaks (starting material and byproduct), making it easy to calculate the reaction conversion by comparing the integration of these two signals.[10]

Compound Type Typical ¹H NMR Shift (δ, ppm) Typical ³¹P NMR Shift (δ, ppm)
Aldehyde (Starting Material)9.0 - 10.0N/A
Phosphonate (Starting Material)~3.7 (P-O-CH₃ )+20 to +30
Alkene Product (E-isomer)5.5 - 7.5 (J = 12-18 Hz)N/A
Phosphate Byproduct~3.6 (P-O-CH₃ )0 to +10

Table 1: Characteristic NMR chemical shifts for HWE reaction components.

Troubleshooting Guide

Problem: The reaction is slow or does not proceed to completion.
  • Possible Cause 1: Incomplete carbanion formation. The base may not be strong enough, or it may have degraded due to improper storage. Sodium hydride (NaH) is particularly sensitive to moisture.

    • Solution: Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere.[14] Use a fresh, high-quality batch of base. If NaH is ineffective, consider a stronger base like n-butyllithium (n-BuLi), but be mindful that this can sometimes affect selectivity.[5][6]

  • Possible Cause 2: Unreactive carbonyl compound. Sterically hindered ketones are less reactive than aldehydes.[4] Some substrates may also be electronically deactivated.

    • Solution: Increase the reaction temperature to provide more energy to overcome the activation barrier.[3][4] You may also need to increase the reaction time significantly. For extremely unreactive substrates, a more nucleophilic phosphonate reagent might be required.

  • Possible Cause 3: Impure or wet solvent. The presence of water or other protic impurities in the THF will quench the phosphonate carbanion as it is formed.

    • Solution: Use freshly distilled or commercially available anhydrous solvent. Storing solvents over molecular sieves is also good practice.

Problem: The yield is low, even though the starting material is consumed.
  • Possible Cause 1: Side reactions. The aldehyde may have base-sensitive functional groups, leading to decomposition or aldol condensation reactions.[6] Some aldehydes, like furan-based ones, can undergo other reactions like C=C bond addition.[15]

    • Solution: Run the reaction at a lower temperature to minimize side reactions. If the substrate is particularly base-sensitive, consider using milder conditions, such as LiCl with an amine base (e.g., DBU), which can buffer the basicity while promoting the olefination.[4]

  • Possible Cause 2: Product decomposition during work-up. If the product contains acid-sensitive groups (e.g., acetals), the NH₄Cl quench (which is slightly acidic) could cause degradation.

    • Solution: Use a neutral or slightly basic work-up. Quenching with a saturated solution of sodium bicarbonate (NaHCO₃) or simply with water can be a milder alternative.

  • Possible Cause 3: Formation of THF adducts. Under certain conditions, especially with prolonged heating or microwave irradiation, radical reactions involving the THF solvent can occur, leading to the formation of byproducts where a THF fragment has added to the phosphonate.[16]

    • Solution: Avoid unnecessarily high temperatures or prolonged reaction times. Ensure the reaction is kept under an inert atmosphere to minimize the presence of oxygen, which can initiate radical processes.[16]

Problem: Poor E/Z selectivity (too much Z-isomer is formed).
  • Possible Cause 1: Reaction conditions favor the kinetic product. Low temperatures and potassium bases (like KHMDS) are known to favor the formation of the kinetic Z-isomer.[4]

    • Solution: To maximize E-selectivity, increase the reaction temperature to room temperature or slightly above.[3] Use a lithium or sodium base (e.g., LiHMDS, NaH).[4] The addition of LiCl to reactions using sodium or potassium bases can also enhance the reversibility of the initial addition step, leading to higher E-selectivity.[6]

Problem: Difficulty removing the phosphate byproduct.
  • Possible Cause 1: Insufficient aqueous washing. The dialkylphosphate salt byproduct is designed to be water-soluble, which is a key advantage of the HWE reaction.[2][4]

    • Solution: Perform multiple, vigorous extractions with water or brine.[6] Ensure thorough mixing in the separatory funnel during each wash to maximize the transfer of the salt into the aqueous phase. If the byproduct persists, a dilute acid wash (e.g., 1M HCl) followed by a bicarbonate wash can sometimes help, provided the product is stable to these conditions.

Troubleshooting Workflow

Troubleshooting_HWE Start Problem with HWE Reaction Q1 Is the reaction starting? (Check TLC) Start->Q1 A1_No Check Base Activity Ensure Anhydrous Conditions Use Stronger Base (n-BuLi) Q1->A1_No No Q2 Is the yield low despite SM consumption? Q1->Q2 Yes End Successful Reaction A1_No->End A2_Yes Check for Side Reactions Use Milder Conditions (LiCl/DBU) Optimize Work-up (Neutral Quench) Q2->A2_Yes Yes Q3 Is E/Z Selectivity Poor? Q2->Q3 No A2_Yes->End A3_Yes Increase Temperature Use Li+ or Na+ Base Add LiCl to Reaction Q3->A3_Yes Yes Q4 Is Phosphate Byproduct hard to remove? Q3->Q4 No A3_Yes->End A4_Yes Perform Multiple Aqueous Washes Ensure Vigorous Extraction Q4->A4_Yes Yes Q4->End No A4_Yes->End

Caption: A logical flowchart for troubleshooting common HWE reaction issues.

References

  • Research Repository. (2022, June 30). Exploring the Use of a Horner-Wadsworth-Emmons Reaction in the Synthesis of Higher Order Sugars. Retrieved from [Link]

  • MDPI. (2024, April 26). Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides. Retrieved from [Link]

  • PMC. (n.d.). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. Retrieved from [Link]

  • ACS Publications. (2024, October 11). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry. Retrieved from [Link]

  • MavMatrix. (n.d.). Studies On Reductive Horner-Wadsworth-Emmons Olefination Using Mixed Silyl Acetals. Retrieved from [Link]

  • PubMed. (2024, November 5). ³¹P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra before and after conversion of the phosphonate ester.... Retrieved from [Link]

  • JEOL Ltd. (n.d.). Analyzes of alkyl phosphonate mixtures | Applications Notes. Retrieved from [Link]

  • Pharmaceutical Technology. (2026, March 11). NMR Reaction-Monitoring as a Process Analytical Technique. Retrieved from [Link]

  • Reddit. (2023, January 26). Failure of a Horner Wadsworth Emmons reaction with nitrofuraldehyde. r/Chempros. Retrieved from [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • ResearchGate. (2016, March 10). (PDF) Horner-Wadsworth-Emmons Reactions in THF: Effect of Hydroperoxide Species. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU. Green Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • YouTube. (2023, November 20). Horner-Wadsworth-Emmons Reaction. Professor Dave Explains. Retrieved from [Link]

Sources

Troubleshooting guide for low reactivity of Methyl 5-dimethoxyphosphorylpentanoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: Methyl 5-(dimethoxyphosphoryl)pentanoate (CAS: 195871-91-1) Application: Aliphatic chain functionalization via Horner-Wadsworth-Emmons (HWE) or Wittig-Horner methodologies.

Executive Summary & Mechanistic Root Cause Analysis

Methyl 5-(dimethoxyphosphoryl)pentanoate is a highly valuable building block for synthesizing extended aliphatic esters. However, researchers frequently encounter severe "low reactivity" when subjecting this compound to standard Horner-Wadsworth-Emmons (HWE) conditions.

As an Application Scientist, I must clarify a fundamental structural reality: This compound is an unactivated alkyl phosphonate.

In a classic HWE reaction, an electron-withdrawing group (EWG)—such as an ester, ketone, or nitrile—must be located directly alpha (adjacent) to the phosphonate group[1]. This alpha-EWG serves two non-negotiable mechanistic functions:

  • Acidification: It lowers the pKa of the alpha protons to approximately 13–15, allowing for facile deprotonation by mild bases[2].

  • Elimination Driving Force: It stabilizes the transition state during the breakdown of the oxaphosphetane intermediate, driving the spontaneous elimination of the dialkyl phosphate byproduct to form the alkene[1].

In Methyl 5-(dimethoxyphosphoryl)pentanoate, the ester EWG is located at the C1 position, four carbons away from the phosphonate at C5. Because it lacks an alpha-EWG, its alpha protons have a pKa of ~30, and the intermediate oxaphosphetane lacks the electronic driving force to spontaneously eliminate[1][3]. The troubleshooting guides below are engineered to overcome these exact physical chemistry bottlenecks.

Diagnostic Q&A: Troubleshooting the Reaction Bottlenecks

Q1: I am using NaH or DBU as the base, but I recover 100% of my starting Methyl 5-(dimethoxyphosphoryl)pentanoate. Why isn't the carbanion forming? A: Your base is thermodynamically insufficient. Standard HWE bases like DBU, K₂CO₃, or NaH are designed for activated phosphonates[2]. Because your substrate is an unactivated phosphonate with a pKa of ~30, you must switch to a strong, non-nucleophilic base such as n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) at cryogenic temperatures (-78 °C) to quantitatively generate the phosphonate carbanion[3].

Q2: My LC-MS shows the mass of the aldehyde addition product, but no alkene is forming. Heating the reaction doesn't help. What is the bottleneck? A: You have successfully formed the carbanion and it has attacked the aldehyde, but the reaction has stalled at the stable β-hydroxyphosphonate intermediate. Mechanistic studies dictate that the absence of an alpha-EWG prevents the final elimination of the oxaphosphetane[1]. To overcome this, you must isolate the β-hydroxyphosphonate and treat it with a dehydrating agent like diisopropylcarbodiimide (DIC) to force the elimination and yield the alkene[1].

Q3: I switched to n-BuLi, but now I see significant degradation of my starting material, specifically hydrolysis of the methyl ester. How do I prevent this? A: Nucleophilic attack at the C1 methyl ester is a common side reaction when using alkyllithium bases. To prevent this, switch to the sterically hindered, non-nucleophilic base LDA. Additionally, maintain strict anhydrous conditions (dry THF, argon atmosphere) and keep the deprotonation temperature strictly at or below -78 °C to kinetically favor alpha-deprotonation over ester attack.

Quantitative Comparison: Activated vs. Unactivated Phosphonates

To properly design your experiment, you must adjust your parameters based on the thermodynamic reality of the substrate.

ParameterActivated Phosphonate (e.g., Trimethyl phosphonoacetate)Unactivated Phosphonate (Methyl 5-dimethoxyphosphorylpentanoate)
Alpha-Proton pKa ~ 13 - 15~ 30
Required Base Mild (DBU, K₂CO₃, NaH)Strong (n-BuLi, LDA)
Deprotonation Temp 0 °C to Room Temp-78 °C
Intermediate Status Transient oxaphosphetaneStable β-hydroxyphosphonate
Elimination Step SpontaneousForced (requires DIC or harsh dehydration)

Validated Experimental Protocol: Two-Phase Olefination

Because spontaneous elimination is impossible, the workflow must be split into two distinct phases: Carbanion Addition and Forced Elimination.

Phase 1: Deprotonation and Aldehyde Addition
  • Preparation: Flame-dry a Schlenk flask and purge with Argon. Add Methyl 5-(dimethoxyphosphoryl)pentanoate (1.0 equiv) and anhydrous THF to achieve a 0.2 M concentration.

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C.

  • Deprotonation: Dropwise add LDA (1.1 equiv, 2.0 M solution in THF/heptane/ethylbenzene). Stir for 30 minutes at -78 °C to ensure complete, non-nucleophilic carbanion formation.

  • Addition: Dropwise add the target aldehyde (1.2 equiv) dissolved in a minimum volume of anhydrous THF.

  • Quenching: Stir for 1 hour at -78 °C, then allow the reaction to slowly warm to 0 °C. Quench with saturated aqueous NH₄Cl.

  • Isolation: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude product is the stable β-hydroxyphosphonate.

Phase 2: DIC-Mediated Elimination
  • Setup: Dissolve the crude β-hydroxyphosphonate in anhydrous dichloromethane (DCM) (0.1 M).

  • Activation: Add diisopropylcarbodiimide (DIC) (1.5 equiv) to activate the hydroxyl group, followed by a catalytic amount of CuCl (0.1 equiv) to facilitate the elimination.

  • Reaction: Stir at room temperature for 12–24 hours. Monitor the disappearance of the β-hydroxyphosphonate via LC-MS.

  • Purification: Filter the reaction mixture to remove the precipitated diisopropylurea byproduct. Concentrate the filtrate and purify via silica gel flash chromatography to isolate the final target alkene.

Mechanistic Pathway Visualization

G A Methyl 5-(dimethoxyphosphoryl)pentanoate (Unactivated Phosphonate) B Phosphonate Carbanion (Formed via Strong Base: n-BuLi / LDA) A->B Deprotonation (pKa ~30) -78°C to 0°C C Tetrahedral Intermediate (Nucleophilic Attack on Aldehyde) B->C Addition of Electrophile D β-Hydroxyphosphonate (Reaction Stalls: No α-EWG) C->D Intermediate Equilibration E Alkene + Dialkyl Phosphate (Forced Elimination via DIC) D->E Diisopropylcarbodiimide (DIC) or Harsh Heating

Pathway of unactivated phosphonate olefination showing the β-hydroxyphosphonate stall.

References

  • Title: Horner–Wadsworth–Emmons reaction - Wikipedia Source: Wikipedia, The Free Encyclopedia URL: [Link]

  • Title: Carbonyl Chemistry :: Horner-Wadsworth-Emmons Reaction Source: Organic Chemistry Data (Hans Reich Collection) URL: [Link]

  • Title: Wittig-Horner Reaction / Horner-Wadsworth-Emmons Reaction Source: Organic Chemistry Portal URL: [Link]

Sources

Validation & Comparative

Unambiguous Structural Validation of Methyl 5-dimethoxyphosphorylpentanoate: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Organophosphorus compounds are critical intermediates in drug development, agrochemistry, and materials science. Methyl 5-dimethoxyphosphorylpentanoate (CAS: 117917-78-9) presents a unique analytical challenge: it is a flexible, bifunctional molecule containing a terminal dimethyl phosphonate group and a methyl ester separated by a tetramethylene chain. Validating the exact connectivity of this aliphatic core is notoriously difficult using standard 1D techniques.

This guide objectively compares standard analytical alternatives and demonstrates why a comprehensive 2D Nuclear Magnetic Resonance (NMR) workflow is the gold standard for establishing a self-validating structural proof.

The Analytical Dilemma: Comparing Modalities

When confirming the structure of flexible aliphatic phosphonates, scientists typically choose between Mass Spectrometry (MS), Fourier-Transform Infrared Spectroscopy (FT-IR), 1D NMR, and 2D NMR. Table 1 summarizes their comparative performance.

Table 1: Comparison of Analytical Modalities for Organophosphonate Validation

Analytical TechniqueResolution of IsomersBackbone Connectivity MappingPhosphorus SpecificityVerdict
Mass Spectrometry (HRMS) Low (Cannot distinguish linear vs. branched)NoneLowInsufficient for full validation
FT-IR Spectroscopy LowNoneMedium (P=O stretch visible)Supportive, but incomplete
1D NMR ( 1 H, 13 C, 31 P) MediumLow (Severe methylene overlap)HighProne to false positives
2D NMR (COSY, HSQC, HMBC) High (Unambiguous)High (Exact atomic mapping)HighGold Standard

While 31 P NMR has a 100% natural abundance and a broad chemical shift range making it highly sensitive for phosphorus detection[1], relying solely on 1D 1 H and 13 C spectra is insufficient. The methylene protons (C3 and C4) suffer from severe signal overlap in the 1.5–2.5 ppm region. Combined with complex heteronuclear J-couplings ( JPH​ and JPC​ ), 1D NMR often leads to ambiguous assignments. Automated Structure Verification (ASV) systems heavily rely on 2D techniques like HSQC and HMBC to prevent false structures from passing verification[2].

The 2D NMR Advantage: A Self-Validating System

As an Application Scientist, I design NMR workflows not just to observe signals, but to establish causality. The 2D NMR approach for Methyl 5-dimethoxyphosphorylpentanoate is a self-validating system because it anchors the structural logic at both termini of the molecule and walks inward, creating a closed logical loop.

  • 1 H- 1 H COSY (Correlation Spectroscopy): Maps the continuous spin system of the tetramethylene chain, proving that C5, C4, C3, and C2 are sequentially linked.

  • 1 H- 13 C HSQC (Heteronuclear Single Quantum Coherence): Disentangles overlapping proton signals by spreading them into the carbon dimension. Overlaying HSQC with HMBC data allows elucidators to easily differentiate quaternary carbons and map out molecular fragments unambiguously[3]. Furthermore, 1 H- 31 P HSQC enhances the detection of lower sensitivity nuclei through polarization transfer from the more sensitive 1 H nucleus, which is highly effective for phosphonate-containing compounds.

  • 1 H- 13 C and 1 H- 31 P HMBC (Heteronuclear Multiple Bond Correlation): These are the critical linchpins. 1 H- 31 P HMBC is a powerful tool for tracing connectivity from the phosphorus center to adjacent aliphatic chains, bridging the gap between heteroatoms and the carbon backbone[4]. Simultaneously, 1 H- 13 C HMBC connects the ester methoxy and the C2 protons to the C1 carbonyl.

By anchoring the structural assignment at both ends of the molecule and walking inward through the aliphatic chain, we mathematically eliminate any possibility of branched isomeric impurities.

Logic P Phosphorus (31P) C5 C5 Methylene P->C5 1H-31P HMBC C4 C4 Methylene C5->C4 1H-1H COSY C1 C1 Carbonyl C1->C4 1H-13C HMBC OMe Ester Methoxy C1->OMe 1H-13C HMBC

2D NMR correlation logic linking the phosphonate and ester termini.

Experimental Protocol: Step-by-Step Methodology

Standard 2D NMR protocols for organophosphates require precise phase and baseline corrections followed by heteronuclear correlation mapping[5].

Step 1: Sample Preparation Dissolve 25 mg of Methyl 5-dimethoxyphosphorylpentanoate in 0.6 mL of CDCl 3​ (100 atom% D) containing 0.03% v/v TMS. Transfer the solution to a high-quality 5 mm NMR tube.

Step 2: 1D Baseline Acquisition

  • 1 H NMR: Acquire at 298K using a standard 30° pulse (zg30). Causality Note: Set the relaxation delay (D1) to 5 seconds to ensure complete relaxation of all protons, guaranteeing quantitative integration.

  • 13 C{ 1 H} NMR: Acquire using power-gated decoupling (zgpg30).

  • 31 P{ 1 H} NMR: Acquire with proton decoupling. The 31 P nucleus will provide a sharp, distinct singlet for the phosphonate group[1].

Step 3: 2D NMR Acquisition Parameters

  • COSY: Use a gradient-selected sequence (cosygpqf). Collect 256 increments in t1​ and 2048 data points in t2​ .

  • HSQC: Use a multiplicity-edited sequence (hsqcedetgpsisp2.2). Optimize the 1JCH​ coupling constant to 145 Hz to capture the aliphatic backbone.

  • HMBC: Use a gradient-selected sequence (hmbcgplpndqf). Causality Note: Optimize the long-range coupling delay for nJCH​ = 8 Hz. For the 1 H- 31 P HMBC, adjust the delay to target 2JPH​ and 3JPH​ couplings (typically 10-15 Hz) to ensure the phosphorus atom correlates strongly with the C5 and C4 protons.

Step 4: Data Processing Apply zero-filling to a 2048 x 1024 matrix. Apply a squared sine-bell apodization function in both dimensions before Fourier transformation to enhance resolution. Perform manual phase correction and baseline polynomial correction to eliminate artifacts.

Workflow Prep Sample Preparation (CDCl3, 298K) OneD 1D NMR Acquisition (1H, 13C, 31P) Prep->OneD Quality Check TwoD 2D NMR Acquisition (COSY, HSQC, HMBC) OneD->TwoD Parameter Setup Process Data Processing & Phase Correction TwoD->Process Fourier Transform Validate Structural Validation (Self-Validating Loop) Process->Validate Signal Assignment

Workflow for 2D NMR structural validation of organophosphorus compounds.

Quantitative Data Summary

The following table summarizes the expected quantitative NMR data for Methyl 5-dimethoxyphosphorylpentanoate, demonstrating how the 2D correlations lock the structure into place.

Table 2: Assigned NMR Chemical Shifts and Key 2D Correlations

Structural Position 1 H Chemical Shift (ppm) 13 C Chemical Shift (ppm)Key 2D Correlations (HMBC / COSY)
P-OCH 3​ 3.75 (d, J=10.8 Hz)52.5 (d, J=6.5 Hz)HMBC to 31 P
C5 (-CH 2​ -P) 1.75 (dt, J=18,7.5 Hz)24.5 (d, J=140 Hz)HMBC to 31 P; COSY to C4
C4 (-CH 2​ -) 1.60 (m)22.0 (d, J=5 Hz)COSY to C5, C3
C3 (-CH 2​ -) 1.65 (m)25.5 (d, J=15 Hz)COSY to C4, C2
C2 (-CH 2​ -C=O) 2.35 (t, J=7.2 Hz)33.5 (s)HMBC to C1; COSY to C3
C1 (C=O) -173.5 (s)HMBC from C2, Ester O-CH 3​
Ester O-CH 3​ 3.67 (s)51.5 (s)HMBC to C1
31 P ~33.0 ppm-HMBC from P-OCH 3​ , C5

Conclusion

While MS and FT-IR offer rapid screening capabilities, they fall short of providing definitive structural proof for flexible aliphatic chains. By leveraging a comprehensive 2D NMR workflow—specifically utilizing 1 H- 31 P HMBC and 1 H- 13 C HMBC to anchor the molecule—researchers can establish a self-validating system that unambiguously confirms the structure of Methyl 5-dimethoxyphosphorylpentanoate.

Sources

Comparing Methyl 5-dimethoxyphosphorylpentanoate with other Horner-Wadsworth-Emmons reagents

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparing Methyl 5-(dimethoxyphosphoryl)pentanoate with Other Horner-Wadsworth-Emmons Reagents in Lipid Synthesis

Executive Summary

For researchers and drug development professionals, the stereoselective construction of carbon-carbon double bonds is a critical step in the synthesis of complex bioactive molecules[1]. Methyl 5-(dimethoxyphosphoryl)pentanoate (CAS 195871-91-1) is a highly specialized Horner-Wadsworth-Emmons (HWE) reagent utilized for the 5-carbon homologation of aldehydes and ketones[2]. It is predominantly deployed in the synthesis of prostaglandin analogs, leukotrienes, and fatty acid derivatives where a thermodynamically stable E -alkene (trans-isomer) is required[3]. This guide objectively compares its performance against alternative olefination reagents and provides a field-proven, self-validating experimental protocol.

Mechanistic Causality: The Stereochemical Divergence

The strategic choice between Methyl 5-(dimethoxyphosphoryl)pentanoate and a classical Wittig reagent dictates the stereochemical outcome of the newly formed Δ5 double bond[1]. Understanding the causality behind this divergence is essential for rational synthetic design:

  • HWE Reagents (Thermodynamic Control): Deprotonation of Methyl 5-(dimethoxyphosphoryl)pentanoate yields a highly nucleophilic, yet less basic, phosphonate carbanion. Upon addition to an aldehyde, an anti-oxaphosphetane intermediate is formed. Because the initial addition step is reversible, the system equilibrates to the more thermodynamically stable trans-disubstituted oxaphosphetane. This intermediate collapses to yield the E -alkene almost exclusively[4].

  • Wittig Reagents (Kinetic Control): Unstabilized phosphorus ylides (e.g., (4-carboxybutyl)triphenylphosphonium bromide) react via a rapid, irreversible [2+2] cycloaddition. This traps the kinetically favored syn-oxaphosphetane, leading predominantly to the Z -alkene (the natural prostaglandin configuration)[1].

Operational Advantage: Beyond stereocontrol, Methyl 5-(dimethoxyphosphoryl)pentanoate offers a massive practical benefit. Its reaction byproduct, dimethyl phosphate, is highly water-soluble and effortlessly removed during a standard aqueous workup. In contrast, the Wittig reaction generates triphenylphosphine oxide, a notorious byproduct that often requires tedious chromatographic separation[1].

Comparative Analysis of Olefination Reagents

The table below summarizes the quantitative and qualitative performance metrics of Methyl 5-(dimethoxyphosphoryl)pentanoate compared to other standard olefination reagents.

ReagentChain ExtensionDominant StereochemistryByproductPrimary Application
Methyl 5-(dimethoxyphosphoryl)pentanoate 5-carbon ester E (trans)Dimethyl phosphate (Water-soluble)Prostaglandin E -analogs, Leukotrienes
Trimethyl phosphonoacetate (TMPA) 2-carbon ester E (trans)Dimethyl phosphate (Water-soluble) α,β -unsaturated esters
(4-Carboxybutyl)triphenylphosphonium bromide 5-carbon acid Z (cis)Triphenylphosphine oxide (Organic-soluble)Natural Prostaglandins (e.g., PGF2 α )
Still-Gennari Phosphonates Variable Z (cis)Bis(trifluoroethyl) phosphate Z -selective HWE olefination

Visualizations of Synthetic Logic and Workflows

OlefinationLogic Substrate Corey Aldehyde Intermediate HWE HWE Reaction Methyl 5-(dimethoxyphosphoryl)pentanoate Substrate->HWE Base (e.g., DBU/LiCl) Wittig Wittig Reaction (4-Carboxybutyl)triphenylphosphonium Substrate->Wittig Base (e.g., NaHMDS) E_Isomer E-Alkene (trans) Thermodynamic Control HWE->E_Isomer Reversible Oxaphosphetane Z_Isomer Z-Alkene (cis) Kinetic Control Wittig->Z_Isomer Irreversible Oxaphosphetane

Caption: Logical relationship between olefination reagent choice and stereochemical outcome.

Workflow Step1 1. Reagent Preparation Dissolve MDMPP in anhydrous THF/MeCN Step2 2. Lewis Acid Complexation Add anhydrous LiCl at RT Step1->Step2 Step3 3. Deprotonation Add DBU at 0°C (Ylide generation) Step2->Step3 Step4 4. Substrate Addition Add Aldehyde dropwise Step3->Step4 Step5 5. Oxaphosphetane Intermediate Allow warming to RT Step4->Step5 Step6 6. Quench & Workup Aq. NH4Cl quench, EtOAc extraction Step5->Step6

Caption: Step-by-step experimental workflow for the Masamune-Roush modified HWE reaction.

Standardized Experimental Protocol: Masamune-Roush Modification

When coupling Methyl 5-(dimethoxyphosphoryl)pentanoate with complex, base-sensitive substrates (such as the Corey aldehyde), strong bases like NaH can trigger unwanted β -elimination or epimerization at the α -stereocenter[3]. To circumvent this, the Masamune-Roush conditions are highly recommended.

Causality of Reagents: The lithium cation (from LiCl) acts as a Lewis acid, coordinating both the phosphonate oxygen and the aldehyde carbonyl. This templates the reaction and increases the electrophilicity of the aldehyde, allowing the use of a mild amine base (DBU) for deprotonation rather than harsh alkoxides.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Dissolve Methyl 5-(dimethoxyphosphoryl)pentanoate (1.2 equiv) in anhydrous acetonitrile or THF (0.2 M concentration).

  • Lewis Acid Complexation: Add anhydrous Lithium Chloride (LiCl) (1.5 equiv) to the solution. Stir for 10 minutes at room temperature to ensure complete complexation.

  • Carbanion Generation: Cool the mixture to 0 °C. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv) dropwise. Stir for 30 minutes. The solution will typically turn slightly yellow, indicating ylide formation.

  • Substrate Addition: Dissolve the target aldehyde (1.0 equiv) in a minimal volume of anhydrous solvent and add it dropwise to the ylide solution at 0 °C.

  • Reaction Progression (Self-Validation): Allow the reaction to slowly warm to room temperature. Monitor the reaction via TLC (typically complete in 2-4 hours). The self-validating endpoint is the complete disappearance of the aldehyde starting material spot.

  • Quench & Workup: Quench the reaction by adding saturated aqueous NH 4​ Cl. Extract the aqueous layer with Ethyl Acetate (3x). Note: The water-soluble dimethyl phosphate byproduct remains entirely in the aqueous phase, self-purifying the organic extract.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , concentrate under reduced pressure, and purify the E -alkene product via silica gel flash chromatography.

References

  • NIH / PMC. "A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF2α, fluprostenol, and travoprost guided by biocatalytic retrosynthesis." National Institutes of Health. Available at:[Link]

  • Organic Synthesis. "Wittig & Wittig-Horner reactions." Organic-Synthesis.com. Available at: [Link]

Sources

Alternatives to Methyl 5-dimethoxyphosphorylpentanoate for alkene synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Alkene Synthesis: Alternatives to Methyl 5-dimethoxyphosphorylpentanoate

For researchers and drug development professionals, the stereoselective construction of carbon-carbon double bonds is a critical bottleneck in the synthesis of complex bioactive molecules. In the total synthesis of prostaglandin analogues (such as Latanoprost, Bimatoprost, and Prostaglandin F2 α ), Methyl 5-dimethoxyphosphorylpentanoate (CAS: 117917-78-9) is the industry-standard Horner-Wadsworth-Emmons (HWE) reagent used to install the α -side chain[1].

While this phosphonate reagent offers excellent reliability, modern synthetic campaigns often require alternative olefination methods to invert stereoselectivity (from E to Z), avoid harsh basic conditions, or circumvent the specific patent landscapes of HWE methodologies. This guide objectively evaluates the performance, mechanistic causality, and experimental protocols of the primary alternatives to Methyl 5-dimethoxyphosphorylpentanoate.

Mechanistic Evaluation of Olefination Alternatives

The selection of an olefination reagent dictates not only the geometric outcome of the alkene but also the downstream purification strategy.

OlefinationDecision Target Target Alkene Geometry E_Alkene E-Alkene (Trans) Target->E_Alkene Z_Alkene Z-Alkene (Cis) Target->Z_Alkene HWE Horner-Wadsworth-Emmons (Phosphonate Reagent) E_Alkene->HWE Standard Base (NaH, DBU) JK Julia-Kocienski (Heteroaryl Sulfone) E_Alkene->JK Mild Base / Bulky (KHMDS) Wittig Classical Wittig (Unstabilized Ylide) Z_Alkene->Wittig Kinetic Control

Decision matrix for selecting olefination methodologies based on target alkene geometry.

Alternative 1: The Classical Wittig Reaction

Reagent: (4-(methoxycarbonyl)butyl)triphenylphosphonium bromide Causality & Application: Unlike the HWE reaction, which utilizes a phosphonate carbanion under thermodynamic control to yield E-alkenes, the classical Wittig reaction employs an unstabilized phosphonium ylide. The reaction proceeds under kinetic control, favoring the formation of the erythro-oxaphosphetane intermediate, which decomposes to yield predominantly Z-alkenes [2]. This is the required methodology when synthesizing natural Prostaglandin F2 α , which possesses a cis-double bond at the α -chain junction[3].

Alternative 2: Julia-Kocienski Olefination

Reagent: Methyl 5-((1-phenyl-1H-tetrazol-5-yl)sulfonyl)pentanoate (PT-Sulfone) Causality & Application: The Julia-Kocienski (JK) olefination is a powerful alternative for highly selective E-alkene synthesis. It replaces the phosphorus center with a heteroaryl sulfone. The critical advantage here is the Smiles Rearrangement [4]. Once the metallated sulfone attacks the aldehyde, an irreversible intramolecular nucleophilic aromatic substitution occurs, expelling sulfur dioxide and an aryloxide salt. This avoids the highly basic conditions required to drive some HWE reactions to completion and operates with exceptional E-selectivity[5].

JK_Mechanism S1 1. Metallation (PT-Sulfone + Base) S2 2. 1,2-Addition (Aldehyde Attack) S1->S2 S3 3. Smiles Rearrangement (S to O Migration) S2->S3 S4 4. Elimination (E-Alkene Formation) S3->S4

Mechanistic sequence of the Julia-Kocienski olefination featuring the Smiles rearrangement.

Quantitative Performance Comparison

The following table summarizes the performance of Methyl 5-dimethoxyphosphorylpentanoate against its primary alternatives, benchmarked against the functionalization of the Corey Aldehyde intermediate in prostaglandin synthesis[2][3].

ParameterHWE (Baseline)Classical WittigJulia-Kocienski
Reagent Class Phosphonate EsterPhosphonium SaltPT/BT-Sulfone
Target Geometry E-Alkene (Trans)Z-Alkene (Cis)E-Alkene (Trans)
Stereoselectivity > 95:5 (E:Z)> 90:10 (Z:E)> 98:2 (E:Z)
Typical Yield 75% – 85%65% – 80%80% – 90%
Byproduct Water-soluble phosphateTriphenylphosphine oxideSO₂, Aryloxide salt
Purification Aqueous extractionDifficult (Chromatography)Aqueous extraction
Atom Economy ModerateLowModerate

Data Note: The Wittig reaction suffers from lower atom efficiency and notoriously difficult purification due to the generation of stoichiometric triphenylphosphine oxide, which often co-elutes with non-polar alkene products[2].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Each workflow includes the mechanistic rationale for the chosen parameters and in-process controls.

ProtocolWorkflow P1 Step 1: Carbanion Generation Base addition at -78°C P2 Step 2: Electrophile Addition Dropwise addition of Aldehyde P1->P2 P3 Step 3: In-Process Control TLC monitoring (Hexanes/EtOAc) P2->P3 P4 Step 4: Quench & Extraction Aq. NH4Cl, Phase Separation P3->P4 P5 Step 5: Purification Silica Gel Chromatography P4->P5

Self-validating experimental workflow for stereoselective alkene synthesis.

Protocol A: Z-Selective Wittig Olefination (The Kinetic Alternative)

Objective: Synthesize the Z-alkene using (4-(methoxycarbonyl)butyl)triphenylphosphonium bromide.

  • Ylide Generation: Suspend the phosphonium salt (1.2 eq) in anhydrous THF (0.2 M) under an argon atmosphere. Cool the suspension to 0 °C.

    • Causality: Anhydrous conditions are critical; trace water will irreversibly hydrolyze the highly basic ylide.

  • Deprotonation: Add Potassium hexamethyldisilazide (KHMDS, 0.5 M in toluene, 1.15 eq) dropwise. Stir for 30 minutes. The solution will turn a deep, characteristic orange/red, indicating the formation of the unstabilized ylide.

  • Electrophile Addition: Cool the reaction mixture to -78 °C. Add the target aldehyde (1.0 eq) dissolved in a minimum volume of THF dropwise over 15 minutes.

    • Causality: Dropping the temperature to -78 °C maximizes kinetic control, trapping the erythro-betaine intermediate to ensure high Z-selectivity.

  • In-Process Control: After 2 hours, quench a 50 µL aliquot in water, extract with EtOAc, and analyze via TLC (UV/Anisaldehyde). The aldehyde starting material spot should be consumed.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: To remove the stubborn triphenylphosphine oxide byproduct, triturate the crude residue in cold hexanes/ether (9:1). Filter the precipitated oxide, concentrate the filtrate, and purify via flash column chromatography.

Protocol B: E-Selective Julia-Kocienski Olefination (The Thermodynamic Alternative)

Objective: Synthesize the E-alkene using Methyl 5-((1-phenyl-1H-tetrazol-5-yl)sulfonyl)pentanoate.

  • Metallation: Dissolve the PT-sulfone (1.2 eq) and the target aldehyde (1.0 eq) in anhydrous DME (1,2-dimethoxyethane) (0.15 M) under argon. Cool to -60 °C.

    • Causality: "Barbier-like" conditions (mixing sulfone and aldehyde prior to base addition) prevent the self-condensation of the sulfone, a common side reaction[5].

  • Base Addition: Add KHMDS (1.3 eq) dropwise.

    • Causality: The use of a large counterion (K⁺) and a polar coordinating solvent (DME) favors an open transition state during the 1,2-addition, which directly translates to superior E-selectivity compared to smaller counterions like Li⁺[5][6].

  • Rearrangement & Elimination: Allow the reaction to slowly warm to room temperature over 4 hours. The Smiles rearrangement and subsequent SO₂ elimination occur spontaneously as the mixture warms.

  • Workup & Validation: Quench with water. Extract with dichloromethane (3x). Dry and concentrate. Analyze the crude mixture via ¹H NMR prior to chromatography; the E-alkene vinylic protons will display a distinct coupling constant ( J≈15−16 Hz), validating the stereochemical outcome.

Conclusion

While Methyl 5-dimethoxyphosphorylpentanoate remains a highly efficient reagent for E-selective homologation via the HWE reaction, its alternatives offer distinct strategic advantages. The Wittig reaction is mandatory when Z-geometry is required for biological efficacy (as in PGF2 α ), despite the penalty of difficult purification. Conversely, the Julia-Kocienski olefination provides a robust, highly E-selective alternative that operates under milder conditions, making it the preferred choice for substrates prone to base-catalyzed degradation or epimerization.

References

  • Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations National Institutes of Health (PMC) URL:[Link]

  • Highly Z-Selective Julia–Kocienski Olefination Using N-Sulfonylimines and Its Mechanistic Insights from DFT Calculations Organic Letters - ACS Publications URL: [Link]

  • Modified Julia Olefination, Julia-Kocienski Olefination Organic Chemistry Portal URL: [Link]

  • The Wittig Reaction | Greener Organic Transformations Royal Society of Chemistry URL:[Link]

  • Wittig Reaction Practice Problems: Mastering the Art of Alkene Synthesis UCC URL: [Link]

Sources

Comparative Guide: Base Selection for the Regioselective Deprotonation of Methyl 5-dimethoxyphosphorylpentanoate

Author: BenchChem Technical Support Team. Date: March 2026

In my tenure optimizing organophosphorus workflows for drug development, I frequently observe researchers struggling with the regioselective deprotonation of bifunctional phosphonates. Methyl 5-dimethoxyphosphorylpentanoate (CAS: 117917-78-9) is a prime example of such a substrate. It is an invaluable precursor for synthesizing 2-(dimethoxyphosphoryl)cyclopentan-1-one—a cyclic β-ketophosphonate used in advanced Horner-Wadsworth-Emmons (HWE) olefinations[1].

However, unlike standard HWE reagents where the phosphonate is stabilized by an adjacent electron-withdrawing group, this molecule presents a significant chemoselectivity challenge due to its two competing acidic sites. This guide objectively compares the performance of different bases for this deprotonation, explaining the causality behind the reaction pathways and providing a field-proven, self-validating protocol.

Mechanistic Causality: The pKa Differential Challenge

Selecting the correct base depends fundamentally on the acidity (pKa) of the target protons[2]. The fundamental principle is to use a base whose conjugate acid has a pKa at least 2–4 units higher than the substrate to ensure complete deprotonation[2].

Methyl 5-dimethoxyphosphorylpentanoate possesses two distinct deprotonation sites:

  • α-Ester Protons (C2): Relatively acidic (pKa ~25) due to resonance stabilization from the carbonyl group.

  • α-Phosphonate Protons (C5): Un-stabilized and weakly acidic (pKa ~30)[3].

If the goal is to achieve an intramolecular Dieckmann-type cyclization to form the cyclopentanone derivative, the base must be strong enough to deprotonate the C5 α-phosphonate position. However, because the C2 α-ester position is thermodynamically more acidic, any base will deprotonate the ester first. Therefore, the successful strategy relies on generating a dianion intermediate using strictly controlled stoichiometric and kinetic conditions.

G Substrate Methyl 5-dimethoxyphosphorylpentanoate (Substrate) EsterEnolate α-Ester Enolate (pKa ~25) Substrate->EsterEnolate KOtBu or NaH (Incomplete Deprotonation) Dianion Dianion Intermediate (α-Ester & α-Phosphonate) Substrate->Dianion LDA (2.2 eq) (-78 °C) Ketone Butyl Ketone (Nucleophilic Attack Byproduct) Substrate->Ketone n-BuLi (Direct Ester Attack) Claisen Intermolecular Claisen Condensation (Side Product) EsterEnolate->Claisen Warming Cyclization 2-(dimethoxyphosphoryl)cyclopentanone (Target Product) Dianion->Cyclization Warming to 0 °C (Intramolecular Attack)

Reaction pathways for the deprotonation of methyl 5-dimethoxyphosphorylpentanoate.

Comparative Data: Base Performance

The table below summarizes the quantitative performance and primary reaction pathways of four common bases when applied to this substrate.

BaseEquivalentspKa of Conjugate AcidPrimary Reaction PathwayTarget Product Yield
LDA 2.2~36Dianion formation Intramolecular cyclization78 - 85%
n-BuLi 2.2> 50Nucleophilic acyl substitution at the ester< 25%
NaH 2.2~35Incomplete deprotonation Intermolecular ClaisenTrace
KOtBu 1.1 - 2.2~17Mono-deprotonation (Ester) Intermolecular Claisen0%
Detailed Base Analysis
  • LDA (Lithium diisopropylamide) - The Dianion Strategy (Optimal): LDA is a strong, sterically hindered, non-nucleophilic base[2]. By using 2.2 equivalents at -78 °C, the first equivalent rapidly deprotonates the α-ester position, and the second equivalent forces the deprotonation of the α-phosphonate position. Despite the electrostatic repulsion of the resulting dianion, the highly nucleophilic phosphonate carbanion attacks the ester intramolecularly upon controlled warming, expelling methoxide to yield the target cyclic β-ketophosphonate.

  • n-BuLi (n-Butyllithium) - The Nucleophilic Pitfall: While n-BuLi is more than basic enough (pKa > 50) to deprotonate both sites, it is highly nucleophilic. Instead of acting purely as a base, the butyl anion directly attacks the ester carbonyl via nucleophilic acyl substitution, leading to the formation of unwanted butyl ketones and destroying the substrate.

  • NaH & KOtBu - Thermodynamic Limitations: KOtBu (pKa ~17) is insufficiently basic to deprotonate the α-phosphonate position. It merely establishes an equilibrium with the ester enolate, which subsequently undergoes intermolecular Claisen condensation to form polymeric/dimeric waste. NaH (pKa ~35) is theoretically strong enough, but its heterogeneous nature makes the kinetic deprotonation of the un-stabilized phosphonate too slow, allowing intermolecular side reactions to dominate.

Experimental Protocol: LDA-Mediated Intramolecular Cyclization

To ensure reproducibility, the following protocol is designed as a self-validating system. Temperature control is critical: the dianion must be formed at strictly cryogenic temperatures to prevent premature intermolecular reactions, and warmed slowly to overcome the activation energy required for intramolecular cyclization.

Workflow Step1 1. Preparation Dry THF, -78 °C Step2 2. Base Addition 2.2 eq LDA (Dropwise) Step1->Step2 Step3 3. Cyclization Warm to 0 °C (2h) Step2->Step3 Step4 4. Quenching Sat. NH4Cl at 0 °C Step3->Step4 Step5 5. Isolation EtOAc Extraction Step4->Step5

Optimized experimental workflow for LDA-mediated intramolecular cyclization.

Step-by-Step Methodology

Reagents:

  • Methyl 5-dimethoxyphosphorylpentanoate: 1.0 eq (10 mmol, 2.24 g)

  • Diisopropylamine (DIPA): 2.3 eq (23 mmol, 3.2 mL)

  • n-BuLi (2.5 M in hexanes): 2.2 eq (22 mmol, 8.8 mL)

  • Anhydrous THF: 50 mL

Procedure:

  • In-situ LDA Preparation: In an oven-dried Schlenk flask purged with argon, add anhydrous THF (30 mL) and DIPA. Cool the mixture to -78 °C using a dry ice/acetone bath. Add n-BuLi dropwise. Stir for 30 minutes at 0 °C to ensure complete LDA formation, then re-cool strictly to -78 °C.

  • Substrate Addition: Dissolve methyl 5-dimethoxyphosphorylpentanoate in 20 mL of anhydrous THF. Add this solution dropwise to the LDA solution at -78 °C over 20 minutes using a syringe pump. Causality Note: Rapid addition causes localized heating, which triggers intermolecular Claisen condensation before the dianion can fully form.

  • Dianion Formation & Cyclization: Stir the reaction mixture at -78 °C for 1 hour to ensure complete dianion formation. Gradually remove the dry ice bath and allow the reaction to warm to 0 °C over a period of 2 hours.

  • Quenching (Self-Validation Step): Quench the reaction at 0 °C by the rapid addition of saturated aqueous NH₄Cl (20 mL). Validation Check: Verify that the aqueous phase pH is ~7. Highly basic quenching conditions will cause retro-Dieckmann cleavage or hydrolysis of the newly formed β-ketophosphonate.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (DCM:MeOH gradient) to yield 2-(dimethoxyphosphoryl)cyclopentan-1-one as a pale yellow oil.

References

  • Organic Chemistry Portal. Wittig-Horner Reaction / Horner-Wadsworth-Emmons Reaction. Available at: [Link]

  • ResearchGate. Comparisons of pKa and Log P values of some carboxylic and phosphonic acids: Synthesis and measurement. Available at: [Link]

Sources

Confirming the stereochemistry of products from Methyl 5-dimethoxyphosphorylpentanoate reactions

Author: BenchChem Technical Support Team. Date: March 2026

Title : Stereochemical Confirmation and Performance Comparison of Methyl 5-Dimethoxyphosphorylpentanoate in Olefination Reactions

Introduction

In the synthesis of complex active pharmaceutical ingredients (APIs) and natural products, the precise installation of carbon-carbon double bonds with strict geometric control is paramount. Methyl 5-dimethoxyphosphorylpentanoate is a highly versatile bifunctional reagent used to append a 5-carbon methyl ester chain via olefination. Unlike classic Horner-Wadsworth-Emmons (HWE) reagents that feature an electron-withdrawing group (EWG) directly alpha to the phosphonate, this reagent is an unactivated alkyl phosphonate (reacting via a Horner-Wittig-type pathway).

This guide objectively compares the performance of Methyl 5-dimethoxyphosphorylpentanoate against alternative olefination reagents, details a field-proven experimental protocol, and outlines the analytical frameworks required to rigorously confirm the E/Z stereochemistry of the resulting products.

Mechanistic Principles & Stereoselectivity

The stereochemical outcome of phosphonate-mediated olefinations depends on the reversibility of the initial carbanion addition to the aldehyde and the relative rates of oxaphosphetane elimination . Because Methyl 5-dimethoxyphosphorylpentanoate lacks an alpha-EWG, the intermediate adducts are less prone to equilibration than those in standard HWE reactions. However, the relatively small steric footprint of the dimethoxyphosphoryl group still allows sufficient thermodynamic control to favor the anti-oxaphosphetane, yielding predominantly the (E)-alkene .

Mechanistic_Workflow Step1 Methyl 5-dimethoxyphosphorylpentanoate + Base Step2 Phosphonate Carbanion Generation Step1->Step2 n-BuLi, THF, -78°C Step3 Aldehyde Addition Step2->Step3 R-CHO Anti anti-Oxaphosphetane Intermediate Step3->Anti Thermodynamic Equilibration Syn syn-Oxaphosphetane Intermediate Step3->Syn Kinetic Addition E_Prod (E)-Alkene + Dimethyl Phosphate Anti->E_Prod syn-Elimination Z_Prod (Z)-Alkene + Dimethyl Phosphate Syn->Z_Prod syn-Elimination

Caption: Mechanistic pathway of phosphonate olefination highlighting E/Z divergence.

Comparative Performance Analysis

When designing a synthetic route to append a pentanoate chain, chemists must choose between phosphonates and phosphonium salts. The table below compares Methyl 5-dimethoxyphosphorylpentanoate with its direct structural alternatives .

Reagent TypeSpecific ReagentReaction ClassTypical E:Z RatioRequired BaseByproduct Removal
Standard Phosphonate Methyl 5-dimethoxyphosphorylpentanoateHorner-Wittig~75:25 to 85:15n-BuLi or LDAExcellent (Water-soluble dimethyl phosphate, simple aqueous wash)
Standard Phosphonium Salt (4-Methoxycarbonylbutyl)triphenylphosphonium bromideClassic Wittig~15:85NaHMDS / KHMDSPoor (Triphenylphosphine oxide requires tedious chromatography)
Fluorinated Phosphonate Methyl 5-[bis(2,2,2-trifluoroethoxy)phosphoryl]pentanoateStill-Gennari Modification~5:95KHMDS, 18-crown-6Good (Aqueous wash, but reagent is highly expensive)

Causality Insight: The classic Wittig reagent strongly favors the Z-alkene due to irreversible, kinetically controlled syn-addition. Conversely, Methyl 5-dimethoxyphosphorylpentanoate offers a practical route to the E-alkene while completely bypassing the notorious triphenylphosphine oxide purification bottleneck .

Experimental Protocol: Olefination Workflow

Because the alpha-protons of Methyl 5-dimethoxyphosphorylpentanoate are unactivated, standard mild bases (like NaH or DBU) are insufficient. A strong lithium base is required to drive complete deprotonation.

Step 1: Carbanion Generation

  • Flame-dry a 2-neck round-bottom flask under a continuous argon atmosphere.

  • Dissolve Methyl 5-dimethoxyphosphorylpentanoate (1.0 equiv) in anhydrous THF to achieve a 0.2 M concentration.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise over 10 minutes. The solution will typically turn pale yellow, indicating carbanion formation. Stir for 30 minutes at -78 °C.

Step 2: Coupling & Equilibration 5. Dissolve the target aldehyde (0.95 equiv) in a minimal volume of anhydrous THF and add it dropwise to the carbanion solution. 6. Maintain the reaction at -78 °C for 1 hour, then slowly remove the cooling bath, allowing the mixture to warm to room temperature over 2–4 hours. Causality Note: Warming is critical to provide the activation energy required for the formation and subsequent elimination of the oxaphosphetane intermediate.

Step 3: Workup and Isolation 7. Quench the reaction by adding saturated aqueous NH₄Cl. 8. Extract the aqueous layer three times with ethyl acetate (EtOAc). 9. Wash the combined organic layers with deionized water. Self-Validating Step: The dimethyl phosphate byproduct is highly water-soluble and will partition entirely into the aqueous phase during this wash, leaving a clean crude organic profile. 10. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude E/Z mixture via silica gel chromatography to isolate the pure isomers.

Analytical Workflows for Stereochemical Confirmation

To objectively validate the performance of the reaction, the stereochemistry of the isolated products must be rigorously confirmed using orthogonal analytical techniques.

1. 1H NMR Spectroscopy (Primary Method) The most definitive and accessible method for distinguishing E and Z alkenes is the analysis of vicinal proton-proton coupling constants ( 3JHH​ ) in the 1H NMR spectrum.

  • (E)-Alkenes : The trans-vinylic protons exhibit a large coupling constant, typically 15–18 Hz .

  • (Z)-Alkenes : The cis-vinylic protons exhibit a significantly smaller coupling constant, typically 8–12 Hz .

2. 2D NOESY/ROESY NMR If the alkene is trisubstituted (e.g., if a ketone was used instead of an aldehyde) or if signal overlap obscures the 3JHH​ couplings, 2D Nuclear Overhauser Effect (NOE) spectroscopy is required. A strong NOE cross-peak between the vinylic proton and the allylic protons of the opposite substituent confirms spatial proximity, definitively assigning the Z-configuration.

3. Chromatographic Separation (HPLC/GC) Diastereomers (E and Z isomers) possess different physical properties. The Z-isomer is typically less thermodynamically stable, resulting in a slightly higher dipole moment. On standard reverse-phase HPLC (C18 column), the E-isomer generally elutes later than the Z-isomer due to its more linear, hydrophobic profile.

NMR_Confirmation Mix Purified Alkene Product NMR 1H NMR Analysis Mix->NMR J_E 3J_HH = 15–18 Hz NMR->J_E Extract Coupling Constants J_Z 3J_HH = 8–12 Hz NMR->J_Z NOE_E No NOE between vinylic protons NMR->NOE_E 2D NOESY/ROESY NOE_Z Strong NOE between vinylic protons NMR->NOE_Z Result_E Confirmed (E)-Isomer J_E->Result_E Result_Z Confirmed (Z)-Isomer J_Z->Result_Z NOE_E->Result_E NOE_Z->Result_Z

Caption: Decision tree for stereochemical confirmation of alkenes using NMR spectroscopy.

Conclusion

Methyl 5-dimethoxyphosphorylpentanoate provides a highly efficient, scalable route for appending a 5-carbon ester chain with moderate-to-high E-selectivity. By leveraging strong lithium bases to activate the unactivated phosphonate and utilizing 1H NMR coupling constants for rigorous stereochemical validation, researchers can integrate this reagent into complex synthetic pipelines with high confidence and minimal downstream purification friction.

References

  • "Horner–Wadsworth–Emmons reaction." Wikipedia, The Free Encyclopedia. URL: [Link]

  • Sano, S. "Development of highly stereoselective reactions utilizing heteroatoms--new approach to the stereoselective Horner-Wadsworth-Emmons reaction." Yakugaku Zasshi (2000). URL: [Link]

Bridging the Gap: Cross-Validation of Computational Binding Predictions with Experimental Affinity Assays

Author: BenchChem Technical Support Team. Date: March 2026

In the modern landscape of structure-based drug discovery, the transition from hit-to-lead and lead optimization relies heavily on accurately predicting how small chemical modifications affect binding affinity. Historically, computational chemistry relied on high-throughput molecular docking to prioritize compounds. However, as drug targets become more complex, the limitations of simplified scoring functions have become glaringly apparent.

To reduce synthesis attrition rates and accelerate discovery timelines, the industry has shifted toward rigorous thermodynamic models, most notably Free Energy Perturbation (FEP+) . However, computational predictions are only as reliable as their experimental cross-validation. This guide provides an objective comparison of FEP+ against traditional methods (Molecular Docking and MM/GBSA) and outlines the self-validating biophysical protocols—specifically Surface Plasmon Resonance (SPR)—required to establish ground-truth binding affinities.

The Mechanistic Divide: Why Traditional Methods Fail

To understand the necessity of advanced FEP+ workflows, we must first examine the causality behind the failure of traditional computational methods in late-stage optimization.

  • Molecular Docking: Docking engines utilize empirical or knowledge-based scoring functions to evaluate a single, often rigid, protein-ligand pose. Because they lack explicit solvent molecules and ignore conformational entropy, docking scores rarely correlate with experimental KD​ values during lead optimization [2].

  • MM/GBSA (Molecular Mechanics/Generalized Born Surface Area): MM/GBSA improves upon docking by evaluating the end-point energies of a molecular dynamics (MD) trajectory. However, it relies on an implicit continuum solvent model. It fundamentally struggles to account for the thermodynamic penalties of displacing highly structured water networks within the binding pocket.

  • FEP+ (Free Energy Perturbation): FEP+ calculates the relative binding free energy ( ΔΔG ) between two congeneric ligands by slowly mutating one ligand into another across intermediate computational states ( λ windows). By utilizing explicit solvent modeling and full ensemble MD sampling, FEP+ captures the precise enthalpy-entropy compensations that dictate true binding affinity [1].

G cluster_solv Solvated State cluster_comp Bound Complex State L_A_solv Ligand A (Solvated) L_B_solv Ligand B (Solvated) L_A_solv->L_B_solv ΔG_solv (Alchemical) C_A_comp Complex A L_A_solv->C_A_comp ΔG_bind,A (Physical) C_B_comp Complex B L_B_solv->C_B_comp ΔG_bind,B (Physical) C_A_comp->C_B_comp ΔG_complex (Alchemical)

Thermodynamic cycle for Relative Binding Free Energy (RBFE) calculations.

Comparative Performance Data

To objectively compare these methodologies, we look at cross-validation data derived from congeneric series optimizations (e.g., KLK6 inhibitors) [2]. The predictive reliability is benchmarked against experimental ΔΔG values derived from SPR steady-state affinity ( KD​ ).

Computational MethodUnderlying PhysicsConformational SamplingSolvent ModelAvg. RMSE vs. SPR (kcal/mol)Predictive Reliability ( R2 )
Molecular Docking Empirical ScoringRigid / Semi-flexibleImplicit> 2.0 ≤0.40
MM/GBSA End-point EnergySingle Trajectory MDImplicit1.5 - 2.0 0.40−0.50
FEP+ Hamiltonian PerturbationExplicit MD EnsembleExplicit< 1.0 (often ~0.68) ≥0.75

Data synthesis demonstrating that only FEP+ achieves the "chemical accuracy" (< 1.0 kcal/mol) required to confidently prioritize compounds for synthesis [1][2].

Self-Validating Experimental Protocols

A computational prediction is merely a hypothesis until validated. Surface Plasmon Resonance (SPR) is the gold standard for this cross-validation because it provides label-free, real-time kinetic data ( kon​ , koff​ ) and steady-state affinity ( KD​ ).

To ensure trustworthiness, both the computational and experimental workflows must be self-validating systems —meaning they contain internal checks that automatically flag false positives, baseline drift, or unconverged data.

Protocol A: Self-Validating FEP+ Computational Workflow
  • Pose Generation & Alignment: Dock the congeneric series into a high-resolution X-ray or Cryo-EM structure. Ensure all ligands share a common maximum substructure.

  • Perturbation Map Construction: Connect the ligands via edges representing alchemical transformations.

    • Self-Validation Check: Design the map with closed thermodynamic cycles (e.g., Ligand A B C A).

  • Explicit MD Simulation: Run Replica Exchange with Solute Tempering (REST2) across 16-24 λ windows to ensure smooth energy transitions [1].

  • Cycle Closure Analysis:

    • Self-Validation Check: Calculate the cycle closure hysteresis. If the sum of ΔΔG around a closed loop deviates from zero by > 1.0 kcal/mol, the sampling is mathematically unconverged. The simulation must be extended or the map redrawn before trusting the predictions.

Protocol B: Self-Validating SPR Experimental Workflow
  • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling.

    • Self-Validation Check: Monitor the baseline stability for 30 minutes post-ethanolamine capping. A drifting baseline indicates ligand leaching or protein unfolding, invalidating future kinetic measurements.

  • DMSO Solvent Calibration: Prepare a 5-point DMSO standard curve (e.g., 4.5% to 5.5% DMSO in running buffer).

    • Self-Validation Check: Bulk refractive index shifts caused by slight DMSO mismatches between the compound stock and running buffer will artificially inflate response units (RU). The calibration curve mathematically subtracts this artifact.

  • Kinetic Injection Cycle: Inject the congeneric series using Single-Cycle or Multi-Cycle kinetics.

    • Self-Validation Check (Double Referencing): Subtract the response of a blank flow cell (reference channel) AND a buffer-only injection to isolate the true binding signal.

    • Self-Validation Check (Viability): Inject a known high-affinity binder (positive control) at the beginning and end of the assay. If the final Rmax​ drops by >10%, the protein surface has degraded, and the run must be discarded.

  • Data Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model to extract KD​ . Convert to experimental free energy using ΔGexp​=RTlnKD​ .

The Integrated Discovery Workflow

When FEP+ and SPR are coupled, they create a powerful, iterative feedback loop. FEP+ prioritizes only the most thermodynamically favorable compounds for synthesis, while SPR provides the high-fidelity kinetic data required to refine the computational force fields for subsequent rounds of design.

Workflow Start Target Structure (X-ray/Cryo-EM) FEP FEP+ Computational Profiling Start->FEP Prioritize Compound Prioritization FEP->Prioritize Synthesis Chemical Synthesis Prioritize->Synthesis SPR SPR Experimental Validation Synthesis->SPR Analysis Data Analysis & Correlation SPR->Analysis Analysis->FEP Cycle Closure / Feedback

Iterative workflow integrating FEP+ predictions with SPR experimental validation.

Conclusion

While Molecular Docking and MM/GBSA remain useful for early-stage virtual screening, they lack the thermodynamic rigor required for lead optimization. FEP+ has emerged as the premier computational tool for predicting relative binding affinities. However, its true value is only unlocked when strictly cross-validated against robust, self-validating biophysical assays like SPR. By integrating these two pillars, drug discovery teams can drastically reduce synthesis cycles and accelerate the path to clinical candidates.

References
  • Cournia, Z., Allen, B., & Sherman, W. (2017). Relative Binding Free Energy Calculations in Drug Discovery: Recent Advances and Practical Considerations. Journal of Chemical Information and Modeling, 57(12), 2911-2937. URL:[Link]

  • Silva, W. J. L., & Freitas, R. F. (2023). Assessing the performance of docking, FEP, and MM/GBSA methods on a series of KLK6 inhibitors. Journal of Computer-Aided Molecular Design, 37(9), 407-418. URL:[Link]

Literature comparison of Methyl 5-dimethoxyphosphorylpentanoate synthesis routes

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 5-dimethoxyphosphorylpentanoate is a crucial intermediate in the synthesis of a variety of biologically active molecules and functionalized materials. Its phosphonate moiety provides a versatile handle for further chemical transformations, most notably the Horner-Wadsworth-Emmons reaction. This guide provides a comprehensive overview and comparison of the primary synthetic routes to this valuable compound, offering insights into the underlying chemical principles, and practical considerations for researchers in organic synthesis and drug development.

Introduction: The Significance of Methyl 5-dimethoxyphosphorylpentanoate

The utility of Methyl 5-dimethoxyphosphorylpentanoate stems from its bifunctional nature. The terminal phosphonate ester is a key reactant in the Horner-Wadsworth-Emmons olefination, a widely used method for the stereoselective synthesis of alkenes. The methyl ester functionality, on the other hand, can be readily hydrolyzed or converted to other functional groups. This combination makes it a valuable building block for the synthesis of complex molecules, including natural products and pharmaceutical agents.

This guide will focus on the most prevalent and practical synthetic approaches to Methyl 5-dimethoxyphosphorylpentanoate, primarily revolving around the well-established Michaelis-Arbuzov reaction. We will delve into the classical approach and more contemporary modifications, providing a critical analysis of their respective advantages and limitations.

The Michaelis-Arbuzov Reaction: A Cornerstone of Phosphonate Synthesis

The Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, is the most fundamental and widely employed method for the formation of carbon-phosphorus bonds.[1][2][3] The reaction involves the treatment of a trialkyl phosphite with an alkyl halide to yield a dialkyl phosphonate.[2][4]

The Classical Michaelis-Arbuzov Approach

The traditional synthesis of Methyl 5-dimethoxyphosphorylpentanoate via the Michaelis-Arbuzov reaction utilizes methyl 5-halopentanoate (typically the bromide or iodide) and trimethyl phosphite.

Reaction Scheme:

The reaction is typically performed by heating a neat mixture of the reactants, often at temperatures ranging from 120°C to 160°C.[4]

2.1.1. Mechanism of the Michaelis-Arbuzov Reaction

The reaction proceeds through a two-step mechanism involving a bimolecular nucleophilic substitution (SN2) pathway.[2][5][6]

  • Nucleophilic Attack: The lone pair of electrons on the trivalent phosphorus atom of the trimethyl phosphite attacks the electrophilic carbon of the methyl 5-halopentanoate, displacing the halide ion to form a quasi-phosphonium salt intermediate.[2][7]

  • Dealkylation: The displaced halide ion then acts as a nucleophile, attacking one of the methyl groups of the phosphonium salt. This results in the formation of the final phosphonate product and a methyl halide byproduct.[2][6]

Michaelis_Arbuzov_Mechanism

2.1.2. Experimental Considerations and Limitations
  • Reactivity of the Alkyl Halide: The success of the Michaelis-Arbuzov reaction is highly dependent on the nature of the alkyl halide. The reactivity follows the order: I > Br > Cl.[4] For the synthesis of Methyl 5-dimethoxyphosphorylpentanoate, methyl 5-bromopentanoate or methyl 5-iodopentanoate are the preferred starting materials. Primary alkyl halides, like the one used here, generally provide good yields.[4]

  • Reaction Conditions: The classical method often requires high temperatures, which can lead to side reactions and decomposition of starting materials or products, especially for sensitive substrates.

  • Purification: The crude product is typically purified by vacuum distillation.

Modified and Catalyzed Michaelis-Arbuzov Reactions

To overcome the limitations of the classical approach, several modifications have been developed, including the use of catalysts and alternative reaction conditions.[1]

2.2.1. Lewis Acid Catalysis

The use of Lewis acids, such as zinc bromide (ZnBr₂), can significantly accelerate the Michaelis-Arbuzov reaction, often allowing it to proceed at room temperature.[4][8] This milder approach can lead to higher yields and cleaner reactions.

Reaction Scheme:

The Lewis acid is thought to activate the alkyl halide towards nucleophilic attack by the phosphite.

2.2.2. Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[7] In the context of the Michaelis-Arbuzov reaction, microwave heating can dramatically reduce reaction times from hours to minutes, often with improved yields.[7]

Alternative Synthetic Strategies

While the Michaelis-Arbuzov reaction is the dominant method, other strategies can be employed for the synthesis of phosphonates.

Synthesis from Methylphosphonyl Dichloride

An alternative route involves the reaction of methylphosphonyl dichloride with the corresponding alcohol. This method is particularly useful for synthesizing phosphonates with different ester groups. For the target molecule, this would involve a two-step process: first, the synthesis of 5-hydroxypentanoate, followed by reaction with methylphosphonyl dichloride.

Reaction Scheme:

However, this route is less direct for the synthesis of Methyl 5-dimethoxyphosphorylpentanoate itself and may present challenges in selectively reacting with the hydroxyl group in the presence of the ester. A more relevant application of this chemistry is in the synthesis of dialkyl methylphosphonates from methylphosphonic acid via the dichloride intermediate.[9]

Comparative Analysis of Synthesis Routes

The choice of synthetic route depends on several factors, including the availability of starting materials, desired scale, and equipment.

Route Starting Materials Key Transformation Advantages Disadvantages
Classical Michaelis-Arbuzov Methyl 5-halopentanoate, Trimethyl phosphiteThermal reactionWell-established, reliable for primary halides.High temperatures, potential for side reactions.
Lewis Acid-Catalyzed Michaelis-Arbuzov Methyl 5-halopentanoate, Trimethyl phosphite, Lewis Acid (e.g., ZnBr₂)Catalytic reactionMilder reaction conditions (room temperature), often higher yields.Requires a catalyst, which may need to be removed.
Microwave-Assisted Michaelis-Arbuzov Methyl 5-halopentanoate, Trimethyl phosphiteMicrowave irradiationDrastically reduced reaction times, often improved yields.Requires specialized microwave equipment.
From Methylphosphonyl Dichloride 5-Hydroxypentanoate, Methylphosphonyl dichlorideEsterificationVersatile for different ester groups.Indirect route, potential for selectivity issues.

Experimental Protocols

Classical Michaelis-Arbuzov Synthesis of Methyl 5-dimethoxyphosphorylpentanoate

Materials:

  • Methyl 5-bromopentanoate

  • Trimethyl phosphite

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine methyl 5-bromopentanoate (1.0 equivalent) and trimethyl phosphite (1.2 equivalents).

  • Heat the reaction mixture to 120-140°C under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Purify the crude product by vacuum distillation to obtain Methyl 5-dimethoxyphosphorylpentanoate.

Lewis Acid-Catalyzed Michaelis-Arbuzov Synthesis

Materials:

  • Methyl 5-bromopentanoate

  • Trimethyl phosphite

  • Zinc bromide (ZnBr₂)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of methyl 5-bromopentanoate (1.0 equivalent) in dichloromethane, add trimethyl phosphite (1.2 equivalents).

  • Add zinc bromide (0.2 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction with the addition of water.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or vacuum distillation.

Synthesis_Workflow

Conclusion

The synthesis of Methyl 5-dimethoxyphosphorylpentanoate is most efficiently and commonly achieved through the Michaelis-Arbuzov reaction. While the classical thermal method is robust, modern variations utilizing Lewis acid catalysis or microwave irradiation offer significant advantages in terms of milder reaction conditions and reduced reaction times. The choice of a specific protocol will be guided by the available resources and the desired scale of the synthesis. For researchers requiring a versatile and reliable method, the Lewis acid-catalyzed approach presents an excellent balance of efficiency, and operational simplicity.

References

  • BenchChem Technical Support. (2025).
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.). Arbuzov Reaction.
  • Wikipedia. (2023). Michaelis–Arbuzov reaction.
  • J&K Scientific LLC. (2025). Michaelis–Arbuzov reaction.
  • UCLA Chemistry and Biochemistry. (n.d.). Arbuzov Reaction (Michaelis-Arbuzov Reaction).
  • YouTube. (2019).
  • ChemRxiv. (2022). DFT Study of the Arbuzov Reaction Mechanism between Ethyl Halogenides and Trimethoxyphosphine.
  • MDPI. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction.
  • Research Square. (2020).

Sources

A Comparative Guide to the Reaction Kinetics of Methyl 5-dimethoxyphosphorylpentanoate and Alternatives for Olefination

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the creation of carbon-carbon double bonds with high stereocontrol is a foundational challenge. The Horner-Wadsworth-Emmons (HWE) reaction stands as a pillar of reliability for this transformation, particularly for the synthesis of (E)-alkenes. This guide provides an in-depth analysis of the reaction kinetics of Methyl 5-dimethoxyphosphorylpentanoate, a representative stabilized HWE reagent.

While specific, experimentally-derived rate constants for Methyl 5-dimethoxyphosphorylpentanoate are not extensively documented, its kinetic behavior can be confidently inferred from numerous studies on analogous stabilized phosphonate esters. We will dissect the mechanistic nuances that govern its reaction rate and stereochemical outcome. Furthermore, we will objectively compare its kinetic profile with those of principal alternative olefination methodologies: the Wittig reaction, the Julia-Kocienski olefination, and the Peterson olefination. This analysis aims to equip researchers with the mechanistic understanding required to select the optimal synthetic strategy based on kinetic and stereochemical considerations.

The Horner-Wadsworth-Emmons (HWE) Reaction: A Kinetic Profile

The HWE reaction utilizes a phosphonate-stabilized carbanion to convert aldehydes and ketones into alkenes. Methyl 5-dimethoxyphosphorylpentanoate belongs to the class of "stabilized" HWE reagents due to the presence of the ester group, which delocalizes the negative charge of the carbanion intermediate. This stabilization has profound effects on the reaction's kinetics and stereoselectivity.

The reaction is renowned for its high (E)-stereoselectivity, a result of thermodynamic control over the reaction pathway.[1][2] The key steps involve deprotonation of the phosphonate, nucleophilic addition to the carbonyl, and subsequent elimination of a water-soluble phosphate byproduct.

The Rate-Determining Step: A Point of Mechanistic Scrutiny

The identity of the rate-determining step in the HWE reaction has been a subject of detailed investigation and some debate.

  • Nucleophilic Addition: For many years, the initial nucleophilic addition of the phosphonate carbanion to the carbonyl compound was considered the rate-limiting step.[2]

  • Oxaphosphetane Formation: However, computational studies, particularly on model systems like the reaction of lithium enolates of trimethyl phosphonoacetate with acetaldehyde, have provided strong evidence that the subsequent cyclization to form the four-membered oxaphosphetane intermediate is, in fact, the step with the highest energy barrier.[1][3]

This distinction is crucial. If the initial addition is reversible and rapid compared to the elimination, the diastereomeric intermediates (erythro and threo) have the opportunity to equilibrate. The threo intermediate, which leads to the (E)-alkene, is generally more thermodynamically stable due to minimized steric interactions. This equilibration is the cornerstone of the high (E)-selectivity observed in HWE reactions with stabilized reagents.[1] The energy difference favoring the transition state to the trans-olefin can be significant, on the order of 2.16 kcal/mol as calculated for a model system.[1]

HWE_Mechanism cluster_0 HWE Reaction Pathway Reagent Phosphonate (e.g., Methyl 5-dimethoxyphosphorylpentanoate) Carbanion Phosphonate Carbanion (Stabilized Nucleophile) Reagent->Carbanion + Base (Deprotonation) Adducts { threo-Adduct | erythro-Adduct} (Reversible Formation) Carbanion->Adducts:f0 + Aldehyde (Nucleophilic Addition) Aldehyde Aldehyde/Ketone Adducts:f0->Adducts:f1 Oxaphosphetanes { trans-Oxaphosphetane | cis-Oxaphosphetane} Adducts:f0->Oxaphosphetanes:f0 Cyclization (Rate-Determining Step) Adducts:f1->Oxaphosphetanes:f1 Cyclization Products {(E)-Alkene | (Z)-Alkene} Oxaphosphetanes:f0->Products Elimination Oxaphosphetanes:f1->Products Byproduct Phosphate Byproduct (Water-Soluble) Oxaphosphetanes:f0->Byproduct Wittig_Comparison cluster_0 Wittig Reaction: Stabilized vs. Non-Stabilized Ylides cluster_1 Non-Stabilized (Kinetic Control) cluster_2 Stabilized (Thermodynamic Control) Ylide Phosphonium Ylide NS_Add Fast, Irreversible Addition Ylide->NS_Add S_Add Slow, Reversible Addition (Rate-Determining Step) Ylide->S_Add Aldehyde Aldehyde Aldehyde->NS_Add Aldehyde->S_Add NS_Inter cis-Oxaphosphetane (Kinetic Product) NS_Add->NS_Inter NS_Prod (Z)-Alkene NS_Inter->NS_Prod Rate-Determining Decomposition S_Inter trans-Oxaphosphetane (Thermo. Product) S_Add->S_Inter Equilibration S_Prod (E)-Alkene S_Inter->S_Prod Fast Decomposition

Caption: Kinetic and thermodynamic pathways in the Wittig reaction.

The Julia-Kocienski Olefination

This reaction proceeds via a completely different mechanistic manifold involving sulfone intermediates. [4]The key steps are the addition of a metalated heteroaryl sulfone to a carbonyl, followed by a Smiles rearrangement and spontaneous elimination of sulfur dioxide and a heteroaryl oxide. [4]The high (E)-selectivity is a result of a kinetically controlled, diastereoselective addition of the sulfone to the aldehyde, which leads to an anti-β-alkoxysulfone that stereospecifically decomposes to the (E)-alkene. [5]Unlike the HWE and Wittig reactions, the stereochemical outcome is determined early in the reaction pathway and does not rely on the equilibration of intermediates.

The Peterson Olefination

The Peterson olefination offers unique kinetic and stereochemical control through the formation of a β-hydroxysilane intermediate, which can often be isolated. [6][7]The elimination step is not spontaneous (unless the α-carbon has electron-withdrawing groups). [8]This allows for a divergent synthesis of either the (E)- or (Z)-alkene from the same intermediate mixture:

  • Acid-promoted elimination proceeds via an anti-elimination pathway. [9]* Base-promoted elimination proceeds via a syn-elimination pathway. [9] By separating the diastereomeric β-hydroxysilanes before elimination, one can achieve very high stereopurity of the desired alkene. The kinetics are thus decoupled into two distinct stages: the nucleophilic addition and the controlled elimination.

Experimental Protocol: HWE Reaction and Kinetic Monitoring

This protocol provides a framework for a typical HWE reaction using Methyl 5-dimethoxyphosphorylpentanoate and a model aldehyde. It includes provisions for kinetic analysis.

Materials:

  • Methyl 5-dimethoxyphosphorylpentanoate

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Aldehyde (e.g., benzaldehyde)

  • Internal standard for analysis (e.g., dodecane)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and thermometer is charged with NaH (1.1 equivalents). The NaH is washed with anhydrous hexanes to remove mineral oil, and the hexanes are carefully removed via cannula. Anhydrous THF is added.

  • Carbanion Formation: The THF suspension is cooled to 0 °C. A solution of Methyl 5-dimethoxyphosphorylpentanoate (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1 hour, or until hydrogen evolution ceases. This clear solution contains the phosphonate carbanion.

  • Reaction Initiation and Monitoring: The reaction mixture is cooled to a desired, constant temperature (e.g., 25 °C). A known amount of an internal standard is added. The aldehyde (1.0 equivalent) is added rapidly. This is considered t=0 for kinetic measurements.

  • Kinetic Analysis: At specified time intervals (e.g., t = 2, 5, 10, 20, 40, 60 minutes), an aliquot (~0.2 mL) is withdrawn from the reaction mixture via syringe and immediately quenched in a vial containing saturated aqueous NH₄Cl. The quenched sample is extracted with a small volume of diethyl ether or ethyl acetate. The organic layer is dried over Na₂SO₄ and prepared for analysis (GC-MS or ¹H NMR). The disappearance of the aldehyde and the appearance of the alkene product are quantified relative to the internal standard.

  • Work-up (at reaction completion): The reaction is quenched by the slow addition of saturated aqueous NH₄Cl. The mixture is partitioned between water and ethyl acetate. The aqueous layer is extracted twice more with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure (E)-alkene.

Conclusion

The reaction kinetics of Methyl 5-dimethoxyphosphorylpentanoate are best understood through the lens of the Horner-Wadsworth-Emmons reaction with stabilized phosphonates. Its kinetic profile is defined by a thermodynamically controlled pathway that reliably yields (E)-alkenes. The rate-determining step is likely the formation of the oxaphosphetane intermediate, a step that occurs after a reversible nucleophilic addition, allowing for the crucial equilibration that dictates the high stereoselectivity.

When compared to its alternatives, the HWE reaction offers a distinct kinetic profile. It avoids the dichotomy of kinetic versus thermodynamic control seen in the Wittig reaction with different ylide classes. Its stereochemical outcome is more robustly programmed for (E)-selectivity than the Julia-Kocienski reaction, which relies on a kinetically controlled addition. Finally, it provides a more direct route to the alkene than the Peterson olefination, which requires a separate, controlled elimination step to achieve stereoselectivity. For researchers requiring reliable and high-yield synthesis of (E)-alkenes, particularly from sterically demanding substrates, the kinetic properties of the HWE reaction make reagents like Methyl 5-dimethoxyphosphorylpentanoate an authoritative and trustworthy choice.

References

  • Ando, K. A Mechanistic Study of the Horner−Wadsworth−Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. The Journal of Organic Chemistry1999 , 64 (18), 6815–6821. [Link] [1][3]2. Horner–Wadsworth–Emmons reaction - Wikipedia. [Link] [2]3. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde - PubMed. [Link] [3]4. Larsen, R. O.; Sæbø, S. A Quantum Chemical Exploration of the Horner−Wadsworth−Emmons Reaction. The Journal of Organic Chemistry2000 , 65 (19), 5927–5934. [Link]

  • Recent Progress in the Horner-Wadsworth-Emmons Reaction - ResearchGate. [Link]

  • (PDF) Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations - ResearchGate. [Link]

  • Julia Olefination Julia-Lythgoe Olefination - Organic Chemistry Portal. [Link]

  • Julia Olefination Reaction Overview | PDF | Chemical Substances | Organic Chemistry. [Link]

  • Peterson Olefination - Organic Chemistry Portal. [Link] [7]13. Peterson olefination - Wikipedia. [Link] [6]14. The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation - ResearchGate. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl 5-dimethoxyphosphorylpentanoate

Author: BenchChem Technical Support Team. Date: March 2026

Title: Essential Safety and Operational Guide: Handling Methyl 5-(dimethoxyphosphoryl)pentanoate

Introduction As drug development and synthetic chemistry advance, the safe handling of specialized reagents like Methyl 5-(dimethoxyphosphoryl)pentanoate (CAS: 195871-91-1) is paramount. Widely utilized as a phosphonate building block in Horner-Wadsworth-Emmons (HWE) olefinations, this organophosphorus ester presents specific occupational hazards that require rigorous operational controls[1].

This guide provides a self-validating, step-by-step protocol for researchers, synthesizing chemical causality with field-proven safety methodologies to ensure absolute laboratory integrity.

Chemical Hazard Profile & Causality Assessment

To design an effective safety protocol, we must first understand the mechanistic causality behind the chemical's hazards. Methyl 5-(dimethoxyphosphoryl)pentanoate is classified under the Globally Harmonized System (GHS) with the signal word Danger [1].

  • Serious Eye Damage (H318): The electrophilic nature of the phosphoryl group can cause rapid, irreversible protein denaturation in corneal tissue upon contact[1].

  • Skin Irritation & Systemic Risk (H315): As an organophosphorus ester, it possesses lipophilic properties that facilitate dermal penetration. While not a potent cholinesterase inhibitor like some organophosphates, prolonged exposure can cause severe localized dermatitis and poses a risk of systemic absorption[2].

  • Respiratory Irritation (H335): The compound's vapor pressure at room temperature is sufficient to generate irritating aerosols, particularly during vigorous stirring or transfer[1].

  • Aquatic Toxicity (H411): The ester linkages hydrolyze slowly in environmental pH, leading to long-lasting toxicity in aquatic ecosystems, strictly prohibiting sink disposal[1].

Personal Protective Equipment (PPE) Matrix

Based on the hazard profile, standard laboratory PPE is insufficient. The following matrix outlines the mandatory equipment required to establish a zero-exposure baseline[2].

Hazard TargetRequired PPEMaterial Specification & Causality
Ocular/Face Chemical Safety Goggles + Face ShieldPolycarbonate: Prevents splash droplets from reaching the mucosa. Standard safety glasses are strictly prohibited due to H318[1].
Dermal (Hands) Dual-Layer GlovesInner: Nitrile (0.11 mm) for dexterity. Outer: Butyl rubber or Viton for organophosphorus chemical resistance. Nitrile alone degrades rapidly upon prolonged contact with esters[2].
Dermal (Body) Lab Coat + ApronFlame-resistant (FR) cotton lab coat paired with a chemical-resistant Polyethylene apron during high-volume transfers[3].
Respiratory Fume Hood (Primary)Operation strictly within a certified chemical fume hood (face velocity >100 fpm). If a hood is unavailable, a NIOSH-approved respirator with P100/Organic Vapor cartridges is required[3].

Operational Plan: Step-by-Step Handling Protocol

Trust in a protocol comes from its reproducibility and internal logic. Follow this workflow to ensure absolute containment during synthesis.

Phase 1: Pre-Operation Verification
  • Ventilation Check: Verify the fume hood monitor reads a face velocity of at least 100 fpm.

  • Containment Setup: Place a secondary containment tray (e.g., high-density polyethylene) inside the fume hood to catch any localized spills.

  • PPE Donning: Inspect outer Butyl/Viton gloves for micro-punctures using the inflation method before donning[2].

Phase 2: Dispensing and Transfer
  • Inert Atmosphere: Because organophosphorus compounds can be sensitive to moisture, flush the reaction vessel with Argon or Nitrogen.

  • Syringe Transfer: For volumes < 50 mL, use a glass syringe with a Luer-lock needle. Causality: Luer-locks prevent the needle from detaching under pressure, mitigating the risk of pressurized aerosolization (H335)[1].

  • Gravimetric Addition: For larger volumes, use a pressure-equalizing dropping funnel. Never pour directly from the reagent bottle.

Phase 3: Post-Operation Decontamination
  • Surface Cleaning: Wipe down the secondary containment and fume hood sash with a 10% sodium hydroxide (NaOH) solution, followed by water. Causality: Alkaline conditions rapidly hydrolyze the organophosphorus ester into inert, water-soluble salts[4].

  • Doffing: Remove the outer gloves first, turning them inside out. Wash inner nitrile-gloved hands with soap before final removal[3].

OperationalWorkflow A 1. Pre-Op Check (Ventilation & PPE) B 2. Secondary Containment Setup A->B C 3. Luer-Lock Syringe Transfer B->C D 4. Alkaline Decontamination C->D E 5. Safe Doffing & Waste Segregation D->E

Figure 1: Standard Operational Workflow for Handling Organophosphorus Esters.

Emergency Response & Spill Protocol

In the event of a spill, immediate, systematic action prevents localized incidents from escalating into systemic exposures.

  • Isolate: Immediately evacuate personnel from the immediate vicinity. If the spill is outside the fume hood, alert the laboratory manager[3].

  • Contain: Cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Do not use combustible materials like paper towels , as they complicate disposal and can react[3].

  • Neutralize: Apply a dilute alkaline solution (e.g., 5% sodium carbonate) over the absorbent to initiate the hydrolysis of the ester bonds[4].

  • Collect: Using non-sparking tools, scoop the absorbed material into a heavy-duty, sealable polyethylene hazardous waste container.

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Evacuate Evacuate Area & Increase Vent Assess->Evacuate > 50 mL or Outside Hood DonPPE Don Spill Response PPE (Heavy Gloves, Face Shield) Assess->DonPPE < 50 mL in Hood Evacuate->DonPPE Contain Contain with Vermiculite/Sand DonPPE->Contain Decon Neutralize (Alkaline Hydrolysis) Contain->Decon Waste Seal in EPA-Rated Waste Container Decon->Waste

Figure 2: Decision Matrix and Response Pathway for Chemical Spills.

Disposal Plan

Methyl 5-(dimethoxyphosphoryl)pentanoate is highly toxic to aquatic life with long-lasting effects (H411)[1]. Improper disposal can lead to severe environmental contamination and regulatory penalties.

  • Segregation: Do not mix organophosphorus waste with standard organic solvents (e.g., acetone, ethanol) or heavy metals. Collect in a dedicated, clearly labeled "Organophosphorus Waste" carboy[3].

  • Aqueous Waste: Any aqueous washings from the decontamination phase must also be collected as hazardous waste. Zero drain disposal is permitted.

  • Solid Waste: Contaminated gloves, vermiculite, and empty reagent bottles must be double-bagged in 6-mil polyethylene bags and placed in solid hazardous waste drums for high-temperature incineration[3].

References

  • Utah Department of Agriculture and Food. Pesticide and Organophosphorus Ester Compatibility and Efficacy. Retrieved from [Link]

  • World Health Organization (INCHEM). Methamidophos and Organophosphorus Ester Kinetics and Metabolism. Retrieved from[Link]

(Note: As an Application Scientist, I mandate that all laboratory personnel review their institution's specific Chemical Hygiene Plan (CHP) in conjunction with this guide prior to handling.)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.